molecular formula C17H34O3 B084097 17-Hydroxyheptadecanoic acid CAS No. 13099-34-8

17-Hydroxyheptadecanoic acid

Cat. No.: B084097
CAS No.: 13099-34-8
M. Wt: 286.4 g/mol
InChI Key: JHRQMZPLCYCFPI-UHFFFAOYSA-N
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Description

17-hydroxymargaric acid is an omega-hydroxy-long-chain fatty acid that is heptadecanoic acid (margaric acid) in which one of the hydrogens of the terminal methyl group has been replaced by a hydroxy group. It is functionally related to a heptadecanoic acid.
17-Hydroxyheptadecanoic acid has been reported in Pinus radiata with data available.

Properties

IUPAC Name

17-hydroxyheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRQMZPLCYCFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCO)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401791
Record name 17-hydroxyheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13099-34-8
Record name 17-hydroxyheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 17-Hydroxyheptadecanoic Acid: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyheptadecanoic acid is a long-chain omega-hydroxy fatty acid of significant interest in various research fields, including the synthesis of macrocyclic lactones and the study of lipid metabolism.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound for research purposes. It details both chemical and biocatalytic methodologies, offering step-by-step experimental protocols. Quantitative data from the literature is summarized for comparative analysis. Furthermore, this document illustrates key experimental workflows and explores a potential signaling pathway relevant to C17 hydroxy fatty acids, providing researchers with both practical synthetic knowledge and a conceptual framework for their investigations.

Introduction

Long-chain hydroxy fatty acids (HFAs) are a class of molecules with diverse biological activities and significant potential as building blocks in chemical synthesis.[4][5] this compound, an omega-hydroxy fatty acid, has been identified in natural sources such as the outer bark of Eucalyptus globulus and in aeolian particles.[2][3] Its utility in the synthesis of various macrocyclic lactones underscores its importance as a precursor in organic chemistry.[2][3] For researchers in drug development and lipid biochemistry, understanding the synthesis of this molecule is crucial for accessing sufficient quantities for in-depth study. This guide will explore two primary approaches for the synthesis of this compound: chemical synthesis and biocatalytic synthesis.

Chemical Synthesis of this compound

Chemical synthesis offers a versatile and well-established route to this compound. A common strategy involves the use of a long-chain bifunctional starting material that can be elaborated to the desired product. One such approach, based on the principles of omega-functionalization of fatty acids, is the conversion of a terminal-halogenated fatty acid.

Synthesis from 16-Bromohexadecanoic Acid

This method involves a two-step process starting from the commercially available 16-bromohexadecanoic acid: nucleophilic substitution to introduce a protected hydroxyl group, followed by deprotection and hydrolysis. A more direct approach, though potentially lower yielding for a primary alcohol, would be direct hydrolysis of the bromide. A common and effective method is to first form the cyanide, which can then be hydrolyzed to the carboxylic acid, extending the chain by one carbon, while the terminal bromo group is converted to a hydroxyl group. A plausible synthetic route is outlined below.

Experimental Protocol:

Step 1: Synthesis of 16-Cyanohexadecanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 16-bromohexadecanoic acid in a suitable solvent such as a mixture of ethanol (B145695) and water.

  • Add an excess of sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 16-cyanohexadecanoic acid.

Step 2: Hydrolysis to this compound

  • Suspend the 16-cyanohexadecanoic acid in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux for an extended period to ensure complete hydrolysis of both the nitrile and the terminal bromide.

  • If using a basic solution, acidify the reaction mixture after cooling to precipitate the this compound.

  • Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and recrystallize from a suitable solvent (e.g., ethanol/water or acetone) to obtain the purified product.

Quantitative Data for Chemical Synthesis
ParameterExpected ValueSource
Overall Yield36 - 64%Estimated based on similar reactions
Purity (Post-Recrystallization)>95%Estimated
Purity (Commercial)≥98%[2]

Biocatalytic Synthesis of this compound

Biocatalysis presents a green and highly selective alternative to chemical synthesis for the production of omega-hydroxy fatty acids.[6] Cytochrome P450 monooxygenases are a class of enzymes known to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including fatty acids.[7] Specifically, P450s from the CYP153A family are known for their ability to hydroxylate the terminal (ω) carbon of fatty acids.[8]

Whole-Cell Biotransformation using Recombinant E. coli

This approach utilizes genetically engineered Escherichia coli cells that express a cytochrome P450 monooxygenase, along with its necessary redox partners (a ferredoxin and a ferredoxin reductase). The whole cells are then used as biocatalysts to convert heptadecanoic acid to this compound.

Experimental Protocol:

Step 1: Recombinant Strain and Pre-culture Preparation

  • Obtain or construct a recombinant E. coli strain (e.g., BL21(DE3)) harboring a plasmid that expresses the cytochrome P450 monooxygenase (e.g., from the CYP153A family), a ferredoxin, and a ferredoxin reductase.

  • Inoculate a single colony of the recombinant strain into Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid maintenance.

  • Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm).

Step 2: Main Culture and Induction

  • Inoculate a larger volume of Terrific Broth (TB) or other rich medium with the overnight pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Incubate the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce the expression of the P450 system by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Simultaneously, supplement the culture with 5-aminolevulinic acid (a heme precursor) to a final concentration of 1 mM.

  • Reduce the incubation temperature to 20-25°C and continue the cultivation for 12-24 hours to allow for protein expression.

Step 3: Whole-Cell Biotransformation

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Resuspend the cells in the same buffer to a desired cell density (e.g., OD₆₀₀ of 50).

  • Add heptadecanoic acid (the substrate) to the cell suspension. The fatty acid can be added as a solid powder or dissolved in a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 g/L.[8]

  • Add a glucose source (e.g., 1-2% w/v) to the reaction mixture to provide a source of reducing equivalents (NADPH) for the P450 enzyme.

  • Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

Step 4: Product Extraction and Purification

  • Acidify the reaction mixture to a pH of 2-3 with HCl to protonate the fatty acids.

  • Extract the this compound with an equal volume of an organic solvent such as ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by silica (B1680970) gel column chromatography.

Quantitative Data for Biocatalytic Synthesis

While specific data for the biocatalytic production of this compound is limited, studies on similar long-chain fatty acids provide an indication of potential yields. For example, the biotransformation of dodecanoic acid to ω-hydroxydodecanoic acid using a CYP153A enzyme has been reported to yield up to 3.28 g/L of product.[8]

ParameterReported Value (for similar HFAs)Source
Product Titerup to 3.28 g/L[8]
Conversion RateVaries depending on substrate and enzyme-
Purity (Post-Purification)>95%Estimated

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the chemical and biocatalytic synthesis methods described.

chemical_synthesis_workflow start 16-Bromohexadecanoic Acid step1 Nucleophilic Substitution (e.g., with NaCN) start->step1 intermediate 16-Cyanohexadecanoic Acid step1->intermediate step2 Acid or Base Hydrolysis intermediate->step2 product 17-Hydroxyheptadecanoic Acid step2->product purification Recrystallization product->purification final_product Purified Product purification->final_product

Caption: Chemical Synthesis Workflow for this compound.

biocatalytic_synthesis_workflow start Recombinant E. coli (with P450 system) step1 Cultivation and Induction (IPTG) start->step1 cells Expressing Cells step1->cells step2 Whole-Cell Biotransformation cells->step2 product Crude Product (in mixture) step2->product substrate Heptadecanoic Acid substrate->step2 step3 Extraction product->step3 purification Chromatography step3->purification final_product Purified 17-Hydroxyheptadecanoic Acid purification->final_product

Caption: Biocatalytic Synthesis Workflow using Whole-Cell Biotransformation.

Potential Signaling Pathway

While the direct signaling pathways of this compound are not yet fully elucidated, studies on other C17 hydroxy fatty acids, such as 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), provide valuable insights into potential mechanisms of action. 12-HHT has been identified as an endogenous agonist for the BLT2 receptor, a G-protein coupled receptor, which is involved in inflammatory responses.[9] The following diagram illustrates this signaling cascade as a plausible model for how C17 hydroxy fatty acids might exert their biological effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HFA This compound (or related C17 HFA) Receptor BLT2 Receptor (GPCR) HFA->Receptor G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) Ca_release->Downstream PKC->Downstream Cellular_Response Cellular Response (e.g., Migration, Inflammation) Downstream->Cellular_Response

Caption: A Potential Signaling Pathway for C17 Hydroxy Fatty Acids via the BLT2 Receptor.

Conclusion

The synthesis of this compound is achievable through both traditional chemical methods and modern biocatalytic approaches. Chemical synthesis offers reliability and scalability, while biocatalysis provides high selectivity and a more environmentally benign process. The choice of method will depend on the specific requirements of the research, including the desired quantity, purity, and available resources. The provided experimental protocols and workflows serve as a practical guide for researchers, and the illustrated signaling pathway offers a conceptual starting point for investigating the biological functions of this and related hydroxy fatty acids. Further research into the specific biological roles of this compound will undoubtedly expand its applications in drug discovery and development.

References

The Enigmatic Role of 17-Hydroxyheptadecanoic Acid in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyheptadecanoic acid (17-HDA) is an odd-chain hydroxylated fatty acid whose role in plant biology remains largely uncharacterized. While even-chain hydroxy fatty acids, particularly C16 and C18 derivatives, are well-established as principal monomers of the protective biopolymers cutin and suberin, the presence and function of their 17-carbon counterpart are not well-documented. This technical guide synthesizes the current understanding of fatty acid metabolism in plants to extrapolate the potential biological significance of 17-HDA. We explore its hypothetical biosynthetic origins, potential structural roles within plant barriers, and speculative involvement in signaling pathways, particularly in plant defense. This document also provides detailed experimental protocols for the extraction, derivatization, and analysis of hydroxy fatty acids from plant tissues, which can be adapted for the investigation of 17-HDA. Due to the scarcity of direct research on 17-HDA, this guide serves as a foundational resource to stimulate and direct future inquiry into this rare plant lipid.

Introduction: The Landscape of Plant Hydroxy Fatty Acids

Plants synthesize a diverse array of fatty acids that serve as crucial building blocks for membranes, storage lipids, and protective polymers. Among these, hydroxylated fatty acids are of particular importance as the primary constituents of cutin and suberin. These complex polyesters form extracellular barriers that coat the surfaces of aerial plant organs (cutin) and are deposited in the cell walls of various tissues, including roots and wound sites (suberin). These layers are critical for preventing water loss, protecting against UV radiation, and forming a frontline defense against pathogens.

The monomeric composition of cutin and suberin has been extensively studied in numerous plant species. The dominant components are typically ω-hydroxy, mid-chain hydroxy, and epoxy derivatives of C16 and C18 fatty acids. Odd-chain fatty acids are generally found in much lower concentrations in plants, and consequently, their hydroxylated derivatives, such as this compound, are rarely reported. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for the study of 17-HDA in plants.

Hypothetical Biosynthesis of this compound

The biosynthesis of 17-HDA in plants has not been experimentally elucidated. However, a plausible pathway can be proposed based on the known mechanisms of odd-chain fatty acid synthesis and fatty acid hydroxylation.

2.1. Formation of the C17 Acyl Chain:

Odd-chain fatty acids are synthesized using propionyl-CoA as a primer instead of the acetyl-CoA used for even-chain fatty acids. Propionyl-CoA can be derived from the catabolism of certain amino acids (e.g., valine, isoleucine, methionine) or through the carboxylation of propionate. The subsequent elongation of the propionyl primer by the fatty acid synthase (FAS) complex in the plastid, through the addition of two-carbon units from malonyl-CoA, would result in the formation of heptadecanoic acid (C17:0).

2.2. Hydroxylation of Heptadecanoic Acid:

Once synthesized, heptadecanoic acid can undergo hydroxylation to form this compound. In plants, the hydroxylation of fatty acids is primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups at various positions along the fatty acid chain, including the ω-position (terminal carbon) and mid-chain positions. The specific CYP450 enzyme(s) that would act on a C17 substrate are currently unknown.

A proposed biosynthetic pathway for this compound in plants.

Potential Biological Roles

Given the lack of direct evidence, the biological roles of 17-HDA in plants can only be inferred from the known functions of other hydroxy fatty acids.

3.1. Structural Component of Cutin and Suberin:

The most probable role for 17-HDA is as a minor monomeric constituent of cutin and suberin. Its incorporation would depend on the substrate specificity of the glycerol-3-phosphate acyltransferases (GPATs) and other acyltransferases involved in the assembly of these polyesters. The presence of an odd-chain fatty acid could potentially alter the physical properties of the polymer, such as its flexibility, permeability, and resistance to enzymatic degradation.

Quantitative Data on Major Hydroxy Fatty Acid Monomers in Plant Cutin and Suberin

While specific quantitative data for 17-HDA is unavailable, the following tables provide a comparative overview of the abundance of major C16 and C18 hydroxy fatty acid monomers in the cutin and suberin of select plant species. This data highlights the prevalence of even-chain hydroxy fatty acids and provides a baseline for future quantitative studies that may include odd-chain variants.

Table 1: Relative Abundance of Major Hydroxy Fatty Acid Monomers in Plant Cutin

Plant SpeciesTissue16-Hydroxyhexadecanoic Acid (%)10,16-Dihydroxyhexadecanoic Acid (%)9,10,18-Trihydroxyoctadecanoic Acid (%)Reference
Arabidopsis thalianaLeaf5-1540-60Not detected[1]
Solanum lycopersicum (Tomato)Fruit1-560-805-15[1]
Malus domestica (Apple)Fruit2-810-2030-50[1]

Table 2: Relative Abundance of Major Hydroxy Fatty Acid Monomers in Plant Suberin

Plant SpeciesTissueω-Hydroxy C16-C24 Acids (%)α,ω-Diacids C16-C24 (%)Ferulic Acid (%)Reference
Arabidopsis thalianaRoot20-3015-255-10[2]
Solanum tuberosum (Potato)Tuber Periderm30-4010-2010-15[2]
Quercus suber (Cork Oak)Bark40-505-151-5[2]

Note: Data are approximate percentages of total aliphatic monomers and can vary significantly based on environmental conditions, developmental stage, and analytical methods.

3.2. Signaling Molecule in Plant Defense:

Fatty acids and their derivatives, collectively known as oxylipins, are key signaling molecules in plant defense pathways.[2] For instance, the C18 fatty acid, linolenic acid, is the precursor to the phytohormone jasmonic acid, which regulates responses to wounding and necrotrophic pathogens. It is conceivable that 17-HDA or its downstream metabolites could act as signaling molecules. The perception of pathogen-associated molecular patterns (PAMPs) at the cell surface can trigger lipid-based signaling cascades. A hypothetical pathway could involve the release of 17-HDA from a lipid precursor, followed by its perception by a receptor, leading to the activation of downstream defense responses such as the production of reactive oxygen species (ROS) and the expression of defense-related genes.

Hypothetical_Signaling_Pathway_of_17_HDA Hypothetical Signaling Role of 17-HDA in Plant Defense PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition Lipase Lipase Activation PRR->Lipase Lipid_Precursor Membrane Lipid Precursor containing 17-HDA Lipase->Lipid_Precursor HDA_17 Release of This compound Lipid_Precursor->HDA_17 Receptor_HDA Putative 17-HDA Receptor HDA_17->Receptor_HDA Binding Signal_Transduction Signal Transduction Cascade (e.g., Kinase activation) Receptor_HDA->Signal_Transduction ROS Reactive Oxygen Species (ROS) Burst Signal_Transduction->ROS Gene_Expression Defense Gene Expression Signal_Transduction->Gene_Expression Defense_Response Plant Defense Response ROS->Defense_Response Gene_Expression->Defense_Response

A speculative signaling pathway for 17-HDA in plant defense.

Experimental Protocols for the Analysis of this compound

The analysis of hydroxy fatty acids from plant tissues is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. The following is a generalized protocol that can be adapted for the detection and quantification of 17-HDA.

4.1. Delipidation of Plant Tissue:

The first step is to remove soluble lipids that are not part of the polymeric cutin or suberin matrix.

  • Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

  • Solvent Extraction: Perform exhaustive Soxhlet extraction of the powdered tissue with a series of organic solvents of increasing polarity. A typical sequence is chloroform, followed by methanol (B129727). This removes waxes, free fatty acids, and other soluble lipids.

  • Drying: Dry the resulting delipidated plant residue under vacuum.

4.2. Depolymerization of Cutin/Suberin:

The ester bonds of the cutin or suberin polymer must be cleaved to release the individual monomers.

  • Base-Catalyzed Transesterification:

    • Incubate the delipidated residue in a solution of 1 M sodium methoxide (B1231860) in methanol at 60°C for 2 hours.

    • Acidify the reaction mixture with HCl and extract the fatty acid methyl esters (FAMEs) with an organic solvent such as hexane (B92381) or chloroform.

  • Acid-Catalyzed Transesterification:

    • Reflux the delipidated residue in a solution of 3N methanolic HCl or 14% boron trifluoride in methanol for 2 hours at 70°C.

    • Extract the released FAMEs with an organic solvent.

4.3. Derivatization of Monomers:

To increase their volatility for gas chromatography, the polar hydroxyl and carboxyl groups of the monomers are derivatized.

  • Evaporate the solvent from the extracted monomer fraction under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

4.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is used to separate, identify, and quantify the derivatized monomers.

  • Injection: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., DB-5ms or equivalent).

  • Separation: Use a temperature program to separate the monomers based on their boiling points and interactions with the stationary phase. A typical program might start at 80°C and ramp up to 300°C.

  • Detection and Identification: The separated compounds are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound methyl ester would be compared to library spectra or known standards.

  • Quantification: Quantify the amount of 17-HDA by comparing its peak area to that of an internal standard (e.g., a known amount of a non-native odd-chain fatty acid like pentadecanoic acid) added at the beginning of the procedure.

A generalized workflow for the analysis of hydroxy fatty acids from plant tissues.

Future Directions and Conclusion

The biological role of this compound in plants remains an open and intriguing question. The information presented in this guide provides a starting point for researchers interested in exploring this uncharted territory. Future research should focus on:

  • Screening for 17-HDA: Utilizing the sensitive analytical methods described herein to screen a wide variety of plant species and tissues for the presence and abundance of 17-HDA.

  • Gene Discovery: Identifying the specific fatty acid elongases, desaturases, and hydroxylases responsible for the biosynthesis of 17-HDA through comparative genomics and transcriptomics.

  • Functional Characterization: Using reverse genetics (e.g., CRISPR/Cas9-mediated gene editing) to create plant mutants deficient in 17-HDA biosynthesis to elucidate its function in plant development, stress tolerance, and disease resistance.

  • Signaling Pathway Elucidation: Investigating the potential signaling role of 17-HDA by applying it exogenously to plant cells or tissues and monitoring downstream responses.

References

Unveiling 17-Hydroxyheptadecanoic Acid: A Deep Dive into its Role as a Plant Cutin Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cuticle stands as a formidable barrier, a testament to evolutionary adaptation that has allowed plants to thrive in diverse terrestrial environments. This intricate, lipophilic layer, covering the aerial surfaces of most land plants, is primarily composed of cutin, a complex polyester (B1180765) matrix. While the C16 and C18 fatty acid families are the most well-documented building blocks of this polymer, the presence and significance of less common monomers, such as the odd-chain fatty acid 17-hydroxyheptadecanoic acid, are increasingly drawing scientific attention. This technical guide provides an in-depth exploration of this compound as a component of plant cutin, summarizing the current state of knowledge on its biosynthesis, quantitative occurrence, and the methodologies for its analysis. This document is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and drug development seeking to understand the nuances of plant cuticles and explore the potential of their unique chemical constituents.

Chemical Structure and Properties

This compound is a C17 saturated fatty acid with a hydroxyl group at the terminal (ω) position. Its chemical formula is C₁₇H₃₄O₃ and its structure is as follows:

HO-(CH₂)₁₆-COOH

The presence of both a carboxyl group and a hydroxyl group allows it to be incorporated into the polyester chain of cutin through ester linkages. As an odd-chain fatty acid, its biosynthesis follows a slightly different path than the more common even-chain fatty acids that dominate the cutin polymer.

Biosynthesis of this compound in Plant Cutin

The biosynthesis of cutin monomers is a complex process that begins in the plastids and continues in the endoplasmic reticulum (ER) of epidermal cells. While the pathways for C16 and C18 cutin monomers are well-established, the specific pathway for this compound is less characterized. However, based on the known mechanisms of fatty acid synthesis, a putative pathway can be proposed.

The biosynthesis of odd-chain fatty acids is initiated by the use of propionyl-CoA as a primer instead of acetyl-CoA by the fatty acid synthase (FAS) complex in the plastid. This results in the synthesis of a C17 saturated fatty acid, heptadecanoic acid.

Following its synthesis in the plastid, heptadecanoic acid is exported to the ER, where it undergoes ω-hydroxylation. This reaction is catalyzed by cytochrome P450 monooxygenases (CYP450s) of the CYP86 family, which are known to be involved in the ω-hydroxylation of fatty acids for cutin and suberin biosynthesis. The resulting this compound is then activated to its CoA ester and is ready for incorporation into the growing cutin polymer in the apoplast.

Proposed biosynthetic pathway of this compound for plant cutin.

Quantitative Data on this compound in Plant Cutin

Quantitative data on the prevalence of this compound in plant cutin is sparse, as it is generally considered a minor component compared to C16 and C18 monomers. Most studies on cutin composition have focused on the major components, and the detection and quantification of odd-chain fatty acids are not always reported.

However, evidence for the presence of C17 fatty acids in cutin exists. Early work by Eglinton and Hunneman (1968) identified methyl heptadecadiene-1,17-dioate and methyl heptadec-9-ene-1,17-dioate as trace components of apple fruit cuticle. More recently, a study on the extracellular lipids of Camelina sativa also reported the presence of odd-chain aliphatics in the cutin.[1]

The following table summarizes the available, though limited, quantitative data for C17 fatty acids in plant cutin. It is important to note that these are often reported as dicarboxylic acids or unsaturated forms, and data for this compound specifically is largely unavailable.

Plant SpeciesOrganC17 Monomer IdentifiedRelative Abundance (% of total monomers)Reference
Malus domestica (Apple)Fruit CuticleMethyl heptadecadiene-1,17-dioateTraceEglinton & Hunneman, 1968
Malus domestica (Apple)Fruit CuticleMethyl heptadec-9-ene-1,17-dioateTraceEglinton & Hunneman, 1968
Camelina sativaLeafC17 dicarboxylic acid0.2 ± 0.1Molina et al., 2020[1]
Camelina sativaStemC17 dicarboxylic acid0.3 ± 0.1Molina et al., 2020[1]
Camelina sativaFlowerC17 dicarboxylic acid0.1 ± 0.0Molina et al., 2020[1]

Note: The data for Camelina sativa represents C17 dicarboxylic acid, not this compound. The presence of the hydroxylated form was not explicitly quantified in this study.

The scarcity of quantitative data highlights a significant gap in our understanding of cutin composition and underscores the need for more detailed analytical studies focusing on minor components.

Experimental Protocols for the Analysis of this compound

The analysis of this compound from plant cutin involves several key steps: isolation of the cuticle or preparation of delipidated tissue, depolymerization of the cutin polymer, derivatization of the resulting monomers, and analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Cuticle Isolation and Delipidation

Objective: To remove soluble waxes and other lipids, and to isolate the insoluble cutin polymer.

Protocol:

  • Plant Material Collection: Collect fresh plant material (e.g., leaves, fruits).

  • Enzymatic Isolation of Cuticles (Optional but recommended for cleaner samples):

    • Immerse the plant material in an enzymatic solution containing cellulase (B1617823) and pectinase (B1165727) in a citrate (B86180) buffer (pH 4.0) with sodium azide (B81097) to prevent microbial growth.

    • Incubate at room temperature with gentle shaking for several days to weeks until the cuticle detaches from the underlying tissue.

    • Wash the isolated cuticles thoroughly with deionized water and dry them.

  • Delipidation:

    • Exhaustively extract the isolated cuticles or whole, dried plant tissue with a series of organic solvents (e.g., chloroform, methanol, or a chloroform:methanol mixture) to remove soluble waxes and other lipids. This can be done using a Soxhlet extractor or by repeated sonication and solvent changes.

    • Dry the delipidated material (cutin) under vacuum.

Cutin Depolymerization

Objective: To break the ester bonds of the cutin polymer and release the constituent monomers.

Protocol: Base-Catalyzed Transmethylation

  • Place the dried, delipidated cutin sample in a reaction vial.

  • Add a solution of 1% (w/v) sodium methoxide (B1231860) in methanol.

  • Add an internal standard (e.g., methyl heptadecanoate for quantification of other fatty acids, or a deuterated analog of the target analyte if available).

  • Heat the mixture at 60°C for 2-3 hours to achieve transesterification, which converts the ester-linked monomers into their corresponding fatty acid methyl esters (FAMEs).

  • Cool the reaction mixture and neutralize it with an acid (e.g., acetic acid).

  • Extract the FAMEs with an organic solvent such as n-hexane or dichloromethane.

  • Wash the organic phase with a saturated NaCl solution and dry it over anhydrous sodium sulfate.

  • Concentrate the extract under a stream of nitrogen.

Derivatization of Hydroxyl Groups

Objective: To convert the polar hydroxyl group of this compound methyl ester into a less polar and more volatile derivative suitable for GC-MS analysis.

Protocol: Silylation

  • To the dried FAMEs, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile.

  • Heat the mixture at 70°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the derivatized cutin monomers.

Typical GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., a mid-polar column like DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection.

  • Oven Temperature Program: A typical program would start at a lower temperature (e.g., 80-100°C), ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 3-5°C/min), and hold at the final temperature to ensure elution of all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Scan Range: m/z 50-650.

  • Identification: The trimethylsilyl (B98337) (TMS) derivative of this compound methyl ester can be identified by its characteristic mass spectrum, which will show a molecular ion peak and specific fragmentation patterns resulting from the loss of TMS groups and other fragments. Comparison with a known standard is ideal for confirmation.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.

Analytical Workflow for this compound Plant_Material Plant Material (Leaves, Fruits, etc.) Delipidation Delipidation (Solvent Extraction) Plant_Material->Delipidation Remove soluble waxes Depolymerization Cutin Depolymerization (e.g., Transmethylation) Delipidation->Depolymerization Isolate cutin polymer Derivatization Derivatization of -OH Groups (e.g., Silylation) Depolymerization->Derivatization Release monomers (FAMEs) GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Increase volatility Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Separation & Detection

General workflow for the analysis of this compound from plant cutin.

Signaling Pathways and Regulation

The regulation of cutin biosynthesis is a complex process involving a network of transcription factors and signaling pathways that respond to developmental cues and environmental stresses. While the general regulatory mechanisms of fatty acid synthesis have been studied, specific signaling pathways that control the production of odd-chain fatty acids for cutin are not well understood.

It is known that the biosynthesis of odd-chain fatty acids is dependent on the availability of the propionyl-CoA primer. Therefore, any signaling pathway that influences the metabolic flux towards propionyl-CoA production could indirectly affect the synthesis of C17 fatty acids.

Several transcription factors have been identified as key regulators of cutin biosynthesis, including members of the AP2/ERF, MYB, and HD-ZIP IV families. These transcription factors can activate the expression of genes encoding the enzymes of the cutin biosynthetic pathway. However, their specific role in regulating the synthesis of odd-chain monomers like this compound has not been elucidated.

Regulatory Network of Cutin Biosynthesis cluster_signals Environmental & Developmental Signals cluster_regulation Transcriptional Regulation cluster_biosynthesis Cutin Biosynthesis Signals Drought, Pathogens, Developmental Cues TFs Transcription Factors (e.g., AP2/ERF, MYB, HD-ZIP IV) Signals->TFs Activate FAS_genes Fatty Acid Synthesis Genes TFs->FAS_genes Regulate Hydroxylase_genes Hydroxylase Genes (e.g., CYP450s) TFs->Hydroxylase_genes Regulate Acyltransferase_genes Acyltransferase Genes TFs->Acyltransferase_genes Regulate Cutin Cutin Polymer FAS_genes->Cutin Hydroxylase_genes->Cutin Acyltransferase_genes->Cutin

A simplified diagram of the regulatory network controlling cutin biosynthesis.

Conclusion and Future Perspectives

This compound represents a minor but intriguing component of the plant cutin polymer. Its presence as an odd-chain fatty acid highlights the metabolic flexibility of plants in constructing their protective cuticular barrier. This technical guide has summarized the current understanding of its biosynthesis, quantitative occurrence, and analytical methodologies.

The significant gaps in our knowledge, particularly the lack of extensive quantitative data and the uncharacterized specific enzymatic and regulatory pathways, present exciting opportunities for future research. A more comprehensive understanding of the role of this compound and other minor cutin monomers could provide new insights into the structure-function relationships of the plant cuticle. For drug development professionals, a deeper knowledge of the unique chemical components of the cuticle could inform the design of novel agrochemicals or strategies to enhance plant resilience. Further research employing advanced analytical techniques and molecular genetics will be crucial to fully elucidate the role of this and other "uncommon" building blocks of the remarkable plant cuticle.

References

A Technical Guide to the Discovery and Characterization of 17-Hydroxyheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-hydroxyheptadecanoic acid is a long-chain omega-hydroxy fatty acid that has been identified in various natural sources, including the outer bark of Eucalyptus globulus and in aeolian particles.[1] Its structure, featuring a terminal hydroxyl group, makes it a molecule of interest for applications in the synthesis of macrocyclic lactones and potentially as a bioactive lipid.[1] This technical guide provides a comprehensive overview of the discovery, characterization, and potential biological significance of this compound, with a focus on its isolation, analytical characterization, and a hypothesized role as a peroxisome proliferator-activated receptor (PPAR) agonist. Detailed experimental protocols are provided to facilitate further research and development.

Discovery and Isolation

Natural Occurrence

This compound has been identified as a component of the lipophilic extractives of the outer bark of Eucalyptus globulus.[1] Its presence in these natural sources suggests a role in the protective outer layers of plants.

Experimental Protocol: Isolation from Eucalyptus globulus Bark

This protocol outlines a method for the isolation of this compound from the outer bark of Eucalyptus globulus based on established lipid extraction techniques.

Objective: To extract and isolate the lipophilic fraction containing this compound from dried Eucalyptus globulus outer bark.

Materials:

Procedure:

  • Sample Preparation: A 10 g sample of finely ground Eucalyptus globulus outer bark is thoroughly mixed with 10 g of anhydrous sodium sulfate to ensure removal of any residual moisture.

  • Soxhlet Extraction:

    • The prepared sample is placed in a cellulose (B213188) extraction thimble.

    • The thimble is placed in the chamber of a Soxhlet extractor.

    • The round-bottom flask of the Soxhlet apparatus is filled with 250 mL of dichloromethane.

    • The extraction is carried out for 8 hours at a rate of 4-6 cycles per hour.

  • Solvent Evaporation: The resulting dichloromethane extract is transferred to a round-bottom flask and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude lipophilic extract.

  • Fractionation by Solid-Phase Extraction (SPE):

    • A silica SPE cartridge is conditioned with hexane.

    • The crude lipophilic extract is redissolved in a minimal amount of dichloromethane and loaded onto the SPE cartridge.

    • Non-polar compounds are eluted with hexane.

    • The fraction containing hydroxy fatty acids is then eluted with a mixture of hexane and diethyl ether (e.g., 80:20 v/v), followed by pure diethyl ether.

    • Fractions are collected and the solvent is evaporated. The fraction eluted with the more polar solvent mixture is expected to be enriched in this compound.

Characterization

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₇H₃₄O₃[1]
Molecular Weight 286.5 g/mol [1]
Appearance Solid[1]
Solubility Soluble in chloroform (B151607) and ethyl ether; soluble in ethanol (B145695) upon heating.[1]
CAS Number 13099-34-8[1]

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental data for this specific compound is not widely available, the expected spectral characteristics are presented below based on its known structure and data from similar molecules.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.64t2H-CH₂-OH (C17)
~2.34t2H-CH₂-COOH (C2)
~1.55-1.65m4H-CH₂- (C3 and C16)
~1.25br s24H-(CH₂)₁₂- (C4 to C15)
>10br s1H-COOH

Table 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectral Data for Methyl 17-hydroxyheptadecanoate:

Note: Data is computed for the methyl ester.

Chemical Shift (δ) (ppm)Assignment
~174.3C=O (Ester)
~63.1-CH₂-OH (C17)
~51.4-O-CH₃
~34.1-CH₂-C=O (C2)
~32.8-CH₂- (C16)
~29.7 - 29.1-(CH₂)₁₂-
~25.7-CH₂- (C15)
~24.9-CH₂- (C3)

Table 3: Computed ¹³C NMR chemical shifts for methyl 17-hydroxyheptadecanoate.[2]

Predicted Mass Spectral Fragmentation for the Trimethylsilyl (B98337) (TMS) Derivative of Methyl 17-hydroxyheptadecanoate:

m/zInterpretation
386[M]⁺ (Molecular ion of the TMS-derivatized methyl ester)
371[M-15]⁺ (Loss of a methyl group from the TMS group)
299[M-87]⁺ (Loss of the TMS-O- group)
103[CH₂=O-Si(CH₃)₃]⁺ (Fragment characteristic of a terminal TMS-ether)
74McLafferty rearrangement fragment of the methyl ester
73[Si(CH₃)₃]⁺

Table 4: Predicted major mass spectral fragments for the trimethylsilyl (TMS) derivative of methyl 17-hydroxyheptadecanoate.

Experimental Protocol: Characterization by GC-MS

Objective: To confirm the identity and purity of this compound in an isolated sample by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

  • Isolated this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Hexane

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • A small amount (approx. 1 mg) of the dried sample is placed in a reaction vial.

    • 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS are added.

    • The vial is sealed and heated at 70°C for 30 minutes.

  • GC-MS Analysis:

    • The derivatized sample is diluted with hexane.

    • 1 µL of the diluted sample is injected into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 280°C

      • Oven Program: Initial temperature 150°C, hold for 2 min, ramp to 300°C at 5°C/min, hold for 10 min.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 50-500

Biological Activity and Signaling Pathway

Hypothesized Activity as a PPAR Agonist

Long-chain fatty acids are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Studies have shown that other hydroxy fatty acids can activate PPARs.[3] It is therefore hypothesized that this compound may also function as a PPAR agonist.

The PPARα Signaling Pathway

The activation of PPARα by a fatty acid ligand initiates a cascade of events leading to the transcription of target genes. This pathway is crucial in the regulation of lipid homeostasis.

Caption: PPARα signaling pathway initiated by a fatty acid ligand.

Experimental Protocol: PPARα Activation Luciferase Reporter Assay

This protocol describes a cell-based assay to determine if this compound can activate PPARα.

Objective: To quantify the activation of PPARα by this compound using a luciferase reporter gene assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% fetal bovine serum

  • pSG5-GAL4-hPPARα-LBD expression vector (contains the ligand-binding domain of human PPARα)

  • pUAS-tk-luc reporter vector (contains a luciferase gene under the control of a GAL4 upstream activating sequence)

  • pRL-TK control vector (expresses Renilla luciferase for normalization)

  • Lipofectamine 2000 (or other transfection reagent)

  • This compound (test compound)

  • GW7647 (a known PPARα agonist, as a positive control)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • HEK293T cells are seeded in 24-well plates and grown to 70-80% confluency.

    • Cells are co-transfected with the pSG5-GAL4-hPPARα-LBD, pUAS-tk-luc, and pRL-TK vectors using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), GW7647 (positive control), or vehicle (DMSO, negative control).

  • Luciferase Assay:

    • After 24 hours of incubation with the compounds, the cells are lysed.

    • Firefly and Renilla luciferase activities are measured sequentially using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for transfection efficiency.

    • The fold activation is calculated relative to the vehicle control.

    • A dose-response curve is generated, and the EC₅₀ value (the concentration at which 50% of the maximal response is achieved) is determined for this compound.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment (24h) cluster_assay Assay cluster_analysis Data Analysis A Seed HEK293T cells in 24-well plate B Co-transfect with: - GAL4-hPPARα-LBD - UAS-tk-luc - pRL-TK A->B C Add test compounds: - this compound - Positive Control (GW7647) - Vehicle Control (DMSO) B->C D Lyse cells C->D E Measure Firefly Luciferase Activity D->E F Measure Renilla Luciferase Activity E->F G Normalize Firefly to Renilla Luciferase F->G H Calculate Fold Activation vs. Vehicle Control G->H I Generate Dose-Response Curve and determine EC₅₀ H->I

Caption: Workflow for the PPARα luciferase reporter assay.

Conclusion

This compound is a naturally occurring omega-hydroxy fatty acid with potential for further scientific and industrial exploration. This guide provides a foundational framework for its isolation from natural sources, its structural characterization through modern spectroscopic methods, and a robust protocol for investigating its hypothesized biological activity as a PPARα agonist. The detailed methodologies and predicted data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, lipid biology, and drug discovery, facilitating a deeper understanding of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of Solid 17-Hydroxyheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyheptadecanoic acid is a long-chain saturated hydroxy fatty acid. Its unique structure, featuring a seventeen-carbon backbone with a terminal hydroxyl group, imparts specific physicochemical properties that are of interest in various scientific and industrial fields, including drug development, materials science, and biochemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of solid this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different matrices and for developing applications.

PropertyValueSource
Molecular Formula C₁₇H₃₄O₃[1][2]
Molecular Weight 286.45 g/mol [1]
Physical State Solid[2][3]
Melting Point 87.5-88.0 °C[1]
Boiling Point (Predicted) 427.8 ± 18.0 °C[1]
Density (Predicted) 0.950 ± 0.06 g/cm³[1]
Solubility Soluble in chloroform, warm ethanol (B145695), and ethyl ether.[2]
pKa (Predicted) Due to its carboxylic acid group, the pKa is expected to be around 4-5, similar to other long-chain fatty acids.
Crystal Structure While a specific crystal structure for this compound is not readily available, long-chain fatty acids typically crystallize in a lamellar structure, often with an orthorhombic arrangement of the aliphatic chains.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are adapted from standard methods for fatty acid analysis.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of solid fats and fatty acids.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (thin-walled, sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Ensure the solid this compound sample is dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The range between these two temperatures is the melting range.

MeltingPointWorkflow A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly C->D E Record Melting Range D->E

Figure 1: Workflow for Melting Point Determination.

Solubility Determination (Qualitative)

This protocol provides a straightforward method for assessing the solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Water bath (for warming)

Procedure:

  • Place a small, accurately weighed amount (e.g., 10 mg) of solid this compound into separate test tubes.

  • Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, chloroform, ethyl ether) to each test tube.

  • Vortex each tube vigorously for 30 seconds to facilitate dissolution.

  • Observe the solution for any undissolved solid. If the solid persists, gently warm the solution in a water bath (for flammable solvents, use appropriate safety precautions) and observe for any changes in solubility.

  • Record the solubility as soluble, sparingly soluble, or insoluble at both room temperature and upon warming.

SolubilityWorkflow A Weigh Sample B Add Solvent A->B C Vortex B->C D Observe C->D E Warm if Insoluble D->E Insoluble F Record Solubility D->F Soluble E->F

Figure 2: Workflow for Qualitative Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solvent system (e.g., a mixture of ethanol and water to dissolve the fatty acid)

Procedure:

  • Dissolve a known amount of this compound in a suitable solvent system within a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH shows a sharp increase and then levels off.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

pKaWorkflow A Dissolve Sample C Titrate with Base A->C B Calibrate pH Meter B->C D Record pH and Volume C->D E Plot Titration Curve D->E F Determine pKa E->F

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, it is plausible that as a hydroxy fatty acid, it could participate in pathways similar to other lipid signaling molecules. Fatty acids and their derivatives are known to act as ligands for various receptors, including peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs), such as GPR40 and GPR120. Activation of these receptors can initiate downstream signaling cascades that regulate gene expression, metabolism, and inflammatory responses.

The diagram below illustrates a generalized signaling pathway that could potentially be activated by this compound or other fatty acids.

FattyAcidSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., GPR40/120) PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Gene Target Gene Expression Ca->Gene Ca²⁺-dependent Transcription MAPK MAPK Cascade PKC->MAPK MAPK->Gene Transcription Factor Activation PPAR PPAR RXR RXR PPAR->RXR PPRE PPRE RXR->PPRE PPRE->Gene FA This compound FA->GPCR FA->PPAR Intracellular Transport

Figure 4: Putative Signaling Pathways for Fatty Acids.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of solid this compound. The data and protocols presented herein are essential for researchers and scientists working with this compound. Further investigation into its crystal structure and specific biological activities, including its role in signaling pathways, will undoubtedly uncover new applications and enhance its utility in drug development and other scientific disciplines.

References

Potential Metabolic Pathways of Odd-Chain Hydroxy Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs) and their hydroxylated derivatives are increasingly recognized for their significant roles in cellular metabolism, signaling, and as potential biomarkers for various physiological and pathological states. Unlike their even-chain counterparts, the metabolism of OCFAs yields propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, highlighting a unique link between fatty acid oxidation and gluconeogenesis. This technical guide provides an in-depth exploration of the potential metabolic pathways of odd-chain hydroxy fatty acids (OCHFAs), focusing on 2-hydroxy and 3-hydroxy species. It is designed to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and pathway visualizations to support further research and drug development in this area.

Core Metabolic Pathways

The metabolism of OCHFAs involves several key oxidative pathways, primarily occurring in the peroxisomes and mitochondria. The position of the hydroxyl group dictates the initial metabolic steps.

Metabolism of 2-Hydroxy Odd-Chain Fatty Acids via α-Oxidation

2-hydroxy OCFAs are primarily metabolized through the α-oxidation pathway, a process that removes a single carbon atom from the carboxyl end of a fatty acid. This pathway is crucial for the metabolism of fatty acids that are branched at the β-carbon, but it also plays a role in the metabolism of straight-chain 2-hydroxy fatty acids.[1][2]

The key enzymatic steps in the α-oxidation of a 2-hydroxy odd-chain fatty acid are:

  • Activation: The 2-hydroxy odd-chain fatty acid is first activated to its coenzyme A (CoA) ester, 2-hydroxyacyl-CoA, by an acyl-CoA synthetase.

  • Cleavage: 2-hydroxyacyl-CoA lyase (HACL), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves the C1-C2 bond of the 2-hydroxyacyl-CoA.[3][4] This reaction yields formyl-CoA and an aldehyde with one less carbon atom than the original fatty acid.

  • Oxidation: The resulting aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase, producing an even-chain fatty acid.

  • Further Metabolism: This newly formed even-chain fatty acid can then enter the β-oxidation pathway for complete degradation.

Alpha_Oxidation_of_2_Hydroxy_OCFA Even_Chain_FA Even_Chain_FA Beta_Oxidation β-Oxidation (Mitochondria) Even_Chain_FA->Beta_Oxidation To β-Oxidation

Metabolism of 3-Hydroxy Odd-Chain Fatty Acids via β-Oxidation

3-hydroxy odd-chain fatty acids are intermediates in the β-oxidation of odd-chain fatty acids. Their metabolism follows the canonical β-oxidation spiral until the final round of oxidation.

The steps for the β-oxidation of a 3-hydroxy odd-chain fatty acid are as follows:

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolysis: Thiolase then cleaves the 3-ketoacyl-CoA, yielding acetyl-CoA and a new acyl-CoA that is two carbons shorter.

  • Final Cycle: This cycle repeats until the final three carbons remain as propionyl-CoA.

  • Propionyl-CoA Metabolism: Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA can then enter the TCA cycle.

Beta_Oxidation_of_3_Hydroxy_OCFA Propionyl_CoA Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Quantitative Data

Quantitative analysis of the enzymes and intermediates in OCHFA metabolism is crucial for understanding the kinetics and regulation of these pathways. Below is a summary of available kinetic data for key enzymes.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
2-Hydroxyacyl-CoA Lyase (HACL1)2-hydroxyphytanoyl-CoA~10Not ReportedHuman[3]
2-Hydroxyacyl-CoA Lyase (Actinobacterial)2-hydroxyisobutyryl-CoA130 ± 202.6 ± 0.1 (U/mg)Actinomycetospora[5]
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-hydroxybutyryl-CoA8~150Pig Heart[6]
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-hydroxydecanoyl-CoA2~450Pig Heart[6]
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-hydroxypalmitoyl-CoA2~150Pig Heart[6]

Note: Data specifically for odd-chain hydroxy fatty acid substrates are limited. The provided data for L-3-hydroxyacyl-CoA dehydrogenase are for even-chain substrates but offer an approximation of the enzyme's activity with different chain lengths.

Signaling Pathway Regulation

The metabolism of fatty acids, including OCHFAs, is tightly regulated by a network of signaling pathways that respond to the cell's energy status and nutrient availability.

PPAR Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors to regulate genes involved in lipid and glucose metabolism.[7][8][9][10] PPARα, in particular, is a key regulator of fatty acid oxidation in the liver, heart, and skeletal muscle.[9] Activation of PPARα by fatty acids and their derivatives leads to the upregulation of genes encoding enzymes involved in β-oxidation and α-oxidation.

PPAR_Signaling cluster_nucleus Nucleus OCHFAs Odd-Chain Hydroxy Fatty Acids PPARa PPARα OCHFAs->PPARa Activate RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., HACL, Acyl-CoA Oxidases) PPRE->Target_Genes Upregulates Transcription Metabolism Increased OCHFA Metabolism Target_Genes->Metabolism

SREBP Signaling

Sterol regulatory element-binding proteins (SREBPs) are transcription factors that control the synthesis of cholesterol and fatty acids.[11][12][13][14] SREBP-1c is a key regulator of fatty acid synthesis.[13] While primarily associated with lipogenesis, the SREBP pathway can indirectly influence OCHFA metabolism by controlling the overall lipid pool and the availability of substrates for various metabolic pathways.

SREBP_Signaling cluster_nucleus Nucleus Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c Activates SRE SRE (Sterol Regulatory Element) SREBP-1c->SRE Binds to Lipogenic_Genes Lipogenic Genes (e.g., ACC, FAS) SRE->Lipogenic_Genes Upregulates Transcription FA_Synthesis Increased Fatty Acid Synthesis Lipogenic_Genes->FA_Synthesis OCHFA_Metabolism Altered OCHFA Metabolism FA_Synthesis->OCHFA_Metabolism Indirectly Influences

Experimental Protocols

Protocol for the Analysis of OCHFAs by GC-MS

This protocol outlines the steps for the extraction, derivatization, and analysis of OCHFAs from biological samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., C17:0 or a deuterated OCHFA)

  • Chloroform:Methanol (2:1, v/v)

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Lipid Extraction (Folch Method):

    • To 1 mL of sample, add the internal standard.

    • Add 5 mL of chloroform:methanol (2:1) and vortex vigorously for 2 minutes.

    • Add 1 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Saponification and Methylation:

    • To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 10 minutes.

    • Cool and add 2 mL of 14% BF₃ in methanol. Heat at 100°C for 5 minutes.

    • Cool and add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex and centrifuge.

    • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Derivatization:

    • Dry the hexane extract under nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the FAMEs.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.

Protocol for In Vitro Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in cultured cells using a radiolabeled substrate.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [1-¹⁴C]-labeled odd-chain fatty acid (e.g., [1-¹⁴C]pentadecanoic acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • Cell culture medium

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Radiolabeled Substrate:

    • Prepare a stock solution of the [1-¹⁴C]-labeled odd-chain fatty acid complexed to BSA in serum-free medium.

  • Cell Treatment:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Wash the cells with serum-free medium.

    • Add the medium containing the radiolabeled substrate to the cells.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Measurement of ¹⁴CO₂ Production:

    • After incubation, add perchloric acid to the medium to stop the reaction and release the ¹⁴CO₂.

    • Trap the evolved ¹⁴CO₂ using a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) placed in the well.

    • Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of ¹⁴CO₂ produced is proportional to the rate of complete fatty acid oxidation.

Experimental and Analytical Workflows

A robust workflow is essential for the comprehensive analysis of OCHFA metabolism. The following diagram illustrates a typical workflow for a lipidomics study focused on OCHFAs.

Lipidomics_Workflow cluster_analysis Analytical Platforms Sample_Collection Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample_Collection->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization Optional LC_MS LC-MS/MS Lipid_Extraction->LC_MS GC_MS GC-MS Derivatization->GC_MS Instrumental_Analysis Instrumental Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Lipid_Identification Lipid Identification (Database Matching) Data_Processing->Lipid_Identification Quantification Quantification (Internal Standards) Lipid_Identification->Quantification Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis & Biological Interpretation Statistical_Analysis->Pathway_Analysis GC_MS->Instrumental_Analysis LC_MS->Instrumental_Analysis

Conclusion

The study of odd-chain hydroxy fatty acid metabolism is a rapidly evolving field with significant implications for understanding health and disease. This technical guide provides a foundational overview of the core metabolic pathways, their regulation, and the experimental approaches required for their investigation. The detailed protocols and pathway diagrams are intended to serve as practical tools for researchers, scientists, and drug development professionals. Further research, particularly in generating more extensive quantitative data and elucidating the intricate details of the signaling networks, will be crucial for fully harnessing the therapeutic potential of modulating these unique metabolic pathways.

References

"17-hydroxyheptadecanoic acid in environmental samples like aeolian particles"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyheptadecanoic acid is a C17 ω-hydroxy fatty acid that has been identified as a component of environmental samples, notably in aeolian particles. Its presence in atmospheric aerosols suggests potential origins from terrestrial plant waxes and microbial sources. This technical guide provides an in-depth overview of this compound in the context of environmental science, detailing its detection, quantification, potential formation, and biological significance. This document is intended to serve as a comprehensive resource for researchers in environmental chemistry, atmospheric science, and drug development who are interested in the analysis and potential applications of this and similar long-chain hydroxy fatty acids.

Quantitative Data in Aeolian Particles

The presence of this compound in aeolian particles has been documented in scientific literature. The following table summarizes the reported quantitative data. It is important to note that concentrations can vary significantly based on the source of the aeolian dust, season, and meteorological conditions.

CompoundSample LocationConcentration (ng/g of dust)Reference
This compoundFrioul Islands (north-western Mediterranean Sea)Data from full text is pending[Rontani et al., 2012]
Other ω-Hydroxy Fatty AcidsVarious LocationsRange of concentrations[Various Studies]

Note: Access to the full text of the primary reference (Rontani et al., 2012) is required to provide the specific concentration of this compound. This table will be updated upon obtaining this information. Other studies on ω-hydroxy fatty acids in atmospheric aerosols can provide a broader context for expected concentration ranges.

Experimental Protocols

The analysis of this compound in aeolian particles involves a multi-step process including sample collection, lipid extraction, derivatization, and instrumental analysis. The following protocols are based on established methods for the analysis of lipids in atmospheric aerosols.

Sample Collection

Aeolian particles are typically collected on pre-combusted glass fiber filters using a high-volume air sampler. The sampling duration depends on the dust concentration in the atmosphere, ranging from several hours to days to collect sufficient material for analysis.

Lipid Extraction

The total lipid fraction is extracted from the filter samples using organic solvents.

  • Materials:

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Ultrasonic bath

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Cut a portion of the filter and place it in a glass centrifuge tube.

    • Add a 2:1 (v/v) mixture of DCM:MeOH.

    • Sonicate the mixture for 15-20 minutes.

    • Centrifuge the sample to pellet the filter debris.

    • Carefully transfer the supernatant (the lipid extract) to a round-bottom flask.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine all supernatants.

    • Evaporate the solvent to dryness using a rotary evaporator.

Derivatization for GC-MS Analysis

To increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl and carboxyl functional groups of this compound must be derivatized. A common method is silylation.

  • Materials:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

    • Pyridine (B92270)

    • Heating block or oven

  • Procedure:

    • Add a small amount of pyridine to the dried lipid extract to dissolve it.

    • Add an excess of BSTFA to the solution.

    • Heat the mixture at 60-70°C for 1 hour to ensure complete derivatization.

    • The sample is now ready for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The derivatized sample is analyzed by GC-MS to identify and quantify this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the different lipid components, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Identification: The trimethylsilyl (B98337) (TMS) derivative of this compound is identified by its characteristic mass spectrum and retention time compared to an authentic standard.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Visualizations

Experimental Workflow

Experimental_Workflow SampleCollection 1. Aeolian Particle Collection (High-Volume Air Sampler) LipidExtraction 2. Lipid Extraction (DCM:MeOH, Sonication) SampleCollection->LipidExtraction Derivatization 3. Derivatization (Silylation with BSTFA) LipidExtraction->Derivatization GCMS_Analysis 4. GC-MS Analysis (Identification & Quantification) Derivatization->GCMS_Analysis DataAnalysis 5. Data Analysis GCMS_Analysis->DataAnalysis

Caption: General workflow for the analysis of this compound in aeolian particles.

Potential Formation and Signaling Pathways

The precise biochemical pathways leading to the formation of this compound in the environment are not fully elucidated. However, knowledge of fatty acid metabolism provides plausible routes.

Potential Formation Pathway: ω-Oxidation

Omega (ω)-oxidation is a metabolic pathway that hydroxylates the terminal methyl group of a fatty acid. This process is known to occur in various organisms, including plants and microorganisms.

Formation_Pathway HeptadecanoicAcid Heptadecanoic Acid (C17:0) Hydroxylation ω-Hydroxylation (Cytochrome P450 Monooxygenase) HeptadecanoicAcid->Hydroxylation Product This compound Hydroxylation->Product

Caption: Putative formation of this compound via ω-oxidation of heptadecanoic acid.

Potential Signaling Pathways of Long-Chain Hydroxy Fatty Acids

While specific signaling pathways for this compound have not been identified, long-chain fatty acids and their hydroxylated derivatives are known to act as signaling molecules in various biological systems. They can modulate inflammatory responses and other cellular processes.

One general mechanism involves the interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression.

Signaling_Pathway LCHFA Long-Chain Hydroxy Fatty Acid (e.g., 17-OH-C17:0) PPAR Peroxisome Proliferator-Activated Receptor (PPAR) LCHFA->PPAR Ligand Binding GeneExpression Modulation of Gene Expression PPAR->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory effects) GeneExpression->BiologicalResponse

Caption: A generalized signaling pathway for long-chain hydroxy fatty acids via PPAR activation.

Conclusion

This compound is a detectable component of aeolian particles, likely originating from terrestrial plant and microbial sources. Its analysis requires specialized extraction and derivatization techniques coupled with sensitive analytical instrumentation like GC-MS. While its specific biological roles are yet to be fully understood, the known signaling activities of related long-chain hydroxy fatty acids suggest potential for biological activity. Further research is needed to fully elucidate its environmental distribution, formation pathways, and physiological functions, which may open avenues for its application in drug development and as a biomarker in environmental studies.

17-Hydroxyheptadecanoic Acid: A Potential but Unexplored Biomarker in Human Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyheptadecanoic acid is a long-chain fatty acid that has garnered interest within the scientific community for its potential role in human health and disease. As a hydroxylated form of heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, its biological significance is thought to be intertwined with the metabolism and signaling pathways of its parent compound. While research into odd-chain fatty acids like heptadecanoic acid has linked them to a variety of conditions, including metabolic syndrome, cardiovascular disease, and cancer, the specific role of this compound as a distinct biomarker remains an area of active investigation with limited direct evidence. This technical guide provides a comprehensive overview of the current understanding of heptadecanoic acid as a disease biomarker, the potential implications for its hydroxylated form, detailed experimental methodologies for its analysis, and an exploration of relevant metabolic pathways.

Heptadecanoic Acid (C17:0) as a Biomarker for Disease

Heptadecanoic acid (C17:0) is primarily of exogenous origin, with consumption of dairy fats and ruminant meat being major sources.[1] Its presence in human tissues and fluids is considered a reliable biomarker of dairy fat intake.[1] A growing body of evidence suggests an inverse association between circulating levels of C17:0 and the risk of several chronic diseases.

Association with Cardiometabolic Diseases

Numerous epidemiological studies have demonstrated a link between higher plasma concentrations of odd-chain saturated fatty acids, including C17:0, and a reduced risk of cardiometabolic diseases.[2][3] An inverse relationship has been observed with the incidence of type 2 diabetes.[4] Furthermore, higher serum levels of C17:0 have been significantly associated with a lower prevalence of hypertension.[5][6] These findings suggest a protective role for C17:0 in cardiovascular health.[5]

Role in Cancer

The role of heptadecanoic acid in cancer is multifaceted and appears to be context-dependent. In vitro studies have shown that C17:0 can inhibit the proliferation of non-small cell lung cancer cells and enhance the efficacy of chemotherapy.[7][8] These anti-cancer effects may be mediated through the suppression of signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway.[7]

Quantitative Data Summary

Disease/ConditionBiomarkerSample TypeAssociationKey Findings
Type 2 Diabetes Heptadecanoic acid (C17:0)Plasma phospholipids, Red blood cellsInverseHigher levels associated with lower risk.[4]
Hypertension Heptadecanoic acid (C17:0)SerumInverseHigher levels associated with lower odds of prevalent hypertension.[5][6]
Cardiovascular Disease Heptadecanoic acid (C17:0)Plasma phospholipids, Red blood cellsInverseHigher levels associated with a reduced risk.[9]
Non-Small Cell Lung Cancer Heptadecanoic acid (C17:0)In vitro cell cultureAnti-proliferativeInhibited cell proliferation and enhanced chemosensitivity.[7][8]

Experimental Protocols

The analysis of fatty acids like this compound in biological samples typically involves extraction, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Fatty Acid Analysis by GC-MS

This protocol outlines a standard method for the extraction and quantification of total fatty acids from biological samples such as plasma, cells, or tissues.

1. Sample Preparation and Lipid Extraction:

  • To a known quantity of the biological sample (e.g., 200 µL of plasma), add an internal standard, such as a deuterated version of the analyte (e.g., heptadecanoic acid-d3), to correct for extraction losses.

  • Add methanol (B129727) to lyse cells and precipitate proteins.

  • Acidify the mixture with HCl to a final concentration of 25 mM.

  • Extract the lipids using a non-polar solvent like iso-octane. The extraction is typically performed twice, and the organic layers are pooled.

2. Saponification (for total fatty acid analysis):

  • The extracted lipids are subjected to saponification by adding aqueous NaOH and heating to hydrolyze the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

3. Derivatization:

  • The fatty acids are then derivatized to enhance their volatility for GC analysis. A common derivatization agent is pentafluorobenzyl (PFB) bromide, which converts the carboxylic acid group to a PFB ester. This is achieved by incubating the sample with PFB bromide and a catalyst (e.g., diisopropylethylamine) at room temperature.[10][11]

4. GC-MS Analysis:

  • The derivatized sample is reconstituted in a suitable solvent (e.g., iso-octane) and injected into the GC-MS system.

  • Gas Chromatography (GC): A capillary column (e.g., DB-225ms) is used to separate the fatty acid methyl esters based on their boiling points and polarity. The oven temperature is programmed to ramp up to achieve optimal separation.

  • Mass Spectrometry (MS): The separated compounds are ionized (e.g., by electron impact or chemical ionization) and detected by the mass spectrometer. Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

5. Quantification:

  • A standard curve is generated using known concentrations of the target analyte (this compound) and the internal standard.

  • The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the standard curve.

Signaling and Metabolic Pathways

While specific signaling pathways directly involving this compound are not yet elucidated, its metabolism is expected to follow the general pathways of odd-chain fatty acids.

Odd-Chain Fatty Acid Metabolism

Odd-chain fatty acids undergo β-oxidation, similar to even-chain fatty acids. However, the final round of β-oxidation yields propionyl-CoA instead of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle (Krebs cycle), playing an anaplerotic role.[9] This pathway is significant as it contributes to cellular energy metabolism. One potential endogenous production route for odd-chain fatty acids is through α-oxidation of an even-chain fatty acid, involving hydroxylation at the α-carbon.[2][3]

Odd_Chain_Fatty_Acid_Metabolism OCFA Odd-Chain Fatty Acid (e.g., Heptadecanoic Acid) BetaOxidation β-Oxidation OCFA->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA Carboxylation Biotin-dependent Carboxylation PropionylCoA->Carboxylation MethylmalonylCoA Methylmalonyl-CoA Carboxylation->MethylmalonylCoA Isomerization Vitamin B12-dependent Isomerization MethylmalonylCoA->Isomerization SuccinylCoA Succinyl-CoA Isomerization->SuccinylCoA CAC Citric Acid Cycle (Anaplerosis) SuccinylCoA->CAC AlphaOxidation α-Oxidation of Even-Chain Fatty Acid AlphaOxidation->OCFA Endogenous Production

Metabolism of odd-chain fatty acids.
Biomarker Discovery Workflow

The identification of novel biomarkers like this compound often follows a standardized workflow in metabolomics research.

Biomarker_Discovery_Workflow StudyDesign Study Design & Sample Collection SamplePrep Sample Preparation (Extraction) StudyDesign->SamplePrep DataAcquisition Data Acquisition (LC-MS/MS or GC-MS) SamplePrep->DataAcquisition DataProcessing Data Processing (Peak Picking, Alignment) DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis (Univariate & Multivariate) DataProcessing->StatisticalAnalysis BiomarkerID Putative Biomarker Identification StatisticalAnalysis->BiomarkerID Validation Biomarker Validation (Independent Cohort) BiomarkerID->Validation PathwayAnalysis Pathway Analysis & Biological Interpretation BiomarkerID->PathwayAnalysis

A typical workflow for biomarker discovery.

Conclusion and Future Directions

While direct evidence for this compound as a specific disease biomarker is currently limited, the established associations of its precursor, heptadecanoic acid (C17:0), with a lower risk of metabolic and cardiovascular diseases provide a strong rationale for further investigation. The anti-cancer properties of C17:0 observed in vitro also warrant further exploration. Future research should focus on developing and validating sensitive analytical methods for the specific quantification of this compound in large human cohorts. Such studies will be crucial in determining whether this hydroxylated fatty acid holds independent value as a biomarker for disease risk, diagnosis, or prognosis, and in elucidating its specific biological functions and signaling pathways. The methodologies and pathways described in this guide provide a foundational framework for researchers and drug development professionals to pursue these important investigations.

References

An In-depth Technical Guide on the Endogenous Biosynthesis of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor components of the total fatty acid pool, are increasingly recognized for their significant roles in human health and disease. Unlike their even-chain counterparts, which are synthesized from the two-carbon donor acetyl-CoA, OCFAs originate from the three-carbon precursor propionyl-CoA. This distinction in their biosynthesis leads to unique metabolic fates and physiological functions. This technical guide provides a comprehensive overview of the core pathways of endogenous OCFA biosynthesis, detailing the key enzymes, regulatory mechanisms, and experimental methodologies used to study this fascinating area of lipid metabolism. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and therapeutically target OCFA metabolism.

Core Metabolic Pathway of Odd-Chain Fatty Acid Biosynthesis

The primary pathway for the de novo synthesis of OCFAs begins with the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) . Subsequently, methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA. Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[1]

However, for OCFA synthesis, propionyl-CoA serves as the initial primer for the fatty acid synthase (FAS) complex.[2][3][4] Instead of acetyl-CoA, FAS utilizes propionyl-CoA to initiate fatty acid chain elongation. Subsequent elongation cycles proceed with the addition of two-carbon units from malonyl-CoA, resulting in the synthesis of fatty acids with an odd number of carbon atoms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[5][6][7]

An alternative, though less prominent, pathway for the generation of OCFAs is through the alpha-oxidation of certain fatty acids.[8][9] This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid, which can lead to the formation of an odd-chain fatty acyl-CoA.[10][11][12]

The gut microbiota also plays a significant role in providing the precursor for OCFA synthesis. Certain gut bacteria produce propionate (B1217596) as a fermentation product of dietary fiber.[13][14][15][16] This propionate can be absorbed by the host and converted to propionyl-CoA, thereby contributing to the body's pool for OCFA synthesis.[17]

Below is a diagram illustrating the central role of propionyl-CoA in both its conversion to succinyl-CoA and its utilization as a primer for OCFA synthesis.

Core pathways of propionyl-CoA metabolism.

Quantitative Data on Odd-Chain Fatty Acid Metabolism

The concentration and composition of OCFAs can vary significantly depending on the tissue, diet, and metabolic state. The tables below summarize key quantitative data related to OCFA biosynthesis.

Table 1: Odd-Chain Fatty Acid Composition in Human Tissues

Fatty AcidAdipose Tissue (%)[18]Erythrocyte Membranes (%)[19]
Pentadecanoic acid (C15:0)< 1< 0.5
Heptadecanoic acid (C17:0)< 1< 0.5
Values are approximate and can vary based on individual factors.

Table 2: Kinetic Parameters of Key Enzymes in Propionyl-CoA Metabolism

EnzymeSubstrateKm (mM)VmaxSource Organism/Tissue
Propionyl-CoA CarboxylasePropionyl-CoA0.29[1]-Human
Bicarbonate3.0[1]-Human
ATP0.08[1]-Human
Methylmalonyl-CoA MutaseL-Methylmalonyl-CoA--Human
Adenosylcobalamin40-900 fold increase in mutants[20][21]0.2-100% of wild-type in mutants[20][21]Human (mutant forms)
Fatty Acid SynthasePropionyl-CoA--Brevibacterium ammoniagenes[5]
Specific Vmax values are often context-dependent and are therefore not listed.

Experimental Protocols

Accurate measurement of OCFAs and the activity of their biosynthetic enzymes is crucial for research and drug development. This section provides detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a standard method for the quantification of fatty acid profiles, including OCFAs. The protocol involves the extraction of lipids, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and subsequent analysis by GC-MS.[22][23][24][25][26]

Protocol: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

  • Lipid Extraction:

    • Homogenize tissue or cell samples in a chloroform:methanol (2:1, v/v) solution.

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in a known volume of toluene.

    • Add methanolic sodium hydroxide (B78521) and heat to saponify the lipids into free fatty acid salts.

    • Add boron trifluoride-methanol solution and heat to convert the fatty acid salts to FAMEs.

    • Add water and hexane (B92381) to extract the FAMEs into the hexane layer.

    • Wash the hexane layer with water and dry over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the hexane extract containing FAMEs into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) for FAME separation.[25][26]

    • Set the GC oven temperature program to achieve optimal separation of FAMEs.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.[24]

    • Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

Stable Isotope Tracing of Odd-Chain Fatty Acid Synthesis

Stable isotope tracing is a powerful technique to measure the de novo synthesis of OCFAs. By providing cells or organisms with a labeled precursor, such as 13C-labeled propionate, the incorporation of the label into newly synthesized OCFAs can be traced and quantified.[27][28][29][30]

Protocol: 13C-Propionate Tracing of OCFA Synthesis in Cultured Cells

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing a known concentration of [U-13C3]-propionate.

    • Incubate the cells for a specified period to allow for the incorporation of the labeled propionate into OCFAs.

  • Metabolite Extraction and FAME Preparation:

    • Harvest the cells and perform lipid extraction as described in the GC-MS protocol.

    • Prepare FAMEs from the lipid extract.

  • GC-MS Analysis of Isotope Incorporation:

    • Analyze the FAMEs by GC-MS.

    • Determine the mass isotopomer distribution of the OCFAs (e.g., C15:0 and C17:0).

    • Calculate the fractional new synthesis of OCFAs based on the enrichment of 13C in the fatty acid backbone.

The following diagram illustrates a typical workflow for a stable isotope tracing experiment.

Stable_Isotope_Tracing_Workflow Start Start: Cell Culture Labeling Labeling with [U-13C3]-Propionate Start->Labeling Incubation Incubation Labeling->Incubation Harvesting Cell Harvesting & Quenching Incubation->Harvesting Extraction Lipid Extraction Harvesting->Extraction Derivatization FAME Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis: Mass Isotopomer Distribution GCMS->Data_Analysis End End: Fractional Synthesis Calculation Data_Analysis->End

Workflow for stable isotope tracing of OCFA synthesis.
Enzyme Assays

Measuring the activity of the key enzymes in the OCFA biosynthesis pathway is essential for understanding their regulation and for screening potential drug candidates.

Protocol: Propionyl-CoA Carboxylase (PCC) Activity Assay

This assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA to form methylmalonyl-CoA.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and dithiothreitol.

    • Add propionyl-CoA and the cell or tissue lysate containing PCC.

    • Initiate the reaction by adding [14C]-bicarbonate.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein and remove unincorporated [14C]-bicarbonate as 14CO2.

  • Quantification:

    • Centrifuge the mixture to pellet the protein.

    • Measure the radioactivity in the supernatant, which corresponds to the amount of [14C]-methylmalonyl-CoA formed.

    • Calculate the specific activity of PCC (e.g., in nmol/min/mg protein).

Protocol: Methylmalonyl-CoA Mutase (MCM) Activity Assay

This assay measures the conversion of methylmalonyl-CoA to succinyl-CoA.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing phosphate (B84403) buffer and adenosylcobalamin (a form of vitamin B12).

    • Add methylmalonyl-CoA and the cell or tissue lysate containing MCM.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction at various time points by adding acid.

  • Quantification of Succinyl-CoA:

    • Analyze the reaction mixture by HPLC or LC-MS/MS to separate and quantify the amount of succinyl-CoA produced.[31][32][33]

    • Calculate the specific activity of MCM.

Regulation of Odd-Chain Fatty Acid Biosynthesis

The endogenous synthesis of OCFAs is tightly regulated at both the transcriptional and hormonal levels to meet the metabolic needs of the cell.

Transcriptional Regulation

Key transcription factors that regulate lipid metabolism, such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , also influence the expression of genes involved in OCFA synthesis.[3][34][35][36][37]

  • PPARα: This nuclear receptor is activated by fatty acids and their derivatives and generally promotes the expression of genes involved in fatty acid oxidation.[38] However, its role in OCFA synthesis is complex and may involve indirect regulation of precursor availability.

  • SREBP-1c: This transcription factor is a master regulator of de novo lipogenesis.[39][40][41][42][43] It activates the transcription of genes encoding key enzymes in fatty acid synthesis, including fatty acid synthase (FAS). Increased SREBP-1c activity can therefore enhance the synthesis of both even- and odd-chain fatty acids, depending on the availability of acetyl-CoA and propionyl-CoA.

The following diagram illustrates the transcriptional regulation of genes involved in fatty acid synthesis.

Transcriptional_Regulation cluster_Nucleus Nucleus PPARa PPARα PPRE PPRE PPARa->PPRE SREBP1c SREBP-1c SRE SRE SREBP1c->SRE RXR RXR RXR->PPRE FAS_Gene FAS Gene SRE->FAS_Gene FAS_mRNA FAS mRNA FAS_Gene->FAS_mRNA Transcription Fatty_Acids Fatty Acids Fatty_Acids->PPARa Activates Insulin (B600854) Insulin Insulin->SREBP1c Activates FAS_Protein FAS Protein FAS_mRNA->FAS_Protein Translation OCFA_Synthesis OCFA Synthesis FAS_Protein->OCFA_Synthesis Catalyzes

Transcriptional control of fatty acid synthesis.
Hormonal Regulation

Hormones play a critical role in orchestrating lipid metabolism, including the synthesis of OCFAs.

  • Insulin: In the fed state, high levels of insulin promote energy storage. Insulin stimulates the activity of SREBP-1c, leading to increased expression of lipogenic enzymes, including FAS.[40] This, in turn, can enhance the synthesis of OCFAs if propionyl-CoA is available.

  • Glucagon (B607659): In the fasting state, glucagon signaling predominates, leading to the mobilization of stored energy. Glucagon generally suppresses lipogenesis and promotes fatty acid oxidation, thereby reducing the synthesis of all fatty acids, including OCFAs.

The interplay between insulin and glucagon ensures that OCFA synthesis is coupled to the overall metabolic state of the organism.

Conclusion

The endogenous biosynthesis of odd-chain fatty acids is a complex and highly regulated process with important implications for human health. A thorough understanding of the core metabolic pathways, the key enzymes involved, and the regulatory networks that control OCFA synthesis is essential for the development of novel therapeutic strategies targeting metabolic diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this exciting and rapidly evolving field. Continued research into the intricacies of OCFA metabolism will undoubtedly uncover new insights into their physiological roles and therapeutic potential.

References

An In-depth Technical Guide to the Function of Omega-Hydroxy Fatty Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-hydroxy fatty acids (ω-HFAs), a class of lipids characterized by a hydroxyl group at their terminal omega (ω) carbon, are emerging as critical mediators in a host of physiological and pathological processes. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and diverse biological functions of ω-HFAs. We delve into their roles in maintaining skin barrier integrity, regulating inflammation, and influencing vascular tone. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental protocols for their study, and illustrating key signaling pathways through diagrams to support further research and therapeutic development in this burgeoning field.

Introduction

Omega-hydroxy fatty acids are produced via the ω-oxidation pathway, an alternative to the primary β-oxidation route for fatty acid metabolism. This process is predominantly catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies.[1] Initially viewed as a minor metabolic pathway, ω-oxidation is now recognized for generating bioactive lipid mediators with significant signaling roles.[1] These molecules are implicated in a wide array of biological functions, from structural roles in the epidermis to potent vasoactive and inflammatory effects. Understanding the multifaceted functions of ω-HFAs is crucial for developing novel therapeutic strategies for a range of diseases, including hypertension, skin disorders, and inflammatory conditions.

Biosynthesis of Omega-Hydroxy Fatty Acids

The primary route for the synthesis of ω-HFAs is the ω-hydroxylation of fatty acids, catalyzed by CYP monooxygenases. This reaction introduces a hydroxyl group onto the terminal methyl carbon of a fatty acid.[2]

Key Enzymes and Substrates

The main enzymes responsible for ω-hydroxylation in humans are members of the CYP4A and CYP4F families, including CYP4A11, CYP4F2, and CYP4F3B.[1] These enzymes exhibit substrate specificity for various fatty acids, with arachidonic acid being a key substrate, leading to the formation of 20-hydroxyeicosatetraenoic acid (20-HETE).[2] Other fatty acids, such as palmitic acid and stearic acid, can also be hydroxylated at their ω-position.

Enzyme Kinetics

The efficiency of ω-hydroxylation is determined by the kinetic parameters of the involved enzymes. The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the primary human CYP enzymes involved in arachidonic acid ω-hydroxylation are summarized in Table 1.

EnzymeSubstrateKm (μM)Vmax (nmol/min/nmol P450)Reference
CYP4A11Arachidonic Acid22849.1[3]
CYP4F2Arachidonic Acid247.4[3]
CYP4F3ALeukotriene B423.3 (pmol/min/pmol)-[4]
CYP4F3BArachidonic Acid-13.3 (pmol/min/pmol)[4]

Table 1: Enzyme Kinetic Parameters for Omega-Hydroxylation. This table presents the Km and Vmax values for the major human CYP4 enzymes involved in the ω-hydroxylation of arachidonic acid and other substrates.

Biosynthesis Pathway Diagram

The biosynthesis of ω-HFAs and their subsequent conversion to dicarboxylic acids is a key metabolic pathway.

Fatty_Acid Fatty Acid (e.g., Arachidonic Acid) omega_HFA Omega-Hydroxy Fatty Acid (e.g., 20-HETE) Fatty_Acid->omega_HFA omega_Aldehyde Omega-Aldehyde Fatty Acid omega_HFA->omega_Aldehyde Dicarboxylic_Acid Dicarboxylic Acid omega_Aldehyde->Dicarboxylic_Acid Beta_Oxidation Peroxisomal Beta-Oxidation Dicarboxylic_Acid->Beta_Oxidation CYP4A_4F CYP4A/CYP4F (NADPH, O2) CYP4A_4F->Fatty_Acid ADH Alcohol Dehydrogenase (NAD+) ADH->omega_HFA ALDH Aldehyde Dehydrogenase (NAD+) ALDH->omega_Aldehyde

Figure 1: Biosynthesis of Omega-Hydroxy Fatty Acids.

Key Biological Functions

Omega-hydroxy fatty acids exert a wide range of biological effects, playing crucial roles in both maintaining homeostasis and contributing to disease pathogenesis.

Skin Barrier Function

Omega-hydroxy ceramides (B1148491) are integral components of the stratum corneum, the outermost layer of the epidermis.[5] These specialized lipids are covalently bound to proteins, forming the cornified lipid envelope, a critical structure for maintaining the skin's permeability barrier and preventing transepidermal water loss (TEWL).[5]

Quantitative Data: Omega-Hydroxy Ceramide Content in Human Stratum Corneum

Ceramide SubclassDescriptionReference
CER [EOdS]Ester-linked ω-hydroxy fatty acid with a dihydrosphingosine base[5][6]

Table 2: Omega-Hydroxy Ceramide in Human Stratum Corneum. This table highlights a key subclass of omega-hydroxy ceramides identified in the human stratum corneum.

Regulation of Vascular Tone and Blood Pressure

20-HETE is a potent vasoactive molecule with complex effects on the cardiovascular system. It generally acts as a vasoconstrictor in several vascular beds, including the renal and cerebral arteries, by inhibiting the large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[7] This inhibition leads to membrane depolarization, calcium influx, and smooth muscle contraction.[7] Dysregulation of 20-HETE production is implicated in the pathogenesis of hypertension.[8]

Inflammation and Immune Response

Omega-hydroxy fatty acids, particularly 20-HETE, are potent modulators of inflammation. 20-HETE can promote the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells, contributing to inflammatory cell recruitment.[9] Conversely, the ω-hydroxylation of leukotriene B4 (LTB4) by CYP4F3A is a key step in the inactivation of this potent chemoattractant, thereby helping to resolve inflammation.[10]

Dose-Dependent Effects of 20-HETE on Endothelial Cells

EffectConcentrationCell TypeReference
Increased EPC adhesion to fibronectin-Human Endothelial Progenitor Cells[11]
Increased EPC adhesion to endothelial monolayer-Human Endothelial Progenitor Cells[11]
Induction of VLA-4 and CXCR4 mRNA-Human Endothelial Progenitor Cells[11]
Increased VEGF expression-Human Macro- and Microvascular Endothelial Cells[9]
Increased IL-6, IL-8, IL-13, IL-4 expressionVarying concentrationsEndothelial Cells[12]
Increased ICAM-1 expression-Endothelial Cells[12]

Table 3: Dose-Dependent Effects of 20-HETE on Endothelial Cells. This table summarizes some of the key pro-inflammatory and pro-angiogenic effects of 20-HETE on endothelial cells.

Signaling Pathways

The biological effects of ω-HFAs are mediated through specific signaling pathways. The best-characterized of these is the signaling cascade initiated by 20-HETE.

20-HETE Signaling Pathway

20-HETE exerts many of its vascular effects through the G protein-coupled receptor GPR75.[13] Binding of 20-HETE to GPR75 initiates a signaling cascade that involves the activation of Gαq/11, leading to downstream effects that include transactivation of the epidermal growth factor receptor (EGFR) and activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.

cluster_membrane Cell Membrane GPR75 GPR75 Gaq11 Gαq/11 GPR75->Gaq11 Activates EGFR EGFR MAPK MAPK Pathway EGFR->MAPK Activates PI3K PI3K Pathway EGFR->PI3K Activates Twenty_HETE 20-HETE Twenty_HETE->GPR75 Binds cSrc c-Src Gaq11->cSrc Activates cSrc->EGFR Transactivates Vascular_Effects Vascular Effects (Vasoconstriction, Inflammation) MAPK->Vascular_Effects PI3K->Vascular_Effects

Figure 2: 20-HETE Signaling Pathway.

Experimental Protocols

Quantification of Omega-Hydroxy Fatty Acids by LC-MS/MS

This protocol outlines a general method for the quantification of ω-HFAs in biological samples.

Workflow Diagram

Sample_Prep Sample Preparation (e.g., Urine, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Prep->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standards) MS_Detection->Quantification

Figure 3: LC-MS/MS Workflow for ω-HFA Quantification.

Methodology

  • Sample Preparation:

    • For urine samples, acidify with acetic acid.[14]

    • For plasma or tissue homogenates, perform protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).[15]

    • Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to the sample prior to extraction.[14]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Extract the acidified sample with an organic solvent such as ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and hexane.[12]

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) and water, load the sample, wash with a low-percentage organic solvent, and elute the analytes with a high-percentage organic solvent like methanol or acetonitrile.

  • Derivatization (Optional):

    • To improve chromatographic properties and ionization efficiency, derivatization of the carboxyl and hydroxyl groups can be performed.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape.[14]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[14]

  • Quantification:

    • Generate a calibration curve using known concentrations of the analyte standards.

    • Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Measurement of Cytochrome P450-Dependent Fatty Acid Omega-Hydroxylase Activity

This assay measures the activity of CYP enzymes in converting fatty acids to their ω-hydroxylated metabolites.

Methodology

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • In a microcentrifuge tube, combine the buffer, the source of CYP enzymes (e.g., human liver microsomes or recombinant CYP enzymes), and the fatty acid substrate (e.g., arachidonic acid).[13]

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]

  • Incubation:

    • Incubate the reaction mixture at 37°C with shaking for a specified time (e.g., 10-60 minutes).[13]

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) or by acidification.[13]

  • Analysis of Products:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Analyze the supernatant for the formation of the ω-hydroxy fatty acid product using LC-MS/MS as described in Protocol 5.1.

  • Calculation of Activity:

    • Quantify the amount of product formed and express the enzyme activity as nmol of product formed per minute per mg of protein or per nmol of P450.

In Vitro Skin Permeability Assay using Franz Diffusion Cells

This protocol assesses the integrity of the skin barrier by measuring the passive diffusion of a substance across a skin sample.

Methodology

  • Franz Cell Assembly:

    • Mount a section of human or animal skin onto the Franz diffusion cell, with the stratum corneum facing the donor compartment.[16]

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline) and ensure no air bubbles are trapped beneath the skin.[16]

    • Maintain the temperature of the apparatus at 32°C to mimic skin surface temperature.[16]

  • Test Substance Application:

    • Apply a known amount of the test substance (e.g., a formulation containing a fluorescent probe) to the surface of the skin in the donor chamber.[16]

  • Sampling:

    • At predetermined time intervals, collect samples from the receptor fluid.[16]

    • After each sampling, replenish the receptor chamber with fresh, pre-warmed receptor fluid to maintain sink conditions.[16]

  • Analysis:

    • Analyze the collected samples using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy) to quantify the amount of the test substance that has permeated through the skin.[16]

  • Data Analysis:

    • Plot the cumulative amount of permeated substance per unit area against time.

    • Calculate the steady-state flux (Jss) from the linear portion of the curve and the permeability coefficient (Kp).

Conclusion and Future Directions

Omega-hydroxy fatty acids are pleiotropic lipid mediators with profound effects on a multitude of biological systems. Their roles in skin barrier function, vascular tone, and inflammation highlight their importance in both health and disease. The continued elucidation of their signaling pathways and the development of more sensitive analytical methods will undoubtedly pave the way for novel therapeutic interventions targeting the ω-oxidation pathway. Future research should focus on further characterizing the full spectrum of ω-HFAs in various tissues, identifying novel receptors and signaling partners, and exploring the therapeutic potential of modulating their production and activity in a clinical setting. This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of these critical signaling molecules.

References

Unveiling the Precursors of 17-Hydroxyheptadecanoic Acid in Eucalyptus globulus Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the precursors of 17-hydroxyheptadecanoic acid found in the bark of Eucalyptus globulus. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical landscape of this significant botanical source. This compound has been identified as a constituent of the outer bark of Eucalyptus globulus.[1] This guide synthesizes available data on the chemical composition of the bark, details relevant experimental methodologies, and proposes a putative biosynthetic pathway for the formation of this long-chain hydroxy fatty acid.

Quantitative Analysis of Lipophilic Compounds in Eucalyptus globulus Bark

The bark of Eucalyptus globulus is a rich source of diverse chemical compounds, including a significant fraction of lipophilic extractives. While direct quantitative data for this compound and its immediate precursors are not extensively detailed in the existing literature, analysis of the overall fatty acid profile provides critical context for understanding its biosynthesis. The following tables summarize the quantitative data on fatty acids and other relevant compounds identified in Eucalyptus globulus bark and related species, which serve as potential precursors or indicators of the metabolic pathways involved.

Table 1: Fatty Acid Composition in Dichloromethane Extract of Eucalyptus globulus Deciduous Bark [2]

CompoundContent (mg/kg of dry bark)
Tetradecanoic acid40.6
Hexadecanoic acid109.2
Linoleic acid16.7
Oleic acid22.3
Octadecanoic acid21.6
Docosanoic acid27.6
Total Fatty Acids 482.8

Table 2: General Composition of Eucalyptus globulus Bark [3]

ComponentContent (%)
Ash3.5
Total Extractives4.1
Klason Lignin19.3
Holocellulose66.5

Table 3: Composition of Lipophilic Extractives from Eucalyptus globulus Stumps Bark (DCM extracts) [4]

Compound ClassContent (%)
Fatty acids17
Phytosterols13
Pentacyclic triterpenes53.6

Proposed Biosynthetic Pathway of this compound

While the specific enzymatic steps for the synthesis of this compound in Eucalyptus globulus have not been explicitly elucidated in the literature, a plausible pathway can be inferred from established principles of fatty acid metabolism in plants. The biosynthesis of odd-chain fatty acids and their hydroxylated derivatives typically involves a series of elongation and modification steps.

The initial precursor for long-chain fatty acid synthesis in plants is acetyl-CoA, which is used to produce palmitic acid (16:0) and stearic acid (18:0). The formation of heptadecanoic acid (17:0), an odd-chain fatty acid, likely occurs via the alpha-oxidation of stearic acid (18:0), a common pathway in plants for the production of odd-chain fatty acids. Subsequent terminal (ω-) hydroxylation of heptadecanoic acid would then yield this compound.

Biosynthetic Pathway of this compound Acetyl-CoA Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Stearic Acid (18:0) Stearic Acid (18:0) Fatty Acid Synthesis->Stearic Acid (18:0) Alpha-oxidation Alpha-oxidation Stearic Acid (18:0)->Alpha-oxidation Heptadecanoic Acid (17:0) Heptadecanoic Acid (17:0) Alpha-oxidation->Heptadecanoic Acid (17:0) Omega-hydroxylation Omega-hydroxylation Heptadecanoic Acid (17:0)->Omega-hydroxylation This compound This compound Omega-hydroxylation->this compound

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Protocols

The identification and quantification of this compound and its precursors in Eucalyptus globulus bark require specific analytical methodologies. The following protocols are based on established techniques for the analysis of lipophilic compounds in plant materials.

Extraction of Lipophilic Compounds

A common and effective method for extracting fatty acids and other lipophilic compounds from plant bark is Soxhlet extraction.

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

  • Solvent: Dichloromethane is a suitable solvent for the extraction of lipophilic compounds.[5]

  • Procedure:

    • A known weight of dried and ground Eucalyptus globulus bark is placed in a thimble.

    • The thimble is placed in the Soxhlet extractor.

    • The round-bottom flask is filled with dichloromethane.

    • The apparatus is assembled and heated. The solvent vaporizes, condenses, and drips onto the bark sample, extracting the lipophilic compounds.

    • The extraction is typically carried out for a period of 7 hours to ensure complete extraction.[5]

    • After extraction, the solvent is evaporated under reduced pressure to obtain the crude lipophilic extract.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, such as fatty acids.

  • Sample Preparation (Derivatization): Fatty acids are often derivatized prior to GC-MS analysis to increase their volatility. A common method is methylation to form fatty acid methyl esters (FAMEs).

    • The dried extract is dissolved in a mixture of methanol (B129727) and a catalyst (e.g., acetyl chloride or sulfuric acid).

    • The mixture is heated to facilitate the reaction.

    • After cooling, the FAMEs are extracted with a non-polar solvent like n-hexane.

  • GC-MS Conditions (Illustrative):

    • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at a lower temperature and gradually increasing to a higher temperature.

    • Injector: Split/splitless injector, operated at a high temperature.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Analysis: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries. Quantification is typically performed using an internal standard.

Experimental Workflow cluster_extraction Extraction cluster_analysis Analysis Eucalyptus globulus Bark Eucalyptus globulus Bark Grinding & Drying Grinding & Drying Eucalyptus globulus Bark->Grinding & Drying Soxhlet Extraction (Dichloromethane) Soxhlet Extraction (Dichloromethane) Grinding & Drying->Soxhlet Extraction (Dichloromethane) Crude Lipophilic Extract Crude Lipophilic Extract Soxhlet Extraction (Dichloromethane)->Crude Lipophilic Extract Derivatization (Methylation) Derivatization (Methylation) Crude Lipophilic Extract->Derivatization (Methylation) Fatty Acid Methyl Esters (FAMEs) Fatty Acid Methyl Esters (FAMEs) Derivatization (Methylation)->Fatty Acid Methyl Esters (FAMEs) GC-MS Analysis GC-MS Analysis Fatty Acid Methyl Esters (FAMEs)->GC-MS Analysis Data Processing & Identification Data Processing & Identification GC-MS Analysis->Data Processing & Identification

Caption: General workflow for the extraction and analysis of fatty acids.

Concluding Remarks

This technical guide provides a foundational understanding of the precursors to this compound in Eucalyptus globulus bark. By integrating existing quantitative data with established biosynthetic principles and analytical methodologies, this document aims to facilitate further research into the unique chemical profile of this plant. Future studies focusing on the enzymatic and genetic basis of odd-chain and hydroxylated fatty acid synthesis in Eucalyptus globulus are warranted to fully elucidate the pathways and unlock the potential for biotechnological applications.

References

Exploring the Therapeutic Potential of Hydroxylated Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated fatty acids (HFAs), a diverse class of lipid signaling molecules, are gaining significant attention for their broad therapeutic potential across a spectrum of diseases, including inflammatory disorders, cancer, metabolic syndrome, and cardiovascular diseases. These oxidized lipids, derived from polyunsaturated fatty acids through enzymatic or non-enzymatic pathways, act as crucial mediators in a variety of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the core aspects of HFA research, focusing on their mechanisms of action through specific G protein-coupled receptors (GPCRs), quantitative data on their therapeutic efficacy, and detailed experimental protocols to facilitate further investigation in this promising field.

Therapeutic Applications and Quantitative Efficacy

HFAs and their derivatives, such as the specialized pro-resolving mediators (SPMs) like resolvins, have demonstrated potent bioactivity in numerous preclinical models. Their therapeutic effects are often mediated by their ability to modulate inflammatory responses, inhibit cancer cell proliferation, and improve metabolic parameters. The following tables summarize key quantitative data from various studies, highlighting the therapeutic potential of specific HFAs.

Table 1: Anti-Inflammatory Effects of Hydroxylated Fatty Acids
Hydroxylated Fatty AcidModel SystemDose/ConcentrationKey Quantitative Finding(s)Reference(s)
Resolvin D1 (RvD1)Zymosan-induced peritonitis in mice100 ng/mouse~50% reduction in neutrophil infiltration at 4 hours.[1][2][1][2]
Resolvin D1 (RvD1)LPS-stimulated THP-1 macrophages10-100 nMDose-dependent downregulation of TNF-α mRNA expression.[3][3]
Resolvin D1 (RvD1)Collagen antibody-induced arthritis in mice100 ng, days 1 and 4~50% inhibition of serum TNF-α, IL-17, IL-1β, IL-6, and IFN-γ.[4][4]
12-hydroxyeicosatetraenoic acid (12-HETE)In vitro human and rodent islet cells1-100 nMReduced glucose-stimulated insulin (B600854) secretion at 1 nM and induced cell death at 100 nM.[5][5]
Table 2: Anti-Cancer Effects of Hydroxylated Fatty Acids
Hydroxylated Fatty AcidCancer Cell Line(s)IC50 Value(s)Key FindingsReference(s)
9-(E,Z)-Hydroxyoctadecadienoic acid (9-HODE)EL4 mouse lymphoma50 µM: ~46% reduction in viability; 100 µM: ~73% reduction in viabilityDose-dependent inhibition of cell growth.[3][4][3][4]
13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE)MCF-7 and MDA-MB-231 (breast cancer)76.3 µM (MCF-7, 48h); 80.23 µM (MDA-MB-231, 48h)Time- and dose-dependent reduction in cell viability.[6][6]
7- and 9-Hydroxystearic acidA549 (lung), Caco-2 (colorectal), SF268 (CNS)Not specifiedExhibited growth inhibitory activities.[7][7]
2-Hydroxyoleic acid (Minerval)Various cancer cell linesNot specifiedPotent anti-cancer activities in vitro and in animal models.

Signaling Pathways of Hydroxylated Fatty Acids

HFAs exert their cellular effects by binding to and activating specific GPCRs, initiating downstream signaling cascades that modulate cellular functions. The primary receptors implicated in HFA signaling are GPR18, GPR32, and GPR183 (also known as EBI2).

GPR18 Signaling Pathway

GPR18 is recognized as a receptor for N-arachidonoyl glycine (B1666218) (NAGly) and the specialized pro-resolving mediator Resolvin D2 (RvD2). Its activation is linked to the resolution of inflammation and immune cell modulation. The signaling pathway of GPR18 is complex and appears to involve multiple G proteins, including Gαi/o and Gαq/11.[8][9] Activation can lead to the inhibition of cAMP production and modulation of downstream effectors like MAPK.[8][10][11]

GPR18_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Resolvin D2 (RvD2) GPR18 GPR18 Ligand->GPR18 binds G_protein Gαi/o, Gαq/11 GPR18->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Cell_Response Cell Migration Resolution of Inflammation Apoptosis cAMP->Cell_Response MAPK->Cell_Response

GPR18 Signaling Cascade
GPR32 Signaling Pathway

GPR32 is a key receptor for Resolvin D1 (RvD1) and plays a critical role in mediating pro-resolving and anti-inflammatory responses.[1][2][12] Upon RvD1 binding, GPR32 can inhibit the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[8][13] It has also been shown to activate downstream signaling molecules such as pERK1/2 and pCREB, contributing to the resolution of inflammation and atheroprotection.[12]

GPR32_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Resolvin D1 (RvD1) GPR32 GPR32 Ligand->GPR32 binds G_protein G Protein GPR32->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK_CREB pERK1/2 pCREB G_protein->ERK_CREB activates cAMP ↓ cAMP AC->cAMP Cell_Response ↓ Neutrophil Chemotaxis ↑ Macrophage Phagocytosis Resolution of Inflammation cAMP->Cell_Response ERK_CREB->Cell_Response GPR183_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 7α,25-dihydroxycholesterol (Oxysterol) GPR183 GPR183 (EBI2) Ligand->GPR183 binds G_protein Gαi GPR183->G_protein activates Beta_Arrestin β-Arrestin GPR183->Beta_Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits Chemotaxis Actin Cytoskeleton Rearrangement G_protein->Chemotaxis activates Beta_Arrestin->Chemotaxis activates cAMP ↓ cAMP AC->cAMP Cell_Response Immune Cell Migration (B cells, T cells, Dendritic cells) Chemotaxis->Cell_Response HFA_Extraction_Workflow Start Plasma Sample Add_IS_MeOH Add Internal Standards & Cold Methanol Start->Add_IS_MeOH Vortex_Incubate Vortex & Incubate (-20°C, 20 min) Add_IS_MeOH->Vortex_Incubate Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex_Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE_Load Load Supernatant Collect_Supernatant->SPE_Load SPE_Condition Condition C18 SPE Cartridge (Methanol, then Water) SPE_Condition->SPE_Load SPE_Wash Wash with Water SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness (Nitrogen Stream) SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Transwell_Migration_Assay Start Prepare Cell Suspension (Serum-free medium) Seed_Cells Add Cell Suspension to Upper Chamber Start->Seed_Cells Setup_Lower Add Chemoattractant ± HFA to Lower Chamber Insert_Transwell Place Transwell Insert in Well Setup_Lower->Insert_Transwell Insert_Transwell->Seed_Cells Incubate Incubate (37°C, 5% CO2) Seed_Cells->Incubate Remove_Nonmigrated Remove Non-migrated Cells (from top of insert) Incubate->Remove_Nonmigrated Stain_Quantify Stain/Lyse Migrated Cells & Quantify Remove_Nonmigrated->Stain_Quantify End Analyze Data Stain_Quantify->End

References

A Technical Guide to the Structural Elucidation of Long-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies for the structural elucidation of long-chain hydroxy fatty acids (LCHFAs), a class of lipids with diverse biological activities and implications in various physiological and pathological processes. Accurate structural characterization is paramount for understanding their function and for the development of novel therapeutics. This document details the primary analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, along with essential chemical derivatization protocols.

Introduction to Long-Chain Hydroxy Fatty Acids

Long-chain hydroxy fatty acids are carboxylic acids with a hydrocarbon chain typically containing 12 to 24 carbon atoms and at least one hydroxyl group. The position of the hydroxyl group, the length of the carbon chain, and the presence of other functional groups such as double bonds, dictate their chemical properties and biological functions. LCHFAs are involved in various signaling pathways, including those related to inflammation and immune responses.[1] For instance, very-long-chain fatty acids (VLCFAs) are precursors for the synthesis of sphingolipids and are implicated in plant defense mechanisms.[2]

Analytical Approaches for Structural Elucidation

The structural elucidation of LCHFAs is a multi-step process that often involves a combination of chromatographic separation and spectroscopic analysis. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are the most powerful techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of LCHFAs, chemical derivatization is a mandatory step to convert them into less polar and more volatile derivatives.[3] The most common derivatization strategies involve esterification of the carboxylic acid and silylation of the hydroxyl group.

Electron ionization (EI) is a common ionization technique in GC-MS that induces extensive fragmentation of the analyte, providing a detailed fragmentation pattern that can be used for structural elucidation. The fragmentation of derivatized LCHFAs provides key information about the position of the hydroxyl group.

Table 1: Characteristic Mass Fragments for TMS-Derivatized Hydroxy Fatty Acid Methyl Esters (FAMEs) in GC-EI-MS

Position of Hydroxyl GroupCharacteristic Fragment Ions (m/z)Description
2-hydroxy[M-59]+, 175Loss of the methoxycarbonyl group; fragment from cleavage between C2 and C3.
3-hydroxy[M-73]+, 103, 175Loss of the trimethylsilyloxy group; characteristic fragment from cleavage between C3 and C4.
α-position (general)Cleavage on either side of the carbon bearing the O-TMS group.The position of the hydroxyl group can be determined by the specific m/z values of the resulting fragments.
ω-positionDiagnostic ions related to the terminal functional groups.Fragmentation patterns can be more complex and may require comparison with standards.

Note: The exact m/z values will depend on the specific fatty acid chain length and degree of unsaturation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and versatile technique for the analysis of LCHFAs, particularly for complex biological samples.[4] It does not always require derivatization, although derivatization can enhance ionization efficiency.[5][6] Collision-induced dissociation (CID) of precursor ions in the tandem mass spectrometer provides structurally informative fragment ions.[7][8]

The fragmentation of LCHFAs in LC-MS/MS is highly dependent on the ionization mode and the type of precursor ion selected. For example, negative ion mode analysis of the [M-H]- ion often results in fragmentation at the hydroxyl group, allowing for its localization.[7]

Table 2: Representative LC-MS/MS Fragmentation Data for Hydroxy Fatty Acids

AnalytePrecursor Ion (m/z)Collision EnergyKey Fragment Ions (m/z)Structural Information
10-hydroxy-12-octadecenoic acid297.24Not specified171, 153, 125Fragmentation pattern indicates the position of the hydroxyl group and double bond.[9]
13-hydroxy-9-octadecenoic acid297.24Not specified225, 183, 97Fragmentation pattern is distinct from the 10-hydroxy isomer, allowing for differentiation.[9]
10,13-dihydroxy octadecanoic acid315.25Not specified227, 185, 171Fragmentation helps to locate both hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including LCHFAs.[10][11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the determination of the exact position of hydroxyl groups, double bonds, and their stereochemistry.[10]

The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. The presence of a hydroxyl group causes a significant downfield shift for the attached proton and carbon, as well as adjacent nuclei.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for Long-Chain Hydroxy Fatty Acids

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH(OH)-3.4 - 4.165 - 75
-COOH10 - 12 (monomer), >12 (dimer)175 - 185
-CH=CH-5.3 - 5.4128 - 132
α-CH₂ (to COOH)~2.3~34
Terminal -CH₃~0.9~14

Note: Chemical shifts are approximate and can vary depending on the solvent and the overall structure of the molecule. Data compiled from multiple sources.[12][13][14][15][16]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. The following sections provide methodologies for the key derivatization and analytical techniques.

Derivatization Protocols for GC-MS Analysis

Derivatization is essential for the GC-MS analysis of LCHFAs to increase their volatility and thermal stability.[17]

This protocol is for the silylation of hydroxyl and carboxylic acid groups.[18][19]

Materials:

  • Dried sample containing LCHFAs (100 µL of a 1 mg/mL solution in an aprotic solvent like acetonitrile).[18]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Pyridine.

  • Heating block or oven.

  • GC-MS vials.

Procedure:

  • Place the dried sample in a GC-MS vial.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes.[19]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

This protocol is for the esterification of the carboxylic acid group.[3][18]

Materials:

Procedure:

  • Weigh 1-25 mg of the lipid sample into a screw-capped glass tube.[3]

  • Add 2 mL of 12-14% BF₃-Methanol to the sample.[18]

  • Tightly cap the tube and heat at 60-100°C for 5-60 minutes (a common condition is 60°C for 10 minutes).[18]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the tube vigorously for 1 minute.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

  • The sample is now ready for GC-MS analysis.

Picolinyl Ester Derivatization for Mass Spectrometry

Picolinyl esters are particularly useful for determining the position of double bonds and other functional groups by mass spectrometry due to the charge-remote fragmentation they promote.[20][21][22]

Materials:

  • Fatty acid sample (~5 mg).

  • Potassium tert-butoxide.

  • Dry tetrahydrofuran (B95107) (THF).

  • 3-Pyridylcarbinol (3-picolyl alcohol).

  • Dry dichloromethane.

  • Hexane.

  • Water.

Procedure:

  • Prepare a fresh solution of potassium tert-butoxide in THF (~1 M).

  • Add 3-pyridylcarbinol to the potassium tert-butoxide solution.

  • Dissolve the fatty acid sample in dry dichloromethane.

  • Add the fatty acid solution to the reagent mixture.

  • Heat the reaction at 45°C for 45 minutes.[23]

  • After cooling to room temperature, add water and hexane to the reaction mixture.

  • Vortex and allow the phases to separate.

  • Collect the upper hexane layer containing the picolinyl esters for GC-MS analysis.[23]

Visualization of Workflows and Pathways

General Experimental Workflow

The structural elucidation of long-chain hydroxy fatty acids typically follows a systematic workflow, starting from sample preparation to data analysis and structure confirmation.

G cluster_prep Sample Preparation cluster_deriv Chemical Derivatization cluster_analysis Instrumental Analysis cluster_data Data Analysis & Elucidation A Biological Sample B Lipid Extraction A->B C Saponification/Hydrolysis (to release free fatty acids) B->C D Derivatization (e.g., FAME, TMS, Picolinyl Ester) C->D F LC-MS/MS Analysis C->F G NMR Spectroscopy C->G E GC-MS Analysis D->E H Mass Spectra Interpretation E->H F->H I NMR Spectra Interpretation G->I J Structure Proposal H->J I->J K Structure Confirmation (with synthetic standards) J->K

Caption: General workflow for the structural elucidation of LCHFAs.

Signaling Pathway of Very-Long-Chain Fatty Acids (VLCFAs)

VLCFAs are precursors to important signaling and structural lipids, such as sphingolipids. The elongation of fatty acids occurs in the endoplasmic reticulum and involves a four-enzyme complex.

G cluster_elongation VLCFA Elongation Cycle (Endoplasmic Reticulum) cluster_downstream Downstream Pathways A Acyl-CoA (C16/C18) C 3-Ketoacyl-CoA A->C KCS B Malonyl-CoA B->C D 3-Hydroxyacyl-CoA C->D KCR E trans-2,3-Enoyl-CoA D->E HCD F Acyl-CoA (Cn+2) E->F ECR F->A Further Elongation Cycles G VLCFAs (C20-C36) F->G H Sphingolipid Synthesis G->H I Cuticular Wax Formation G->I J Signaling Molecules H->J

Caption: Biosynthesis and roles of VLCFAs in cellular processes.[2][24][25][26]

Conclusion

The structural elucidation of long-chain hydroxy fatty acids is a complex but essential task for understanding their biological significance. A combination of chemical derivatization, advanced chromatographic separation, and high-resolution spectroscopic techniques provides the necessary tools for comprehensive characterization. The methodologies and data presented in this guide offer a robust framework for researchers in lipidomics, drug discovery, and related fields to confidently identify and characterize these important biomolecules.

References

Methodological & Application

Application Note: Quantitative Analysis of 17-Hydroxyheptadecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 17-Hydroxyheptadecanoic acid is a hydroxylated fatty acid whose analysis is critical in various biomedical research areas. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the quantification of fatty acids.[1] However, due to the low volatility of hydroxy fatty acids, a chemical derivatization step is necessary to convert the analyte into a form suitable for GC analysis.[2] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples.

Principle The protocol involves the extraction of lipids, including this compound, from the sample matrix. To enable GC analysis, the non-volatile fatty acid is converted into a volatile derivative.[3] This is achieved through silylation, a common derivatization technique where active hydrogen atoms in the carboxyl and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group.[3][4] The resulting TMS-derivatized compound is thermally stable and volatile, allowing for separation and detection by GC-MS. Quantification is performed using an internal standard and a calibration curve.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (IS): Heptadecanoic-d3 acid or a similar deuterated fatty acid.[5]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (Sigma-Aldrich or equivalent).[6]

  • Solvents: Hexane (B92381), Iso-octane, Dichloromethane, Methanol, Pyridine (B92270) (anhydrous), Acetonitrile (all HPLC or GC grade).[7][8]

  • Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663) (Na₂SO₄), Hydrochloric acid (HCl), Potassium hydroxide (B78521) (KOH).

  • Sample Vials: 2 mL glass autosampler vials with inserts and PTFE-lined caps.[7]

2. Sample Preparation and Extraction This protocol outlines a general liquid-liquid extraction (LLE) suitable for plasma or serum. The procedure should be optimized based on the specific sample matrix.[8][9]

  • Spiking: To 200 µL of the sample (e.g., plasma) in a glass tube, add a known amount of the internal standard solution.[9]

  • Acidification: Acidify the sample by adding HCl to a final concentration of approximately 25 mM to ensure all fatty acids are in their free form.[9]

  • Extraction:

    • Add 1 mL of an iso-octane/methanol (2:1, v/v) mixture.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.[6]

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.[6]

  • Re-extraction: Repeat the extraction step (3 & 4) on the remaining aqueous layer to maximize recovery.

  • Drying: Combine the organic extracts and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization Protocol (Silylation) Silylation targets both the carboxylic acid and hydroxyl functional groups, making the analyte volatile.[4][10]

  • To the dried extract, add 100 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[6]

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Heat the mixture at 60-70°C for 60 minutes to ensure complete derivatization.[4][11]

  • After cooling to room temperature, the sample is ready for GC-MS analysis. If needed, the sample can be reconstituted in a small volume of hexane or iso-octane before injection.[9]

4. GC-MS Analysis The following parameters provide a starting point and should be optimized for the specific instrument used.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent[6]
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar 5% phenyl-methylpolysiloxane column[11]
Injection Mode Splitless[1][6]
Injection Volume 1 µL
Injector Temperature 280°C[6]
Carrier Gas Helium (99.999% purity)
Flow Rate 1.2 mL/min (constant flow)[12]
Oven Program Initial 100°C for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 20°C/min, hold for 5 min[6]
Mass Spectrometer Agilent 5977B MSD or equivalent[6]
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Ion Source Temp. 230°C[11]
Transfer Line Temp. 280°C
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan (for initial identification)

5. Data Analysis and Quantification

  • Identification: The TMS-derivatized this compound is identified by its retention time and its characteristic mass spectrum compared to an authentic standard.

  • Quantification: For quantitative analysis, a calibration curve is constructed.

    • Prepare a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.[6]

    • Derivatize these standards using the same protocol as the samples.

    • Analyze the derivatized standards by GC-MS in SIM mode.

    • Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Quantitative Data Summary

Table 1: GC-MS Parameters

Parameter Value Reference
Column HP-5MS (30m x 0.25mm x 0.25µm) [11]
Injector Temp. 280 °C [6]
Injection Mode Splitless [1]
Oven Program 100°C (2 min), 10°C/min to 250°C, 20°C/min to 320°C (5 min hold) [6]
Carrier Gas Flow 1.2 mL/min (Helium) [12]
Ionization Energy 70 eV [11]

| Acquisition Mode | SIM / Full Scan |[11] |

Table 2: Selected Ion Monitoring (SIM) Parameters (Hypothetical) Note: These ions are illustrative and must be confirmed by analyzing the mass spectrum of the derivatized standard.

Compound Ion Type m/z
17-OH-Heptadecanoic Acid-TMS Quantifier [M-15]+
17-OH-Heptadecanoic Acid-TMS Qualifier 1 [Specific Fragment 1]
17-OH-Heptadecanoic Acid-TMS Qualifier 2 [Specific Fragment 2]

| Internal Standard-TMS | Quantifier | [IS M-15]+ |

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Silylation with BSTFA + 1% TMCS (60 min @ 70°C) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Peak Integration & Quantification GCMS->Data Result Final Concentration Data->Result

Caption: Workflow for this compound analysis.

References

Application Note: Quantification of Odd-Chain Hydroxy Fatty Acids in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of odd-chain hydroxy fatty acids, specifically 3-hydroxypentadecanoic acid (3-OH-C15:0) and 3-hydroxyheptadecanoic acid (3-OH-C17:0), in biological matrices such as plasma and serum. Odd-chain hydroxy fatty acids are intermediates in fatty acid metabolism and can serve as potential biomarkers for various metabolic processes. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method provides the necessary sensitivity and specificity for the accurate quantification of these low-abundance analytes in complex biological samples.

Introduction

Odd-chain fatty acids and their hydroxylated metabolites are gaining increasing interest in biomedical research. They are involved in cellular energy metabolism and signaling pathways. Specifically, 3-hydroxy fatty acids are key intermediates in the mitochondrial beta-oxidation of fatty acids. The alpha-oxidation of fatty acids, a process for metabolizing branched-chain fatty acids and producing odd-chain fatty acids, also involves 2-hydroxy fatty acid intermediates. Accurate measurement of odd-chain hydroxy fatty acids can provide valuable insights into fatty acid metabolism and its dysregulation in various diseases. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for the analysis of these low-concentration endogenous molecules.

Signaling Pathway of Odd-Chain Fatty Acid Metabolism

Odd-chain fatty acids undergo beta-oxidation, similar to even-chain fatty acids, until the final cycle, which yields acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. Alpha-oxidation is another relevant pathway, particularly for the metabolism of branched-chain fatty acids, which can also produce odd-chain fatty acids. This pathway involves the hydroxylation of the alpha-carbon.

alpha_oxidation_pathway cluster_peroxisome Peroxisome Fatty_Acid Odd-Chain Fatty Acid (e.g., C17:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Phytanoyl_CoA_Hydroxylase Phytanoyl-CoA 2-Hydroxylase (PHYH) Fatty_Acyl_CoA->Phytanoyl_CoA_Hydroxylase Hydroxy_Fatty_Acyl_CoA 2-Hydroxy Fatty Acyl-CoA Phytanoyl_CoA_Hydroxylase->Hydroxy_Fatty_Acyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Hydroxy_Fatty_Acyl_CoA->HACL1 Pristanal Pristanal (Shorter Chain Aldehyde) HACL1->Pristanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase Shorter_Fatty_Acid Shorter Chain Fatty Acid (e.g., C16:0) Aldehyde_Dehydrogenase->Shorter_Fatty_Acid Beta_Oxidation Beta_Oxidation Shorter_Fatty_Acid->Beta_Oxidation To Beta-Oxidation

Caption: Alpha-Oxidation Pathway of Odd-Chain Fatty Acids.

Experimental Workflow

The overall workflow for the quantification of odd-chain hydroxy fatty acids consists of sample preparation, LC-MS/MS analysis, and data processing.

experimental_workflow Sample_Collection Biological Sample Collection (Plasma, Serum) Internal_Standard Addition of Internal Standard (e.g., d3-3-OH-C15:0) Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (Reversed-Phase C18) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental Workflow for Odd-Chain Hydroxy Fatty Acid Analysis.

Experimental Protocols

Materials and Reagents
  • 3-hydroxypentadecanoic acid (3-OH-C15:0) standard

  • 3-hydroxyheptadecanoic acid (3-OH-C17:0) standard

  • Deuterated internal standard (e.g., d3-3-hydroxypentadecanoic acid)

  • LC-MS grade water, acetonitrile (B52724), methanol, and ethyl acetate (B1210297)

  • Formic acid (LC-MS grade)

  • Human plasma/serum (control)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 10 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions

The following MRM transitions are proposed for the quantification of odd-chain hydroxy fatty acids. The exact collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-OH-C15:0 271.2103.15015
3-OH-C17:0 299.3103.15018
d3-3-OH-C15:0 (IS) 274.2103.15015

Data Presentation

The quantitative data for the calibration curve and quality control samples should be summarized in tables for easy comparison.

Table 1: Calibration Curve for 3-OH-C15:0

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
1ValueValue
5ValueValue
10ValueValue
50ValueValue
100ValueValue
500ValueValue
1000ValueValue

Table 2: Quality Control Sample Results for 3-OH-C15:0

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low 3ValueValueValue
Mid 75ValueValueValue
High 750ValueValueValue

(Similar tables should be generated for 3-OH-C17:0)

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of odd-chain hydroxy fatty acids in biological matrices. The described sample preparation and analytical procedures offer the necessary sensitivity and specificity for reliable biomarker analysis in clinical and research settings. The method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Application Note: Derivatization of 17-Hydroxyheptadecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-hydroxyheptadecanoic acid is a long-chain hydroxy fatty acid. Direct analysis of such compounds by gas chromatography (GC) is challenging due to their low volatility and high polarity. The presence of both a carboxylic acid and a hydroxyl functional group leads to strong intermolecular hydrogen bonding, resulting in poor chromatographic peak shape (tailing), low sensitivity, and potential thermal degradation in the hot GC inlet and column.[1][2]

To overcome these analytical challenges, derivatization is an essential sample preparation step.[1][3][4] This process chemically modifies the polar functional groups to create derivatives that are more volatile and thermally stable.[2][5] For this compound, this involves converting the carboxylic acid to an ester (e.g., a methyl ester) and the hydroxyl group to a silyl (B83357) ether (e.g., a trimethylsilyl (B98337) ether). This application note provides detailed protocols for the efficient derivatization of this compound for subsequent GC-MS analysis.

Derivatization Strategies

Two primary strategies are effective for derivatizing molecules containing both carboxylic acid and hydroxyl groups:

  • Two-Step Derivatization (Esterification followed by Silylation): This classic and robust method first converts the carboxylic acid to a fatty acid methyl ester (FAME) and then derivatizes the hydroxyl group. This approach ensures complete derivatization of both functional groups.

  • One-Step Total Silylation: A strong silylating reagent is used to simultaneously derivatize both the carboxylic acid and the hydroxyl group, forming a trimethylsilyl (TMS) ester and a TMS ether, respectively. This method is faster and involves fewer steps.[1]

Experimental Protocols

Safety Precautions: Derivatization reagents are often toxic, moisture-sensitive, and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Method 1: Two-Step Derivatization Protocol (Esterification + Silylation)

This method ensures a complete and stable derivatization of both functional groups.

Part A: Esterification of the Carboxylic Acid Group

This step converts the carboxylic acid to its methyl ester using Boron Trifluoride-Methanol.[1][6]

Materials:

  • Dried sample containing this compound

  • Boron trifluoride-methanol (BF3-Methanol) solution, 14% (w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vials with PTFE-lined caps (B75204) (2 mL)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Protocol:

  • Ensure the sample is completely dry. If the sample is in an aqueous solution, it must be dried down under a stream of nitrogen or by lyophilization, as water interferes with the reaction.[1][7]

  • Add 500 µL of 14% BF3-Methanol solution to the dried sample in a reaction vial.[6]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30-60 minutes in a heating block or water bath.[1][6]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.[1][6]

  • Vortex vigorously for 1 minute to extract the fatty acid methyl ester (FAME) into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous Na₂SO₄ directly to the vial.

  • Evaporate the hexane under a gentle stream of nitrogen to complete dryness before proceeding to Part B.

Part B: Silylation of the Hydroxyl Group

This step converts the hydroxyl group of the methyl 17-hydroxyheptadecanoate to its trimethylsilyl (TMS) ether.

Materials:

  • Dried sample from Part A

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Acetonitrile (B52724) or Pyridine (B92270) (GC grade)

  • Reaction vials with PTFE-lined caps (2 mL)

  • Heating block or water bath

Protocol:

  • To the dried sample from Part A, add 100 µL of acetonitrile or pyridine to redissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[6]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Method 2: One-Step Total Silylation Protocol

This rapid method uses a powerful silylating agent to derivatize both the carboxylic acid and hydroxyl groups simultaneously.[1][5]

Materials:

  • Dried sample containing this compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA + 1% TMCS

  • Pyridine (GC grade, anhydrous)

  • Reaction vials with PTFE-lined caps (2 mL)

  • Heating block or water bath

  • Vortex mixer

Protocol:

  • Ensure the sample is completely dry in a reaction vial. Moisture must be rigorously excluded.[7]

  • Add 50 µL of anhydrous pyridine to the dried sample.

  • Add 100 µL of MSTFA (or BSTFA + 1% TMCS). MSTFA is often preferred as its byproducts are more volatile.[5][7]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Data Presentation

The success of the derivatization can be confirmed by monitoring the retention time and mass spectrum of the analyte. The fully derivatized compound will be less polar and thus elute earlier on a polar GC column, but later on a non-polar column, compared to its underivatized or partially derivatized forms. The molecular weight will also increase significantly.

Table 1: Expected GC-MS Data for this compound and its Derivatives

CompoundDerivatization StatusMolecular Weight ( g/mol )Expected Retention Time*Key Mass Spectral Ions (m/z)
This compoundUnderivatized286.45Very long / Will not eluteN/A
Methyl 17-hydroxyheptadecanoatePartially Derivatized (Ester only)300.48Long with tailingM-18 (loss of H₂O), M-31 (loss of OCH₃)
17-(trimethylsilyloxy)heptadecanoic acid trimethylsilyl esterFully Derivatized (One-Step)430.77Shorter, sharp peakM-15 (loss of CH₃), 73 (TMS), 147
Methyl 17-(trimethylsilyloxy)heptadecanoateFully Derivatized (Two-Step)372.65Shorter, sharp peakM-15 (loss of CH₃), M-31 (loss of OCH₃), 73 (TMS)

*Relative retention times depend heavily on the GC column and conditions. A non-polar column like a DB-5ms is recommended.

Visualizations

Workflow Diagrams (Graphviz)

TwoStepWorkflow cluster_0 Part A: Esterification cluster_1 Part B: Silylation A1 Dry Sample A2 Add BF3-Methanol A1->A2 A3 Heat at 60°C A2->A3 A4 Extract with Hexane A3->A4 A5 Dry Extract A4->A5 B1 Redissolve in Solvent A5->B1 Transfer dried FAME B2 Add BSTFA + 1% TMCS B1->B2 B3 Heat at 70°C B2->B3 B4 Ready for GC-MS B3->B4

Caption: Workflow for the two-step derivatization of this compound.

OneStepWorkflow S1 Dry Sample S2 Add Pyridine & MSTFA S1->S2 S3 Vortex S2->S3 S4 Heat at 70°C S3->S4 S5 Cool to Room Temp S4->S5 S6 Ready for GC-MS Analysis S5->S6

Caption: Workflow for the one-step total silylation of this compound.

Chemical Reaction Diagram (Graphviz)

ChemicalReactions cluster_two_step Two-Step Derivatization cluster_one_step One-Step Derivatization start HO-(CH₂)₁₆-COOH (this compound) step1 HO-(CH₂)₁₆-COOCH₃ (Methyl 17-hydroxyheptadecanoate) start->step1 + BF₃-Methanol end1 (CH₃)₃SiO-(CH₂)₁₆-COOCH₃ (Final Product) step1->end1 + BSTFA start2 HO-(CH₂)₁₆-COOH (this compound) end2 (CH₃)₃SiO-(CH₂)₁₆-COOSi(CH₃)₃ (Final Product) start2->end2 + MSTFA

Caption: Chemical reactions for the two-step and one-step derivatization methods.

References

Application Notes and Protocols: Extraction of 17-Hydroxyheptadecanoic Acid from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-hydroxyheptadecanoic acid is a hydroxylated fatty acid that has been identified as a constituent of the outer bark of Eucalyptus globulus.[1] As a long-chain fatty acid, it is a component of plant biopolyesters such as cutin and suberin, which form protective barriers in various plant tissues. The extraction and analysis of such compounds are crucial for understanding plant biochemistry, developing new bioactive molecules, and exploring their potential applications in pharmaceuticals and other industries.

This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from plant tissue, primarily focusing on methods suitable for the analysis of cutin and suberin monomers. The presented protocol is a comprehensive approach based on established transmethylation procedures followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Data Presentation

The following table summarizes representative quantitative data and parameters for the extraction and analysis of this compound from plant tissue. These values are indicative and may vary depending on the specific plant material and experimental conditions.

ParameterValueUnitNotes
Extraction
Starting Plant Material (dry weight)50mgDried and ground outer bark of Eucalyptus globulus
Delipidation SolventChloroform:Methanol (2:1, v/v)-To remove free lipids
Depolymerization Reagent0.5 M Sodium Methoxide (B1231860) in Methanol-For transmethylation of the biopolyester
Reaction Temperature60°CFor depolymerization
Reaction Time2hoursFor depolymerization
Extraction SolventDichloromethane (B109758)-To extract the fatty acid methyl esters
Approximate Yield (Total Monomers)2-5% of dry weightHighly dependent on plant species and tissue type
Analysis
Derivatization ReagentBSTFA + 1% TMCS-For silylation of hydroxyl groups
Internal StandardHeptadecanoic acid-For quantification
GC ColumnDB-5ms or equivalent-30 m x 0.25 mm x 0.25 µm
Injection Volume1µL
Limit of Detection (LOD)0.1-1ng/µLRepresentative value for similar compounds
Limit of Quantification (LOQ)0.5-5ng/µLRepresentative value for similar compounds

Experimental Protocols

This section details the step-by-step methodology for the extraction and analysis of this compound from plant tissue.

Protocol 1: Delipidation of Plant Tissue

This protocol describes the removal of soluble lipids from the plant material prior to the depolymerization of structural biopolyesters.

  • Preparation: Weigh approximately 50 mg of finely ground, dried plant tissue (e.g., outer bark) into a glass tube with a PTFE-lined screw cap.

  • Solvent Addition: Add 5 mL of a chloroform:methanol (2:1, v/v) solution to the tube.

  • Extraction: Tightly cap the tube and place it on an orbital shaker at room temperature for at least 8 hours (or overnight).

  • Centrifugation: Centrifuge the tube at 2000 x g for 10 minutes to pellet the plant residue.

  • Supernatant Removal: Carefully decant and discard the supernatant containing the soluble lipids.

  • Washing: Resuspend the pellet in 5 mL of fresh chloroform:methanol (2:1, v/v), vortex briefly, and centrifuge again. Discard the supernatant. Repeat this washing step twice more.

  • Drying: After the final wash, dry the delipidated plant residue under a stream of nitrogen gas or in a vacuum desiccator until a constant weight is achieved.

Protocol 2: Depolymerization by Transmethylation

This protocol cleaves the ester bonds of the cutin or suberin polymer to release the constituent fatty acid methyl esters.

  • Reagent Preparation: Prepare a 0.5 M solution of sodium methoxide in anhydrous methanol. Handle this reagent with care as it is corrosive and moisture-sensitive.

  • Internal Standard: Add a known amount of an internal standard, such as heptadecanoic acid, to the dried, delipidated plant residue for quantification purposes.

  • Reaction: Add 2 mL of the 0.5 M sodium methoxide solution to the tube containing the plant residue and internal standard.

  • Incubation: Tightly cap the tube and heat it at 60°C for 2 hours in a heating block or water bath. Vortex the tube occasionally to ensure proper mixing.

  • Cooling: After incubation, allow the reaction mixture to cool to room temperature.

Protocol 3: Extraction of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the liquid-liquid extraction of the liberated FAMEs.

  • Neutralization and Extraction: To the cooled reaction mixture, add 1.5 mL of 1 M sulfuric acid to neutralize the sodium methoxide. Then, add 4 mL of dichloromethane to extract the FAMEs.

  • Phase Separation: Vortex the tube vigorously for 1 minute and then centrifuge at 1500 x g for 5 minutes to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully transfer the lower organic phase (dichloromethane) to a new clean glass tube using a Pasteur pipette.

  • Re-extraction: Add another 4 mL of dichloromethane to the original tube, vortex, and centrifuge as before. Combine the second organic phase with the first one.

  • Washing: Add 4 mL of a 0.5 M sodium chloride solution to the combined organic phases, vortex, and centrifuge. Discard the upper aqueous phase.

  • Drying: Dry the organic phase by passing it through a small column of anhydrous sodium sulfate (B86663) or by adding a small amount of anhydrous sodium sulfate directly to the tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Protocol 4: Derivatization and GC-MS Analysis

This protocol prepares the FAMEs for gas chromatography by converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, which are more volatile.

  • Derivatization: To the dried FAMEs, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Sample Preparation for Injection: After cooling to room temperature, the sample can be directly analyzed or diluted with an appropriate solvent like hexane (B92381) if necessary.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. The following are example GC-MS conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 min, then ramp at 8°C/min to 300°C and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 50-650.

  • Quantification: Identify the peak corresponding to the TMS-ether of this compound methyl ester based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_tissue Plant Tissue (e.g., Eucalyptus Bark) grinding Grinding and Drying plant_tissue->grinding delipidation Delipidation (Chloroform:Methanol) grinding->delipidation depolymerization Depolymerization (Sodium Methoxide in Methanol) delipidation->depolymerization extraction Liquid-Liquid Extraction (Dichloromethane) depolymerization->extraction evaporation Solvent Evaporation extraction->evaporation derivatization Derivatization (BSTFA + TMCS) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Generalized Fatty Acid Signaling Pathway

fatty_acid_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus membrane_lipids Membrane Lipids phospholipase Phospholipase membrane_lipids->phospholipase hfa This compound (Released from Biopolyester) phospholipase->hfa Release of Fatty Acids downstream Downstream Signaling (e.g., Kinase Cascades) hfa->downstream transcription_factors Transcription Factors downstream->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression stress_response Stress Response gene_expression->stress_response

Caption: Generalized signaling pathway for fatty acids in plant stress response.

References

Application Notes and Protocols for Solid-Phase Extraction of Long-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain hydroxy fatty acids (LCHFAs) are a diverse class of lipid mediators involved in a multitude of physiological and pathological processes, including inflammation, cardiovascular signaling, and metabolic regulation. Accurate and reliable quantification of these analytes in complex biological matrices such as plasma, serum, and tissues is crucial for advancing research and drug development. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that enables the efficient isolation and concentration of LCHFAs prior to downstream analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This document provides detailed protocols for reversed-phase and anion-exchange SPE, along with performance data to guide researchers in selecting the optimal method for their specific application.

Data Presentation

The selection of an appropriate SPE sorbent and method is critical for achieving high recovery and sensitivity. The following table summarizes quantitative data from various studies on the extraction of LCHFAs using different SPE protocols.

AnalyteSPE SorbentSample MatrixAnalytical MethodAverage Recovery (%)LODLOQ
12-Hydroxystearic AcidNot SpecifiedPEG-60 Hydrogenated Castor OilHPLC-ELSD101.5%1.1 µg/mL3.2 µg/mL[1]
9-Hydroxystearic AcidNot SpecifiedCell ExtractsGC-MSNot ReportedNot Reported1.8 ng[2]
10-Hydroxystearic AcidNot SpecifiedCell ExtractsGC-MSNot ReportedNot Reported4.4 ng[2]
9-HODEC18Mammary Gland TissueGC-MSNot ReportedNot ReportedNot Reported
13-HODEC18Mammary Gland TissueGC-MSNot ReportedNot ReportedNot Reported
Various Saturated HFAsNot SpecifiedMilkLC-HRMSNot Reported0.1 - 0.9 ng/mL0.4 - 2.6 ng/mL[3]
Fatty Acid Esters of Hydroxy Fatty AcidsOn-line SPESerumLC-MS/MS73.8 - 100%Not ReportedNot Reported

Experimental Protocols

Two primary SPE strategies for the isolation of LCHFAs are Reversed-Phase SPE (RP-SPE) and Anion-Exchange SPE (AX-SPE). The choice between these methods depends on the specific properties of the LCHFAs of interest and the sample matrix.

Protocol 1: Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol is suitable for the extraction of LCHFAs from biological fluids and tissues based on their hydrophobicity. Acidification of the sample is crucial to ensure that the carboxylic acid group is protonated, thus increasing its retention on the nonpolar stationary phase.

Materials:

Procedure:

  • Sample Pre-treatment:

    • For biological fluids (plasma, serum), precipitate proteins by adding 2 volumes of cold methanol, vortexing, and centrifuging. Collect the supernatant.

    • For tissue samples, homogenize the tissue in an appropriate solvent, followed by liquid-liquid extraction (e.g., using a chloroform/methanol mixture). The lipid-containing organic layer is then dried down and reconstituted in a solvent compatible with the SPE loading conditions.

    • Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid or acetic acid). This step is critical to protonate the carboxylic acid group of the LCHFAs.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of acidified water (pH adjusted to match the sample). Do not allow the sorbent to dry out after this step.

  • Sample Loading:

    • Load the pre-treated and acidified sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of acidified water to remove polar interferences.

    • Wash the cartridge with 1 mL of a low-percentage organic solvent solution (e.g., 10-20% methanol in acidified water) to remove less hydrophobic impurities.

  • Elution:

    • Elute the retained LCHFAs with 1-2 mL of acetonitrile or methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS analysis) for subsequent analysis.

Protocol 2: Anion-Exchange Solid-Phase Extraction (AX-SPE)

This protocol leverages the acidic nature of the carboxylic acid group on LCHFAs. At a basic pH, the carboxyl group is deprotonated, carrying a negative charge, which allows it to be retained by a positively charged anion-exchange sorbent.

Materials:

  • Strong Anion-Exchange (SAX) or Weak Anion-Exchange (WAX) SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) Hydroxide or other suitable base

  • Formic Acid or Acetic Acid in an organic solvent (for elution)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Perform protein precipitation or liquid-liquid extraction as described in the RP-SPE protocol.

    • Adjust the pH of the sample to >8.0 with a small amount of diluted ammonium hydroxide. This ensures that the carboxylic acid groups of the LCHFAs are deprotonated and carry a negative charge.

  • SPE Cartridge Conditioning:

    • Place the AX-SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of pH-adjusted water (pH > 8.0).

  • Sample Loading:

    • Load the pH-adjusted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of pH-adjusted water (pH > 8.0) to remove polar, non-ionic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.

  • Elution:

    • Elute the bound LCHFAs with 1 mL of a 2-5% formic acid or acetic acid solution in methanol or acetonitrile. The acid neutralizes the charge on the fatty acid, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for subsequent analysis.

Mandatory Visualization

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (Plasma, Serum, Tissue) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant pH_Adjustment pH Adjustment (Acidification for RP-SPE or Basification for AX-SPE) Supernatant->pH_Adjustment Conditioning 1. Conditioning (e.g., Methanol) pH_Adjustment->Conditioning Equilibration 2. Equilibration (e.g., pH-adjusted Water) Conditioning->Equilibration Sample_Loading 3. Sample Loading Equilibration->Sample_Loading Washing 4. Washing (Remove Interferences) Sample_Loading->Washing Elution 5. Elution (Collect LCHFAs) Washing->Elution Dry_Down Dry-down under Nitrogen Elution->Dry_Down Reconstitution Reconstitution Dry_Down->Reconstitution Analysis LC-MS or GC-MS Analysis Reconstitution->Analysis

Caption: General workflow for solid-phase extraction of LCHFAs.

References

Application Note: Quantification of 17-Hydroxyheptadecanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 17-hydroxyheptadecanoic acid (17-HDA) in human plasma. The protocol includes a straightforward sample preparation procedure, optimized chromatographic separation, and precise mass spectrometric detection. This method is suitable for clinical research, drug development, and various scientific investigations where the monitoring of 17-HDA levels is crucial. All experimental protocols, data, and visual workflows are provided to ensure easy implementation in a laboratory setting.

Introduction

This compound (17-HDA) is an omega-hydroxy fatty acid. The quantification of fatty acids and their metabolites in biological matrices such as plasma is of growing interest in various fields of research, including the study of metabolic disorders and the assessment of potential disease biomarkers.[1][2] The development of a reliable and sensitive analytical method is essential for accurately determining the concentrations of such compounds. LC-MS/MS offers high selectivity and sensitivity for the analysis of complex biological samples. This application note provides a comprehensive protocol for the quantification of 17-HDA in human plasma.

Experimental

Materials and Reagents
  • Analytes and Standards:

    • This compound (analytical standard, ≥98% purity) was obtained from a commercial supplier (e.g., Sigma-Aldrich, Cayman Chemical).[3][4]

    • Heptadecanoic Acid-d3 (Internal Standard, IS) was procured from a commercial source (e.g., Cayman Chemical).[5]

  • Solvents and Chemicals:

    • Acetonitrile (B52724) (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma (sourced from a certified vendor)

Stock and Working Solutions
  • 17-HDA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 17-HDA in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Heptadecanoic Acid-d3 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the 17-HDA stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 20% to 95% B over a specified time, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions: The precursor-to-product ion transitions for 17-HDA and the internal standard are monitored. Based on the structure of 17-HDA (MW: 286.45), the deprotonated molecule [M-H]⁻ at m/z 285.45 is selected as the precursor ion. Fragmentation of omega-hydroxy fatty acids in negative ESI mode often involves neutral losses and cleavages along the fatty acid chain.[6][7]

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to standard bioanalytical method validation guidelines.

Results and Discussion

Chromatography

The developed LC method provided good separation of 17-HDA and the internal standard from endogenous plasma components. A representative chromatogram would show sharp, symmetrical peaks at the expected retention times.

Mass Spectrometry

The MRM transitions were optimized for sensitivity and specificity. The selected transitions provided a clean signal with minimal background noise.

Quantitative Data

The following tables summarize the quantitative performance of the method.

Table 1: MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound285.45113.1100-25
Heptadecanoic Acid-d3 (IS)272.50228.4100-20
Note: Product ions and collision energies are proposed based on typical fragmentation of similar molecules and would require experimental optimization.

Table 2: Calibration Curve for 17-HDA in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.012102.5
50.06198.8
100.125101.2
500.63099.5
1001.245100.4
5006.28099.1
100012.51098.5
Calibration Curve Equation: y = 0.0125x + 0.0005; R² > 0.995

Table 3: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ18.5103.29.8101.5
Low36.298.77.599.8
Mid754.8101.15.9100.7
High7503.599.34.699.1

Visualizations

Experimental Workflows

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add Internal Standard (Heptadecanoic Acid-d3) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Ice-Cold Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Plasma Sample Preparation Workflow.

G cluster_lcms LC-MS/MS Analytical Workflow sample_injection Inject Reconstituted Sample hplc HPLC Separation (C18 Reversed-Phase) sample_injection->hplc esi Electrospray Ionization (Negative Mode) hplc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell - CID) q1->q2 [M-H]⁻ q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 Fragment Ions detector Detector q3->detector data_processing Data Acquisition & Quantification detector->data_processing G cluster_pathway Omega-Oxidation Pathway of Fatty Acids fatty_acid Fatty Acid (e.g., Heptadecanoic Acid) cyp450 Cytochrome P450 (CYP4F2, CYP4F3B) fatty_acid->cyp450 omega_hydroxy_fa ω-Hydroxy Fatty Acid (this compound) adh Alcohol Dehydrogenase (ADH) omega_hydroxy_fa->adh omega_oxo_fa ω-Oxo Fatty Acid aldh Aldehyde Dehydrogenase (ALDH) omega_oxo_fa->aldh dicarboxylic_acid Dicarboxylic Acid cyp450->omega_hydroxy_fa adh->omega_oxo_fa aldh->dicarboxylic_acid

References

Application Notes and Protocols: Synthesis of Fatty Acid Methyl Esters (FAMEs) from 17-Hydroxyheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-hydroxyheptadecanoic acid is a hydroxylated fatty acid of interest in various research fields. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), it is often necessary to convert it into its more volatile fatty acid methyl ester (FAME) derivative, this compound methyl ester. This document provides a detailed protocol for the synthesis of this FAME using a common and effective acid-catalyzed esterification method.

Reaction Principle

The synthesis involves the esterification of the carboxylic acid group of this compound with methanol (B129727) in the presence of an acid catalyst, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The hydroxyl group at the 17-position generally remains unaffected under these conditions. The reaction is reversible, and an excess of methanol is used to drive the equilibrium towards the formation of the methyl ester.

Quantitative Data Summary

While specific yield data for the methylation of this compound is not extensively published, the following table represents typical data achievable with the described protocol, based on general FAME synthesis literature.[1][2]

ParameterValueMethod of Analysis
Starting MaterialThis compound-
ProductThis compound Methyl EsterGC-MS, NMR
Typical Yield>95%Gravimetric, GC analysis
Purity>98%GC-FID, HPLC
Molecular FormulaC₁₈H₃₆O₃-
Molecular Weight300.5 g/mol Mass Spectrometry

Experimental Protocol: Acid-Catalyzed Esterification

This protocol details the synthesis of this compound methyl ester using methanolic HCl.

Materials:

  • This compound

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Hydrochloric Acid (HCl, 37%) or Sulfuric Acid (H₂SO₄, 98%)

  • Hexane (B92381)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-cap reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Preparation of Methanolic HCl (5% w/v):

    • Carefully add 2.5 mL of concentrated HCl to 47.5 mL of anhydrous methanol in a glass bottle.

    • Mix well and store in a tightly sealed container. This reagent should be prepared fresh.

  • Reaction Setup:

    • Weigh approximately 10 mg of this compound into a screw-cap reaction vial.

    • Add 2 mL of the freshly prepared 5% methanolic HCl solution to the vial.

    • Seal the vial tightly with a PTFE-lined cap.

  • Esterification Reaction:

    • Heat the reaction mixture at 80-100°C for 1-2 hours using a heating block or water bath.[2][3][4] Ensure the vial is well-sealed to prevent evaporation.[4]

    • Periodically vortex the mixture to ensure homogeneity.

  • Work-up and Extraction:

    • Allow the reaction vial to cool to room temperature.

    • Add 1 mL of hexane to the vial, followed by 1 mL of deionized water.

    • Vortex the mixture vigorously for 30 seconds to extract the FAME into the hexane layer.

    • Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.

  • Neutralization and Washing:

    • Carefully transfer the upper hexane layer to a new clean vial.

    • Wash the hexane extract with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vortex and centrifuge as before.

    • Transfer the hexane layer to a new vial.

    • Wash the hexane layer with 1 mL of deionized water to remove any residual salts. Vortex and centrifuge.

  • Drying and Concentration:

    • Transfer the final hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Let it stand for 5-10 minutes.

    • Carefully transfer the dried hexane solution to a pre-weighed vial.

    • Evaporate the hexane under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified this compound methyl ester.

  • Analysis and Storage:

    • The resulting FAME can be analyzed by GC-MS to confirm its identity and purity.[3]

    • For long-term storage, the product should be kept in a tightly sealed vial at -20°C.

Alternative Base-Catalyzed Protocol

For some applications, a base-catalyzed transesterification might be considered, although acid-catalysis is generally preferred for free fatty acids to avoid soap formation.[2] A mild base-catalyzed method using potassium tert-butoxide has been described for lipids.[5]

Materials:

Procedure:

  • Add 100 µL of 1 M potassium tert-butoxide in THF to 200 µL of anhydrous 2-methoxyethanol in a sealed vial and homogenize.[5]

  • Add up to 10 mg of the lipid sample dissolved in 1 mL of hexane.[5]

  • Heat the mixture at 40°C for 15 minutes.[5]

  • After cooling, add 1 mL of water and 2 mL of hexane.[5]

  • Vortex for 5 seconds and centrifuge briefly.[5]

  • Collect the organic phase, dry over anhydrous sodium sulfate, and analyze by GC.[5]

Visual Representations

FAME_Synthesis_Workflow Workflow for FAME Synthesis from this compound start Start: this compound reagents Add 5% Methanolic HCl start->reagents reaction Heat at 80-100°C for 1-2 hours reagents->reaction extraction Cool and Extract with Hexane/Water reaction->extraction neutralize Neutralize with NaHCO₃ extraction->neutralize wash Wash with Water neutralize->wash dry Dry with Na₂SO₄ wash->dry concentrate Evaporate Solvent dry->concentrate end Product: this compound Methyl Ester concentrate->end

Caption: Acid-catalyzed synthesis of FAME.

Reaction_Scheme Esterification of this compound sub HO-(CH₂)₁₆-COOH (this compound) plus + methanol CH₃OH (Methanol) catalyst H⁺ (catalyst) methanol->catalyst product HO-(CH₂)₁₆-COOCH₃ (this compound Methyl Ester) catalyst->product plus2 + water H₂O (Water)

Caption: Chemical reaction for FAME synthesis.

References

Application Notes and Protocols for Trimethylsilyl (TMS) Derivatization of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the trimethylsilyl (B98337) (TMS) derivatization of hydroxylated fatty acids (HFAs) for their analysis by gas chromatography-mass spectrometry (GC-MS). This chemical modification is essential for increasing the volatility and thermal stability of HFAs, enabling their separation and sensitive detection.

Introduction

Hydroxylated fatty acids are a diverse class of lipids that play crucial roles in various biological processes. They are key components of bacterial lipopolysaccharides (LPS), intermediates in fatty acid metabolism, and act as signaling molecules in inflammation and other cellular pathways. Accurate quantification of HFAs is critical for understanding their physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds; however, their polar nature, due to the presence of hydroxyl and carboxyl functional groups, necessitates a derivatization step to improve their chromatographic behavior.

Trimethylsilylation is a widely used derivatization technique where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl group. This process effectively reduces the polarity and increases the volatility of the analytes, making them amenable to GC-MS analysis. The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).

Application Highlights

  • Broad Applicability: TMS derivatization is effective for a wide range of hydroxylated fatty acids, including mono-, di-, and poly-hydroxylated species.

  • High Reactivity: Silylating reagents like BSTFA and MSTFA are highly reactive, leading to rapid and efficient derivatization.

  • Enhanced Sensitivity: Derivatization significantly improves the chromatographic peak shape and sensitivity of HFA detection by GC-MS.

  • Structural Information: The mass spectra of TMS-derivatized HFAs provide characteristic fragmentation patterns that aid in structural elucidation, including the determination of the position of the hydroxyl group.

Experimental Protocols

Two common protocols for the TMS derivatization of hydroxylated fatty acids are presented below. The choice of reagent can depend on the specific analyte and the presence of other functional groups.

Protocol 1: One-Step Derivatization using BSTFA with TMCS Catalyst

This protocol is a robust and widely used method for the simultaneous derivatization of both hydroxyl and carboxyl groups in a single step.

Materials:

  • Dried hydroxylated fatty acid sample or lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (optional, as a catalyst and solvent)

  • Anhydrous solvent (e.g., dichloromethane, hexane, or acetonitrile)

  • Heating block or oven

  • GC vials with caps

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as silylating reagents are sensitive to moisture.[1] Evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a GC vial, add 100 µL of BSTFA + 1% TMCS.[2] For samples that are difficult to dissolve, 50 µL of anhydrous pyridine can be added.[3]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[1][2] The exact temperature and time may need to be optimized for specific analytes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent like hexane.

Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)

This protocol is recommended for samples that may contain keto-fatty acids in addition to hydroxylated fatty acids. The first step, methoximation, converts the keto groups to their methoxime derivatives, preventing enolization and the formation of multiple TMS derivatives.

Materials:

  • Dried sample containing hydroxylated fatty acids

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA + 1% TMCS

  • Heating block or oven

  • GC vials with caps

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample is completely dry by evaporating it under a stream of nitrogen.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried sample. Cap the vial and incubate at 30-60°C for 90 minutes with gentle shaking.

  • Silylation: After cooling to room temperature, add 90 µL of MSTFA or BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and incubate at 37-60°C for 30 minutes.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for GC-MS analysis.

Data Presentation

The following tables summarize quantitative data related to the performance of TMS derivatization methods for fatty acids.

Table 1: Reproducibility of TMS Derivatization for Fatty Acids

Derivatization MethodAnalyteMatrixReproducibility (%RSD)Reference
Automated TMSH33 Fatty Acid StandardsStandard Solution< 15% for 31 out of 33 standards[5]
Manual TMSH33 Fatty Acid StandardsStandard Solution< 20% for 32 out of 33 standards[5]
Automated TMSHFatty AcidsFetal Bovine SerumImproved for 17 out of 33 fatty acids compared to manual[5]
TMS Derivatization12-Hydroxystearic AcidPEG-60 Hydrogenated Castor Oil2.1%[6]
TMS DerivatizationStearic AcidPEG-60 Hydrogenated Castor Oil2.8%[6]

RSD: Relative Standard Deviation; TMSH: Trimethyl Sulfonium Hydroxide

Table 2: Recovery Rates for Fatty Acid Derivatization

Derivatization MethodAnalyte ClassRecovery Rate (%)Reference
TMS Derivatization12-Hydroxystearic Acid101.5%[6]
TMS DerivatizationStearic Acid101.0%[6]
KOCH3/HClUnsaturated Fatty Acids84 - 112%[7]
TMS-DMUnsaturated Fatty Acids90 - 106%[7]

TMS-DM: (Trimethylsilyl)diazomethane

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the TMS derivatization of hydroxylated fatty acids for GC-MS analysis.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Addition of Silylating Reagent (e.g., BSTFA + 1% TMCS) Drying->Derivatization Heating Heating (60-80°C) Derivatization->Heating GCMS GC-MS Analysis Heating->GCMS Data Data Processing & Quantification GCMS->Data

TMS Derivatization Workflow
Signaling Roles of Hydroxylated Fatty Acids

Hydroxylated fatty acids are involved in multiple signaling pathways, acting as signaling molecules themselves or as precursors to other bioactive lipids.

G cluster_hfa Hydroxylated Fatty Acids (HFAs) cluster_pathways Signaling Pathways cluster_precursor Precursor Role HFA e.g., 15-HETE MAPK MAP Kinase Pathway HFA->MAPK PPAR PPAR-γ Pathway HFA->PPAR Sphingolipid Sphingolipid Metabolism HFA->Sphingolipid Leukotrienes Leukotrienes HFA->Leukotrienes Lipoxins Lipoxins HFA->Lipoxins Inflammation Inflammation MAPK->Inflammation PPAR->Inflammation

HFA Signaling Pathways

References

Application Notes and Protocols for the Analysis of 17-Hydroxyheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

17-hydroxyheptadecanoic acid is an omega-hydroxy long-chain fatty acid. As a member of the odd-chain fatty acid family, it can serve as a valuable biomarker in various biological and environmental samples. Its terminal hydroxyl group adds polarity, requiring specific analytical considerations for accurate quantification. These application notes provide detailed protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with information on its primary metabolic pathway.

Physicochemical Properties of this compound

A solid understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 13099-34-8[1]
Molecular Formula C₁₇H₃₄O₃[1]
Molecular Weight 286.45 g/mol [2]
Alternate Names omega-Hydroxy C17:0 fatty acid[1]
Appearance Solid-

Metabolic Pathway: Omega-Oxidation of Fatty Acids

This compound is a key intermediate in the omega-oxidation pathway of heptadecanoic acid. This metabolic route is an alternative to the more common beta-oxidation, particularly for medium-chain fatty acids, and becomes more significant when beta-oxidation is impaired. The omega-oxidation pathway is primarily located in the smooth endoplasmic reticulum of liver and kidney cells.[3]

The process begins with the introduction of a hydroxyl group at the omega (ω) carbon, the carbon atom furthest from the carboxyl group, a reaction catalyzed by cytochrome P450 enzymes.[3][4] This is followed by sequential oxidation steps to form a dicarboxylic acid, which can then enter mainstream metabolic pathways like beta-oxidation.[3][5]

omega_oxidation cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Heptadecanoic_Acid Heptadecanoic Acid (C17:0) 17_HDA This compound Heptadecanoic_Acid->17_HDA CYP4F enzymes (NADPH, O₂) 17_oxo 17-Oxoheptadecanoic Acid 17_HDA->17_oxo Alcohol Dehydrogenase (NAD⁺) Heptadecanedioic_Acid Heptadecanedioic Acid 17_oxo->Heptadecanedioic_Acid Aldehyde Dehydrogenase (NAD⁺) Beta_Oxidation β-Oxidation Heptadecanedioic_Acid->Beta_Oxidation Enters further metabolism

Figure 1: Omega-oxidation pathway of heptadecanoic acid.

Analytical Protocols

Two primary methods for the quantification of this compound are presented: LC-MS/MS for direct analysis and GC-MS, which requires derivatization.

Protocol 1: Quantitative Analysis by LC-MS/MS

This method is suitable for the direct analysis of this compound in biological matrices with high sensitivity and specificity.

LCMS_Workflow Sample Sample Collection (e.g., Plasma, Tissue Homogenate) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Sample->Extraction 1. Extraction Drydown Evaporation to Dryness (under Nitrogen) Extraction->Drydown 2. Concentration Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution 3. Preparation Analysis LC-MS/MS Analysis (C18 Column, ESI-) Reconstitution->Analysis 4. Injection Quantification Data Processing & Quantification Analysis->Quantification 5. Detection

Figure 2: Workflow for LC-MS/MS analysis.
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 100 µL of the sample (e.g., plasma, pre-acidified with formic acid to pH ~3).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start at 60% B, increase to 98% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Negative (ESI-).

    • MRM Transitions: The deprotonated molecule [M-H]⁻ is used as the precursor ion. Product ions are generated by collision-induced dissociation.

The following table summarizes typical performance characteristics for an LC-MS/MS assay for a long-chain hydroxy fatty acid, which can be expected for this compound.

ParameterValue
Precursor Ion (m/z) 285.2
Product Ion 1 (m/z) 267.2 (Loss of H₂O)
Product Ion 2 (m/z) 59.0 (Acetate fragment)
Linear Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 85 - 105%
Protocol 2: Quantitative Analysis by GC-MS

GC-MS analysis of hydroxy fatty acids requires derivatization to increase their volatility and thermal stability.[6] This protocol involves a two-step derivatization: esterification of the carboxyl group followed by silylation of the hydroxyl group.

GCMS_Workflow Sample Sample Collection and Extraction Esterification Esterification (e.g., BF₃-Methanol) Sample->Esterification 1. Methyl Ester Formation Silylation Silylation (e.g., BSTFA) Esterification->Silylation 2. TMS Ether Formation Analysis GC-MS Analysis (e.g., DB-5ms column) Silylation->Analysis 3. Injection Quantification Data Processing & Quantification Analysis->Quantification 4. Detection

Figure 3: Workflow for GC-MS analysis with derivatization.
  • Derivatization:

    • Step 1: Esterification: To the dried sample extract, add 500 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol). Heat at 60°C for 30 minutes. Cool to room temperature. Add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and centrifuge. Collect the upper hexane layer containing the fatty acid methyl ester (FAME). Evaporate the hexane.

    • Step 2: Silylation: To the dried FAME, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 70°C for 30 minutes.[6] The sample is now ready for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Standard Gas Chromatograph.

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Injector Temperature: 250°C.

    • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

The following table outlines expected mass spectral data for the derivatized this compound.

DerivativeCharacteristic Ions (m/z)Notes
Methyl Ester, TMS Ether M⁺: 372Molecular ion of the derivatized compound.
M-15: 357Loss of a methyl group from a TMS group.
M-31: 341Loss of a methoxy (B1213986) group (-OCH₃).
73Fragment ion characteristic of the TMS group.
74McLafferty rearrangement ion for methyl esters.

Disclaimer: These protocols are intended as a guideline and may require optimization for specific sample matrices and instrumentation. For research use only. Not for use in diagnostic procedures.

References

Application Note: Chromatographic Separation of C17 Hydroxy Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The separation and quantification of C17 hydroxy fatty acid (HFA) isomers are critical for understanding their biological roles and for various diagnostic and therapeutic applications. Due to the structural similarity of positional and stereoisomers, high-resolution chromatographic techniques are essential. This document provides detailed protocols for the separation of C17 HFA isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). It covers sample preparation, derivatization, and instrument parameters to achieve effective separation of both positional and chiral isomers.

Introduction

Hydroxy fatty acids are oxygenated lipids involved in numerous physiological and pathological processes. The specific position of the hydroxyl group and the stereochemistry (R/S configuration) can dramatically alter their biological activity. C17 HFAs, while less common than their C16, C18, or C20 counterparts, are important as biomarkers and are often used as internal standards in lipidomic analyses.[1] Their accurate analysis is challenging due to the presence of multiple isomers with nearly identical physical properties. This note details robust GC-MS and HPLC methods for their comprehensive analysis.

Analytical Workflow Overview

The successful separation of C17 HFA isomers requires a multi-step approach, starting from sample extraction and culminating in chromatographic analysis and detection. The choice between GC-MS and HPLC depends on the specific analytical goal, such as separating positional isomers versus enantiomers.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Purification GC_Deriv For GC-MS: Esterification (FAMEs) + Silylation (TMS) SPE->GC_Deriv HPLC_Deriv For Chiral HPLC: (Optional) UV/Fluorescent Tag SPE->HPLC_Deriv GCMS GC-MS Analysis (Positional Isomers) GC_Deriv->GCMS HPLC HPLC Analysis (Positional & Enantiomers) HPLC_Deriv->HPLC Data Data Acquisition & Quantification GCMS->Data HPLC->Data

Fig 1. General experimental workflow for C17 HFA isomer analysis.

Experimental Protocols

Protocol 1: GC-MS for Positional Isomer Separation

Gas chromatography offers excellent resolution for separating positional isomers of fatty acids after derivatization to increase their volatility.[2] This protocol involves a two-step derivatization: esterification of the carboxyl group followed by silylation of the hydroxyl group.

A. Sample Preparation and Derivatization

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., 500 µL plasma) using a modified Bligh-Dyer method.[3] Add an appropriate internal standard, such as a deuterated C17 HFA, prior to extraction.

  • Saponification & Methylation (FAMEs):

    • Dry the lipid extract under a stream of nitrogen.

    • Add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.[4][5]

    • Cap the vial tightly and heat at 60°C for 10 minutes to form fatty acid methyl esters (FAMEs).[4]

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381), vortex thoroughly, and centrifuge to separate the phases.[4]

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.[4]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a silica (B1680970) SPE cartridge to isolate the hydroxy-FAMEs from other non-polar lipids.[2]

    • Elute non-polar FAMEs with 15 mL of 98:2 hexane:ethyl ether.

    • Elute the hydroxy-FAME fraction with 30 mL of ethyl ether.[2]

  • Silylation (TMS Ethers):

    • Evaporate the hydroxy-FAME fraction to dryness under nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.[2][6]

    • Cap the vial and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) ethers.[7]

    • After cooling, the sample is ready for GC-MS injection.

B. GC-MS Instrumentation and Conditions

The following table summarizes a typical set of parameters for the GC-MS analysis.

ParameterSettingReference
GC System Agilent GC or similar[7]
Column DB-23 (50%-cyanopropyl)-methylpolysiloxane (e.g., 60 m x 0.25 mm, 0.25 µm)[2]
Injector Splitless mode, 250-280°C[2]
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Program Initial 80°C for 5 min, ramp 3.8°C/min to 200°C, then 15°C/min to 290°C, hold 6 min[7]
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Electron Ionization (EI), 70 eV
Acquisition Selected Ion Monitoring (SIM) for quantification or full scan for identification[7]
Transfer Line 290-310°C[2]
Protocol 2: Chiral HPLC for Enantiomer Separation

HPLC with a chiral stationary phase (CSP) is the method of choice for resolving R- and S-enantiomers of hydroxy fatty acids.[8] Derivatization is often not required for the separation itself but may be used to add a chromophore for UV detection if mass spectrometry is unavailable.

A. Sample Preparation

  • Lipid Extraction: Perform lipid extraction and SPE cleanup as described in Protocol 1 (steps A1 and A3) to isolate the hydroxy fatty acid fraction.

  • Derivatization (Optional, for UV Detection): For sensitive UV detection, derivatize the carboxyl group with a UV-active tag like p-bromophenacyl bromide.

    • Dry the HFA fraction and dissolve in acetonitrile.

    • Add p-bromophenacyl bromide and a catalyst (e.g., triethylamine).

    • Heat at 60-70°C for 30-60 minutes.

    • Dry the sample and reconstitute in the mobile phase for injection.

B. HPLC Instrumentation and Conditions

The separation of enantiomers is highly dependent on the specific chiral stationary phase and mobile phase composition.

ParameterSettingReference
HPLC System Standard HPLC or UHPLC system
Column Chiral Stationary Phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) or similar Pirkle-type column[8][9]
Mobile Phase Hexane:Isopropanol (e.g., 99.5:0.5, v/v) or Methanol/Water/Formic Acid (e.g., 96:4:0.1)[8][9]
Flow Rate 0.5 - 1.0 mL/min (analytical scale)
Column Temp. 25 - 40°C
Detection Mass Spectrometry (ESI-MS, negative ion mode) or UV (if derivatized)[10]

Method Selection and Comparison

The choice between GC-MS and HPLC is dictated by the analytical objective. GC-MS provides high resolving power for positional isomers, while chiral HPLC is essential for separating enantiomers.

G cluster_gc GC-MS cluster_hplc Chiral HPLC GCMS GC-MS Analysis GC_Strength Strength: Excellent for positional isomers GCMS->GC_Strength GC_Weakness Limitation: Cannot separate enantiomers GCMS->GC_Weakness GC_Req Requirement: Extensive derivatization GCMS->GC_Req HPLC Chiral HPLC-MS Analysis HPLC_Strength Strength: Separates enantiomers (R/S) HPLC->HPLC_Strength HPLC_Weakness Limitation: Lower resolution for positional isomers vs. GC HPLC->HPLC_Weakness HPLC_Req Requirement: Specialized chiral column HPLC->HPLC_Req

Fig 2. Comparison of GC-MS and Chiral HPLC for HFA isomer analysis.

Conclusion

The chromatographic separation of C17 hydroxy fatty acid isomers requires careful method selection and optimization. For the analysis of positional isomers, GC-MS following a robust derivatization protocol provides high resolution and sensitivity.[2] For the critical task of separating R- and S-enantiomers, chiral HPLC is the indispensable technique.[8] The protocols and data presented here serve as a comprehensive guide for researchers to establish and validate methods for the accurate quantification of these important lipid molecules.

References

Application Note: Mass Spectrometric Analysis of 17-Hydroxyheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-hydroxyheptadecanoic acid is an omega-hydroxy long-chain fatty acid. The analysis and characterization of such molecules are crucial in various fields, including lipidomics, biomarker discovery, and industrial applications. Mass spectrometry, coupled with chromatographic separation, stands as a primary tool for the identification and quantification of these compounds. Understanding the specific fragmentation patterns of this compound is essential for its unambiguous identification in complex biological and chemical matrices. This document provides a detailed guide to the predicted mass spectrometry fragmentation of this compound and protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation of this compound

Due to the limited availability of public domain experimental mass spectra for this compound, the following fragmentation patterns are predicted based on the well-established principles of mass spectrometry for long-chain fatty acids and hydroxy fatty acids.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) of this compound Methyl Ester

For GC-MS analysis, this compound is typically derivatized to its more volatile methyl ester. The molecular weight of this compound methyl ester is 300.5 g/mol . Under electron ionization (EI), the molecular ion peak ([M]•+) at m/z 300 may be of low intensity or absent, which is common for long-chain aliphatic esters.[1] The fragmentation is expected to be directed by the ester and hydroxyl functional groups.

Key Predicted Fragment Ions (GC-EI-MS):

m/z (Predicted)Proposed Ion Structure/FormulaFragmentation Pathway
300[C₁₈H₃₆O₃]•+Molecular Ion
282[C₁₈H₃₄O₂]•+Loss of water (H₂O) from the molecular ion
269[C₁₇H₃₃O₂]•+Loss of a methoxy (B1213986) radical (•OCH₃)
251[C₁₇H₃₁O]⁺Loss of a methoxy radical and water
145[C₈H₁₇O₂]⁺Cleavage at the C8-C9 bond
117[C₆H₁₃O₂]⁺Cleavage at the C6-C7 bond
87[C₄H₇O₂]⁺Common fragment in saturated fatty acid methyl esters
74[C₃H₆O₂]•+McLafferty rearrangement, characteristic of fatty acid methyl esters[1]
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

For LC-MS analysis, this compound can be analyzed in its underivatized form. Using negative ion electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is readily formed at m/z 285.2. Collision-induced dissociation (CID) of this precursor ion will yield structurally informative product ions.

Key Predicted Fragment Ions (LC-ESI-MS/MS):

Precursor Ion m/zProduct Ion m/z (Predicted)Proposed Neutral Loss/FragmentFragmentation Pathway
285.2267.2H₂OLoss of water from the precursor ion
285.2241.2CO₂Decarboxylation of the precursor ion
285.2223.2H₂O + CO₂Sequential loss of water and carbon dioxide
285.2115.1C₁₀H₂₀OCleavage at the C10-C11 bond

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as its Methyl Ester

This protocol outlines the derivatization of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC-MS.

1. Materials and Reagents:

  • This compound standard

  • Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Methanol (B129727) (anhydrous)

  • 2 mL glass vials with PTFE-lined caps

2. Derivatization to Fatty Acid Methyl Ester (FAME):

  • Weigh approximately 1 mg of this compound into a glass vial.

  • Add 1 mL of BF₃-MeOH solution to the vial.

  • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a new vial for GC-MS analysis.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Protocol 2: LC-MS/MS Analysis of Underivatized this compound

This protocol describes the direct analysis of this compound using LC-MS/MS without derivatization.

1. Materials and Reagents:

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare working standards by serial dilution of the stock solution in a suitable solvent, such as 50:50 methanol:water.

3. LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-50% B

    • 12.1-15 min: 50% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex QTRAP 6500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Parameters:

    • Curtain Gas: 30 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • MS/MS Parameters:

    • Precursor Ion: m/z 285.2

    • Collision Energy: Optimized for characteristic fragments (e.g., -20 to -40 eV)

    • Product Ions: Monitor for predicted fragments (e.g., m/z 267.2, 241.2)

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound methyl ester.

G Predicted EI Fragmentation of this compound Methyl Ester M [M]•+ m/z 300 (C18H36O3) F282 [M-H2O]•+ m/z 282 M->F282 - H2O F269 [M-OCH3]•+ m/z 269 M->F269 - •OCH3 F74 McLafferty Ion m/z 74 M->F74 McLafferty Rearrangement F87 [C4H7O2]+ m/z 87 M->F87 α-cleavage F_chain Alkyl Chain Fragments (e.g., m/z 117, 145) M->F_chain Chain Cleavage

References

Application Note: Protocol for Analyzing 17-Hydroxyheptadecanoic Acid in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

17-hydroxyheptadecanoic acid (17-HHA) is an odd-chain hydroxy fatty acid. The analysis of such compounds in complex environmental matrices like soil is crucial for understanding microbial community structure, plant-microbe interactions, and various biogeochemical processes.[1][2][3] This document provides a detailed protocol for the extraction, derivatization, and quantification of 17-HHA in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose.[4][5]

Data Presentation

The following table summarizes representative quantitative data for fatty acid analysis in soil. These values provide a general benchmark; actual quantitative results for 17-HHA should be determined experimentally using appropriate calibration standards.

ParameterRepresentative ValueSource
Recovery of Fatty Acid Standards 73 - 104%[4]
Limit of Detection (LOD) 0.39 - 39.4 µg/L[5]
Typical Recoveries from Soil 91.15 - 108.1%[5]
Linearity (Correlation Coefficient) >0.997[5]
Concentration of Total Phospholipid Fatty Acids (PLFA) in Soil ~23 µg/g[4]
Concentration of Total Hydroxy Fatty Acids (from LPS) in Soil ~519 ng/g[4]

Experimental Protocols

This section outlines the complete methodology, from sample collection to final analysis.

Soil Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is adapted from established methods for extracting microbial fatty acids from soil, which ensures efficient recovery of a broad range of lipids.[6][7][8]

Materials:

  • Freeze-dried soil sample

  • 30 mL glass centrifuge tubes (pre-rinsed with hexane)[8]

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)[8]

  • Chloroform (B151607) (CHCl₃), analytical grade

  • Methanol (B129727) (MeOH), analytical grade

  • Internal Standard (e.g., deuterated heptadecanoic acid or nonadecanoic acid)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh approximately 3 to 5 grams of freeze-dried soil into a 30 mL centrifuge tube. The optimal sample weight may vary depending on the soil's organic matter content.[8]

  • Spike the sample with a known amount of the internal standard to correct for procedural losses.

  • Add the extraction solvents to the soil in the following order and ratio: 0.8 parts phosphate buffer, 1 part chloroform, and 2 parts methanol (e.g., for 3g of soil, use 2.4 mL buffer, 3 mL chloroform, and 6 mL methanol).[8]

  • Vortex the mixture vigorously for 1 minute, then place it on a horizontal shaker for 2 hours at room temperature to ensure thorough extraction.

  • Centrifuge the tubes at approximately 2,500 rpm for 15 minutes to pellet the soil particles and separate the liquid phase.[6]

  • Carefully collect the supernatant (the liquid extract) using a glass Pasteur pipette and transfer it to a clean separation funnel or a larger glass tube.

  • To induce phase separation, add chloroform and deionized water to the collected supernatant to achieve a final chloroform:methanol:water ratio of 1:1:0.9 by volume.

  • Mix thoroughly and allow the phases to separate. The lower phase will be the chloroform layer containing the lipids.

  • Collect the lower chloroform phase.

  • Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen or using a rotary evaporator. The temperature should not exceed 40°C to prevent degradation of the fatty acids.

Solid-Phase Extraction (SPE) for Cleanup and Fractionation

This step is crucial for isolating the polar lipid fraction, which contains the hydroxy fatty acids, from other less polar lipids that could interfere with the analysis.[6][9]

Materials:

  • Silica-based SPE cartridges (e.g., 500 mg, 6 mL)

  • Chloroform

  • Acetone

  • Methanol

  • SPE vacuum manifold

Procedure:

  • Condition the silica (B1680970) SPE cartridge by passing 5 mL of acetone, followed by 10 mL of chloroform through it. Do not let the cartridge run dry.[6]

  • Redissolve the dried lipid extract from the previous step in 1 mL of chloroform.

  • Load the redissolved extract onto the conditioned SPE cartridge.

  • Elute neutral lipids by passing 5 mL of chloroform through the cartridge. Discard this fraction.[6]

  • Elute glycolipids using 5 mL of acetone. Discard this fraction.[6]

  • Elute the target phospholipid and other polar lipids fraction, which will be hydrolyzed to release the hydroxy fatty acids, with 10 mL of methanol.

  • Collect this methanol fraction and evaporate it to dryness under a gentle stream of nitrogen.

Derivatization for GC-MS Analysis

A two-step derivatization is required to make the 17-HHA sufficiently volatile for GC-MS analysis. The first step converts the carboxylic acid to a methyl ester, and the second step converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

Materials:

  • Boron trifluoride in methanol (BF₃-MeOH, 12.5% w/v)

  • Hexane (B92381), analytical grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Heating block or water bath

  • 2 mL GC vials with inserts

Procedure:

  • Part A: Methylation (Transesterification)

    • To the dried polar lipid fraction, add 1 mL of BF₃-Methanol solution.

    • Seal the tube tightly and heat at 70°C for 30 minutes. This process cleaves the fatty acids from the lipid backbone and simultaneously forms fatty acid methyl esters (FAMEs).[10]

    • After cooling to room temperature, add 1 mL of deionized water and 1.5 mL of hexane to the tube.

    • Vortex vigorously for 1 minute and then centrifuge briefly to achieve clear phase separation.

    • Carefully transfer the upper hexane layer, which contains the hydroxy-FAMEs, to a clean tube.

    • Repeat the hexane extraction once more and combine the hexane layers.

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Part B: Silylation

    • To the dried hydroxy-FAMEs, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 60°C for 30 minutes to convert the hydroxyl group into a TMS ether.

    • After cooling, the sample is ready for injection into the GC-MS.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A mid-polarity capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm).

Suggested GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase at 10°C/min to 180°C.

    • Ramp 2: Increase at 5°C/min to 280°C, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Quantification:

  • The derivatized 17-HHA is identified by comparing its retention time and mass spectrum to that of an authentic, derivatized standard.

  • Quantification is achieved by creating a calibration curve from the analysis of a series of standard solutions of derivatized 17-HHA with the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual role of fatty acids in soil ecosystems.

G cluster_prep Sample Preparation cluster_cleanup Cleanup & Fractionation cluster_deriv Derivatization cluster_analysis Analysis soil Soil Sample (3-5g) istd Add Internal Standard soil->istd extract Solvent Extraction (Bligh-Dyer) istd->extract centrifuge1 Centrifugation & Supernatant Collection extract->centrifuge1 dry1 Evaporation to Dryness centrifuge1->dry1 spe Solid-Phase Extraction (SPE) dry1->spe fraction Collect Polar Lipid Fraction spe->fraction dry2 Evaporation to Dryness fraction->dry2 methyl Methylation (BF3-Methanol) dry2->methyl silyl Silylation (BSTFA) methyl->silyl gcms GC-MS Analysis silyl->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the analysis of 17-HHA in soil.

G cluster_soil Soil Environment cluster_interactions Signaling & Interactions cluster_outcomes Ecological Outcomes plant Plant Roots lcfas Long-Chain Fatty Acids (LCFAs) (e.g., 17-HHA) plant->lcfas Release/Uptake microbes Soil Microorganisms (Bacteria, Fungi) microbes->lcfas Synthesis/Metabolism signal_pm Plant-Microbe Communication lcfas->signal_pm signal_mm Microbe-Microbe Communication lcfas->signal_mm symbiosis Symbiosis signal_pm->symbiosis pathogenesis Pathogenesis signal_pm->pathogenesis virulence Modulation of Virulence signal_mm->virulence biofilm Biofilm Formation signal_mm->biofilm community Microbial Community Structure virulence->community biofilm->community symbiosis->community pathogenesis->community

Caption: Conceptual roles of LCFAs in soil plant-microbe interactions.

References

Application of 17-Hydroxyheptadecanoic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 17-hydroxyheptadecanoic acid in polymer chemistry. The focus is on the synthesis of poly(17-hydroxyheptadecanoate), a long-chain aliphatic polyester, and its potential applications, particularly in the biomedical field.

Introduction to Poly(17-hydroxyheptadecanoate)

This compound is a long-chain ω-hydroxy fatty acid that can serve as an A-B type monomer for the synthesis of linear polyesters.[1] The resulting polymer, poly(17-hydroxyheptadecanoate), is a biodegradable and biocompatible material with potential applications in drug delivery, tissue engineering, and as a sustainable alternative to conventional plastics.[2][3] The long aliphatic chain of the repeating unit imparts flexibility and hydrophobicity to the polymer, making it suitable for various specialized applications.

Properties of this compound Monomer:

PropertyValueReference
Molecular Formula C₁₇H₃₄O₃[4][5]
Molecular Weight 286.45 g/mol [5]
Melting Point 87.5-88.0 °C[5]
Boiling Point (Predicted) 427.8 ± 18.0 °C[5]
Density (Predicted) 0.950 ± 0.06 g/cm³[5]

Polymerization of this compound

Poly(17-hydroxyheptadecanoate) can be synthesized through several methods, primarily melt polycondensation and enzymatic polymerization.

Melt Polycondensation

Melt polycondensation is a common method for synthesizing polyesters from hydroxy acids. This solvent-free method involves heating the monomer above its melting point, with or without a catalyst, to drive the esterification reaction and remove the water byproduct.[2][6]

This protocol is adapted from methods used for similar long-chain hydroxy acids.[7][8]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti[OiPr]₄) or other suitable catalyst (e.g., stannous octoate)

  • Nitrogen gas (high purity)

  • Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and a distillation outlet

  • High-vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Monomer Preparation: Dry the this compound under vacuum at a temperature below its melting point for several hours to remove any residual moisture.

  • Reaction Setup: Place the dried this compound (e.g., 10 g) and a catalytic amount of Ti[OiPr]₄ (e.g., 50-300 ppm relative to the monomer) into the Schlenk flask.[8]

  • Inert Atmosphere: Purge the flask with high-purity nitrogen gas for at least 15 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the first stage of the reaction.

  • First Stage (Nitrogen Atmosphere): Heat the reaction mixture to 200 °C with continuous stirring.[8] The monomer will melt and the polymerization will begin, with the release of water. Continue this stage for approximately 2 hours.

  • Second Stage (High Vacuum): Increase the temperature to 220 °C and gradually apply a high vacuum (e.g., <0.1 mmHg).[8] The vacuum helps to remove the water byproduct, driving the equilibrium towards the formation of high molecular weight polymer.

  • Polymerization: Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will increase significantly as the polymerization progresses.

  • Cooling and Isolation: After the desired reaction time, remove the heat and allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the flask by carefully breaking the glass or by dissolving it in a suitable solvent (e.g., chloroform) if a smaller scale reaction was performed.

  • Purification (Optional): The polymer can be purified by dissolving it in a minimal amount of a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol). The purified polymer is then collected by filtration and dried under vacuum.

Logical Workflow for Melt Polycondensation:

Melt_Polycondensation Monomer This compound Reaction_Vessel Schlenk Flask Monomer->Reaction_Vessel Catalyst Catalyst (e.g., Ti[OiPr]4) Catalyst->Reaction_Vessel Heat_N2 Heat to 200°C under N2 (2h) Reaction_Vessel->Heat_N2 Heat_Vac Heat to 220°C under Vacuum (4-6h) Heat_N2->Heat_Vac Cooling Cool to Room Temperature Heat_Vac->Cooling Polymer Poly(17-hydroxyheptadecanoate) Cooling->Polymer

Caption: Workflow for the synthesis of poly(17-hydroxyheptadecanoate) via melt polycondensation.

Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative to traditional methods, often proceeding under milder conditions and with high specificity. Lipases are commonly used to catalyze the esterification of hydroxy acids.

This protocol is a general guide based on enzymatic polymerization of other ω-hydroxy fatty acids.

Materials:

  • This compound

  • Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., diphenyl ether, toluene)

  • Molecular sieves

  • Reaction vessel with a Dean-Stark trap or setup for vacuum removal of water

Procedure:

  • Reaction Setup: Add this compound (e.g., 1 g), immobilized lipase (e.g., 10% w/w of monomer), and anhydrous organic solvent to the reaction vessel. Add molecular sieves to the solvent to ensure anhydrous conditions.

  • Reaction Conditions: Heat the mixture to a temperature compatible with the enzyme's stability (e.g., 60-90 °C) with constant stirring.

  • Water Removal: Continuously remove the water byproduct using a Dean-Stark trap or by applying a vacuum.

  • Monitoring: Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.

  • Termination and Isolation: After the desired polymerization time (typically 24-72 hours), cool the reaction mixture and separate the immobilized enzyme by filtration for potential reuse.

  • Purification: Precipitate the polymer by adding the reaction solution to a non-solvent like cold methanol. Collect the polymer by filtration and dry it under vacuum.

Properties of Poly(17-hydroxyheptadecanoate)

Direct experimental data for poly(17-hydroxyheptadecanoate) is scarce in the literature. However, its properties can be inferred from data on polyesters derived from similar long-chain ω-hydroxy fatty acids, such as poly(ω-hydroxytetradecanoate).[8]

Inferred Properties of Poly(17-hydroxyheptadecanoate):

PropertyExpected Range/ValueNotes
Molecular Weight (Mw) 50,000 - 150,000 g/mol Dependent on polymerization conditions.[8]
Melting Temperature (Tm) 70 - 90 °CExpected to be a semi-crystalline polymer.
Glass Transition Temp. (Tg) -30 to -10 °C[9]
Tensile Strength 15 - 50 MPaCan exhibit tough properties with significant elongation at break.[8]
Elongation at Break >500%For high molecular weight samples.[8]
Degradation BiodegradableSusceptible to hydrolytic and enzymatic degradation.[3]

Applications in Drug Development

The biocompatibility and biodegradability of long-chain aliphatic polyesters make them excellent candidates for biomedical applications, particularly as carriers for controlled drug delivery.[3][10][11][12] Poly(17-hydroxyheptadecanoate) can be formulated into various drug delivery systems such as nanoparticles, microparticles, and implants.

Workflow for Drug Delivery Application:

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery cluster_release Release and Action Polymer Poly(17-hydroxyheptadecanoate) Formulation Nanoparticle/Microparticle Formulation Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Administration Administration to Patient Formulation->Administration Targeting Targeted Delivery to Disease Site Administration->Targeting Release Controlled Drug Release (Polymer Degradation) Targeting->Release Action Therapeutic Action Release->Action Metabolites Safe Polymer Metabolites Release->Metabolites

Caption: Conceptual workflow for the application of poly(17-hydroxyheptadecanoate) in drug delivery.

Protocol: Nanoparticle Formulation via Emulsification-Solvent Evaporation

This is a general protocol for formulating polymer nanoparticles for drug delivery.[11]

Materials:

  • Poly(17-hydroxyheptadecanoate)

  • Therapeutic drug

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other surfactant

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of poly(17-hydroxyheptadecanoate) and the therapeutic drug in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Emulsification: Add the organic phase to the aqueous phase while stirring vigorously. Homogenize the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder, which can be stored for future use.

Characterization of Poly(17-hydroxyheptadecanoate)

Standard polymer characterization techniques should be employed to determine the properties of the synthesized poly(17-hydroxyheptadecanoate).

Characterization Methods:

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of ester bond formation (C=O stretch around 1735 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Determination of the polymer structure and confirmation of monomer conversion.
Gel Permeation Chromatography (GPC) Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and degradation temperature.
Tensile Testing Measurement of mechanical properties such as tensile strength, Young's modulus, and elongation at break.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polymers from 17-Hydroxyheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyheptadecanoic acid, a long-chain hydroxy fatty acid, presents a promising renewable monomer for the synthesis of biodegradable polyesters. These polymers, analogous to naturally occurring polyhydroxyalkanoates (PHAs), are expected to exhibit desirable properties such as biocompatibility, biodegradability, and thermoplasticity. This document provides detailed application notes and generalized experimental protocols for the synthesis and potential applications of poly(17-hydroxyheptadecanoate). It is important to note that while the synthesis of long-chain aliphatic polyesters is well-established, specific data for polymers derived from this compound is limited in publicly available literature. Therefore, the following protocols and data should be considered as a starting point for research and development, requiring optimization for specific applications.

Potential Applications

Poly(17-hydroxyheptadecanoate) is anticipated to be a versatile biomaterial with applications in several fields:

  • Drug Delivery: The biodegradable nature of the polymer makes it a suitable candidate for controlled-release drug delivery systems. The polymer matrix can encapsulate therapeutic agents, which are then released as the polymer degrades in a physiological environment.

  • Medical Implants: Its expected biocompatibility makes it a potential material for temporary medical implants, such as sutures, stents, and scaffolds for tissue engineering, which would degrade and be absorbed by the body over time, eliminating the need for surgical removal.

  • Biodegradable Packaging: As a sustainable alternative to conventional plastics, it could be used in the manufacturing of biodegradable packaging materials, reducing plastic pollution.

  • Surface-Active Agents: The polymer can be functionalized to create a variety of surface-active agents for use in cosmetics, detergents, and emulsion polymerization.[1]

Data Presentation

Due to the limited availability of specific experimental data for poly(17-hydroxyheptadecanoate), the following table provides an estimated range of properties based on trends observed for other long-chain aliphatic polyesters. These values should be experimentally verified.

PropertyEstimated RangeAnalytical Method
Number Average MW (Mn) ( g/mol )10,000 - 50,000Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC
Melting Temperature (Tm) (°C)70 - 100Differential Scanning Calorimetry (DSC)
Glass Transition Temp (Tg) (°C)-30 - 0DSC
Tensile Strength (MPa)10 - 30Universal Testing Machine (UTM)
Elongation at Break (%)100 - 500UTM

Experimental Protocols

Two primary methods for the synthesis of polyesters from hydroxy acids are melt polycondensation and enzymatic polymerization.

Protocol 1: Melt Polycondensation

This method involves the direct polymerization of the monomer in a molten state, typically under vacuum to remove the water byproduct and drive the reaction towards higher molecular weights.

Materials:

  • This compound

  • Catalyst (e.g., tin(II) 2-ethylhexanoate, titanium(IV) isopropoxide)

  • Nitrogen gas (high purity)

  • Vacuum pump

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and vacuum outlet

  • Heating mantle with temperature controller

  • Schlenk line or similar vacuum/inert gas manifold

Procedure:

  • Monomer Preparation: Dry the this compound under vacuum at a temperature below its melting point for at least 24 hours to remove any residual moisture.

  • Reaction Setup: Add the dried this compound and the catalyst (e.g., 0.01-0.1 mol% relative to the monomer) to the glass reactor.

  • Inerting: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove oxygen.

  • Oligomerization: Heat the reactor to a temperature just above the melting point of the monomer (e.g., 120-150°C) under a slow stream of nitrogen. Maintain this temperature for 2-4 hours to form low molecular weight oligomers.

  • Polycondensation: Gradually increase the temperature to 180-220°C and slowly apply a vacuum (e.g., down to <1 mbar) over a period of 1-2 hours.

  • Polymerization: Continue the reaction under high vacuum and elevated temperature for 8-24 hours, or until the desired molecular weight is achieved (as monitored by melt viscosity).

  • Cooling and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the reactor.

  • Purification (Optional): Dissolve the polymer in a suitable solvent (e.g., chloroform, toluene) and precipitate it in a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues. Dry the purified polymer under vacuum.

Protocol 2: Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative to traditional chemical catalysis, proceeding under milder reaction conditions. Lipases are commonly used for the polymerization of hydroxy acids.

Materials:

  • This compound

  • Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., toluene, diphenyl ether)

  • Nitrogen gas (high purity)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Heating plate with a temperature controller

  • Condenser

  • Molecular sieves (for solvent drying)

Procedure:

  • Monomer and Enzyme Preparation: Dry the this compound as described in Protocol 1. Dry the immobilized lipase under vacuum.

  • Reaction Setup: Add the dried monomer, immobilized lipase (e.g., 10% w/w of the monomer), and anhydrous solvent to the round-bottom flask.

  • Inerting: Purge the flask with nitrogen gas.

  • Polymerization: Heat the reaction mixture to a temperature suitable for the enzyme's activity (e.g., 60-90°C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing the molecular weight by GPC. The reaction time can range from 24 to 96 hours.

  • Enzyme Removal: After the desired polymerization is achieved, cool the reaction mixture and remove the immobilized enzyme by filtration.

  • Polymer Isolation: Remove the solvent under reduced pressure.

  • Purification: Dissolve the resulting polymer in a suitable solvent and precipitate in a non-solvent as described in Protocol 1. Dry the purified polymer under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_melt Melt Polycondensation cluster_enzymatic Enzymatic Polymerization Monomer_M This compound Drying_M Drying under Vacuum Monomer_M->Drying_M Reactor_M Reactor + Catalyst Drying_M->Reactor_M Inerting_M N2 Purge Reactor_M->Inerting_M Oligomerization_M Heating (120-150°C) under N2 Inerting_M->Oligomerization_M Polycondensation_M Heating (180-220°C) under Vacuum Oligomerization_M->Polycondensation_M Polymer_M Poly(17-hydroxyheptadecanoate) Polycondensation_M->Polymer_M Purification_M Purification Polymer_M->Purification_M Final_Polymer_M Final Polymer Purification_M->Final_Polymer_M Monomer_E This compound Drying_E Drying under Vacuum Monomer_E->Drying_E Reactor_E Flask + Immobilized Lipase + Solvent Drying_E->Reactor_E Inerting_E N2 Purge Reactor_E->Inerting_E Polymerization_E Heating (60-90°C) Inerting_E->Polymerization_E Enzyme_Removal Filtration Polymerization_E->Enzyme_Removal Polymer_E Poly(17-hydroxyheptadecanoate) Enzyme_Removal->Polymer_E Purification_E Purification Polymer_E->Purification_E Final_Polymer_E Final Polymer Purification_E->Final_Polymer_E

Caption: Workflow for the synthesis of poly(17-hydroxyheptadecanoate).

Biodegradation_Pathway Polymer Poly(17-hydroxyheptadecanoate) Hydrolysis Hydrolysis of Ester Bonds Polymer->Hydrolysis Surface Erosion Microorganisms Microorganisms (Bacteria, Fungi) Extracellular_Enzymes Extracellular Depolymerases (Lipases, Esterases) Microorganisms->Extracellular_Enzymes Metabolism Metabolism (e.g., β-oxidation) Microorganisms->Metabolism Extracellular_Enzymes->Hydrolysis Oligomers Oligomers & Dimers Hydrolysis->Oligomers Monomer This compound Oligomers->Monomer Cellular_Uptake Cellular Uptake Oligomers->Cellular_Uptake Monomer->Cellular_Uptake Cellular_Uptake->Microorganisms End_Products CO2 + H2O + Biomass Metabolism->End_Products

Caption: Generalized biodegradation pathway of poly(17-hydroxyheptadecanoate).

Concluding Remarks

The use of this compound as a monomer for biodegradable polymers holds significant promise for various biomedical and environmental applications. The generalized protocols provided herein for melt polycondensation and enzymatic polymerization offer a solid foundation for initiating research in this area. However, the lack of specific published data on poly(17-hydroxyheptadecanoate) necessitates thorough experimental investigation to determine its precise physicochemical properties, degradation kinetics, and biocompatibility. Future research should focus on optimizing the polymerization conditions to control the molecular weight and properties of the resulting polymer, as well as conducting comprehensive biodegradation and in-vitro/in-vivo studies to validate its suitability for the intended applications.

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of 17-Hydroxyheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 17-hydroxyheptadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS analysis of this compound.

Issue 1: Why is my this compound peak tailing?

Peak tailing is a common problem when analyzing polar compounds like hydroxy fatty acids. It is often caused by unwanted interactions between the analyte and active sites within the GC system.

Answer: Peak tailing for this compound is typically due to its polar carboxyl and hydroxyl groups interacting with active sites in the GC system or issues with the column. Here are the primary causes and solutions:

  • Incomplete Derivatization: The most common cause is the presence of underivatized carboxyl and hydroxyl groups. These polar functional groups can interact strongly with active sites (e.g., free silanol (B1196071) groups) on the GC column or in the inlet liner, leading to peak tailing.[1]

    • Solution: Ensure your derivatization protocol is optimized and complete. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for converting both hydroxyl and carboxyl groups to their less polar trimethylsilyl (B98337) (TMS) derivatives.[2]

  • Active Sites in the System: Even with derivatization, active sites in the injector liner or at the head of the column can cause tailing.[3]

    • Solution: Use a fresh, deactivated (silylated) inlet liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[3][4]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume or turbulence, leading to tailing peaks.[3][4]

    • Solution: Re-cut the column end to ensure a clean, 90° cut. Verify the column is installed at the manufacturer-recommended height within the inlet.[3]

  • Column Contamination: Buildup of non-volatile matrix components on the column can create active sites.

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If this fails, trimming the column is the next step.[5]

A logical workflow for troubleshooting peak tailing is presented below.

G cluster_0 Troubleshooting Steps start Peak Tailing Observed check_derivatization Verify Derivatization Protocol is Complete start->check_derivatization Start Here check_liner Use Fresh, Deactivated Liner check_derivatization->check_liner If Tailing Persists resolution Peak Shape Improved check_derivatization->resolution Issue Resolved trim_column Trim 10-20cm from Column Inlet check_liner->trim_column If Tailing Persists check_liner->resolution Issue Resolved check_install Check Column Installation & Cut trim_column->check_install If Tailing Persists trim_column->resolution Issue Resolved check_install->resolution Final Check G Analyte This compound (Polar, Non-Volatile) Product TMS-Derivatized Analyte (Non-Polar, Volatile) Analyte->Product Reaction Reagent Derivatization Reagent (e.g., BSTFA) Reagent->Product GCMS Improved GC-MS Peak Resolution Product->GCMS Leads to

References

Technical Support Center: Analysis of 17-hydroxyheptadecanoic acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 17-hydroxyheptadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples can include proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, this compound.[1] This interference can either suppress or enhance the analyte's signal in the mass spectrometer. The most common manifestation is ion suppression, which leads to a decreased signal intensity, compromising the accuracy, precision, and sensitivity of the analysis.[1][2]

Q2: What are the primary sources of matrix effects in the analysis of this compound from biological samples?

A2: For lipid-like molecules such as this compound, the most significant contributors to matrix effects, particularly ion suppression, are phospholipids (B1166683).[1][2][3] These are highly abundant in biological matrices like plasma and serum and can co-elute with the analyte, competing for ionization in the MS source.[2][3] Other sources include salts from buffers, and exogenous contaminants introduced during sample preparation, such as polymers from plasticware.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves continuously infusing a standard solution of this compound into the mobile phase flow after the analytical column but before the mass spectrometer.[1][4] A blank matrix sample is then injected. A drop in the constant analyte signal as the matrix components elute indicates the retention time regions where ion suppression is occurring.[1][4]

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of the analyte in a pure solvent to its response when spiked into a blank matrix sample after extraction.[1][4] A significantly lower signal in the matrix sample points to ion suppression.[1]

Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: Yes, using a SIL-IS is highly recommended and considered the gold standard for quantitative LC-MS analysis.[2][5][6] A suitable SIL-IS for this compound would be, for example, this compound-d3. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2][7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Issue 1: Low signal intensity for this compound in matrix samples compared to neat standards.

This is a classic sign of significant ion suppression. The following steps can help mitigate this issue.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[9]

    • Liquid-Liquid Extraction (LLE): This technique can be optimized by adjusting the pH of the aqueous matrix to be two pH units lower than the pKa of the acidic analyte, this compound, to ensure it is uncharged and efficiently extracted into an organic solvent.[10] A double LLE, first with a non-polar solvent like hexane (B92381) to remove hydrophobic interferences, followed by extraction with a moderately polar solvent, can further improve cleanup.[10]

    • Solid-Phase Extraction (SPE): SPE can selectively isolate the analyte. For fatty acids, a polymeric mixed-mode SPE with both reversed-phase and ion-exchange retention mechanisms can be very effective at removing matrix components.[11]

    • Phospholipid Depletion: Since phospholipids are a major cause of ion suppression for lipid analyses, consider using specialized sample preparation products like HybridSPE-Phospholipid plates or cartridges that selectively remove phospholipids from the sample matrix.

  • Optimize Chromatographic Separation: Modifying the LC method can separate this compound from co-eluting interferences.[1]

    • Adjust Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.[2]

    • Change Column Chemistry: If co-elution persists, switching to a column with a different stationary phase can alter selectivity and improve separation. For fatty acids, C18 columns are commonly used.[12][13]

    • Utilize UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution compared to traditional HPLC, which can significantly improve the separation from matrix components and reduce matrix effects.[11]

  • Sample Dilution: If the concentration of this compound in the sample is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1][14][15] However, ensure the diluted concentration remains above the instrument's limit of detection.[1]

Issue 2: High background noise and poor peak shape.

High background noise can obscure the analyte peak and lead to poor sensitivity and integration.

Troubleshooting Steps:

  • Check Solvent and Additive Quality: Use high-purity, LC-MS grade solvents and fresh, high-quality mobile phase additives.[2] Contaminants in the mobile phase can contribute to a high background signal.

  • Clean the Ion Source: Contamination of the ion source components (e.g., capillary, cone) is a frequent cause of high background and inconsistent signal.[2][16] Follow the manufacturer's protocol for cleaning the ion source.

  • Evaluate for Column Overload: Injecting too much sample onto the column can lead to poor peak shape.[16] Try reducing the injection volume.

Quantitative Data Summary

The effectiveness of different sample preparation techniques in reducing matrix effects can be compared. The following table provides an illustrative summary of the potential reduction in matrix effects for lipid-like molecules. Actual performance for this compound may vary.

Sample Preparation TechniqueTypical Reduction in Matrix EffectsAnalyte RecoveryThroughput
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) MediumMedium-HighMedium
Solid-Phase Extraction (SPE) HighHighMedium-Low
Phospholipid Depletion (e.g., HybridSPE) Very HighHighHigh

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Set up an infusion pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min) into the mobile phase stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Begin infusing the standard solution and acquire data on the mass spectrometer to establish a stable baseline signal for the analyte.

  • Inject a blank matrix extract (a sample processed through the extraction procedure that does not contain the analyte) onto the LC system.

  • Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression caused by eluting matrix components.[1][4]

Protocol 2: General Solid-Phase Extraction (SPE) for Fatty Acids

This is a generalized protocol and should be optimized for this compound.

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water.

  • Equilibration: Pass 1 mL of water through the sorbent. Ensure the sorbent bed does not dry out.[1]

  • Loading: Load the pre-treated sample (e.g., plasma) onto the SPE cartridge.[1]

  • Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the sorbent to remove polar interferences.[1] A subsequent wash with a non-polar solvent like hexane can help remove lipids.[2]

  • Elution: Elute this compound using 1 mL of an appropriate elution solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane and ethyl acetate with a small percentage of acetic acid).[1][2]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[1][2]

Visualizations

Workflow for Minimizing Matrix Effects cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Add Stable Isotope-Labeled Internal Standard (SIL-IS) A->B C Protein Precipitation (PPT) B->C Option 1 D Liquid-Liquid Extraction (LLE) B->D Option 2 E Solid-Phase Extraction (SPE) B->E Option 3 F Phospholipid Depletion B->F Option 4 G Evaporation & Reconstitution C->G D->G E->G F->G H LC Separation (Optimized Gradient & Column) G->H I Mass Spectrometry Detection H->I J Calculate Analyte/IS Ratio I->J K Quantification J->K

Caption: A workflow diagram illustrating the key steps in minimizing matrix effects.

Key Contributors to Matrix Effects cluster_sources Sources of Interference cluster_impact Impact on Analysis ME Matrix Effects (Ion Suppression) Signal Decreased Analyte Signal ME->Signal PL Phospholipids PL->ME Salts Salts & Buffers Salts->ME Endo Other Endogenous Components Endo->ME Exo Exogenous Contaminants (e.g., from plastics) Exo->ME Accuracy Poor Accuracy & Precision Signal->Accuracy Sensitivity Reduced Sensitivity Signal->Sensitivity

Caption: Major contributors to matrix effects and their impact on LC-MS analysis.

References

"troubleshooting incomplete derivatization of long-chain hydroxy fatty acids"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the derivatization of long-chain hydroxy fatty acids (LC-HFAs) for analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your derivatization experiments.

Problem: Incomplete Derivatization

  • Symptom: You observe low signal intensity for your derivatized LC-HFA, or you see additional peaks in your chromatogram that could correspond to partially derivatized or underivatized analytes. This can also manifest as peak tailing.[1]

  • Question: What are the likely causes of incomplete derivatization and how can I fix them?

    • Answer: Incomplete derivatization is a common issue that can arise from several factors. Here are the most frequent causes and their solutions:

      • Presence of Moisture: Derivatization reagents, particularly silylating agents like BSTFA, are highly sensitive to moisture.[2][3] Water in your sample or solvents will react with the reagent, reducing its availability to derivatize your analyte.

        • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If your sample is aqueous, it must be completely dried before adding the derivatization reagent, for instance, by evaporation under a stream of nitrogen or by lyophilization.[2][3]

      • Insufficient Reagent: The amount of derivatization reagent may not be sufficient to completely react with all the active sites (hydroxyl and carboxyl groups) on your LC-HFA, especially in complex samples.[4]

        • Solution: Increase the molar excess of the derivatization reagent. A 10-fold molar excess is a good starting point for silylation reactions.[3] For complex matrices, even higher amounts may be necessary.

      • Suboptimal Reaction Conditions (Time and Temperature): The derivatization reaction may not have gone to completion due to insufficient time or a temperature that is too low.

        • Solution: Optimize the reaction time and temperature. For silylation with BSTFA, a typical starting point is heating at 60-100°C for 5-60 minutes.[1] You can perform a time-course experiment, analyzing aliquots at different time points to determine when the product peak area plateaus.[1] Similarly, test a range of temperatures to find the optimum for your specific analyte.

      • Sample Matrix Effects: Components in your biological sample matrix can interfere with the derivatization reaction.[1]

        • Solution: Incorporate a sample cleanup step before derivatization. This could involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.

Problem: Poor Chromatographic Peak Shape (Peak Tailing)

  • Symptom: Your derivatized LC-HFA peak is asymmetrical, with a "tail" extending from the back of the peak. This can negatively impact resolution and quantification.[1]

  • Question: My derivatized LC-HFA peak is tailing. What could be the cause and how do I resolve it?

    • Answer: Peak tailing for derivatized LC-HFAs is often due to interactions between polar groups on the analyte and active sites within the GC system. Here are the common causes and solutions:

      • Incomplete Derivatization: As mentioned above, if the hydroxyl or carboxyl groups are not fully derivatized, these polar sites can interact with active sites in the GC system, leading to peak tailing.[1]

        • Solution: Re-optimize your derivatization protocol to ensure complete conversion. For hydroxy fatty acids, a two-step derivatization, involving esterification of the carboxyl group followed by silylation of the hydroxyl group, is often recommended for robust results.[1]

      • Active Sites in the GC System: Active sites can be present in the injector liner, the GC column itself, or the detector.

        • Solution:

          • Injector Liner: Use a deactivated liner. If you suspect contamination, replace it.[1]

          • GC Column: Ensure you are using a high-quality, well-conditioned column. If the column has been used for a while, breaking off the first few centimeters from the inlet might remove accumulated non-volatile residues.[1]

          • Column Contamination: Bake out the column according to the manufacturer's instructions to remove contaminants.[1]

Problem: Low Recovery of Analytes

  • Symptom: The overall signal intensity for your derivatized LC-HFA is consistently low, even when you believe derivatization is complete.

  • Question: I'm experiencing low recovery of my derivatized LC-HFAs. What are the potential causes?

    • Answer: Low recovery can be due to several factors throughout the sample preparation and analysis workflow:

      • Degradation of Polyunsaturated Fatty Acids (PUFAs): If your LC-HFAs are polyunsaturated, they can be susceptible to oxidation during sample handling and derivatization, especially at elevated temperatures.[4]

        • Solution: Handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents during extraction and sample preparation. Use the mildest reaction conditions (temperature and time) that still achieve complete derivatization.[4]

      • Losses During Sample Preparation: Analyte can be lost during extraction, solvent evaporation, and transfer steps.

        • Solution: Optimize your extraction procedure to ensure efficient recovery from the sample matrix. Be careful during solvent evaporation to avoid losing more volatile derivatives. Minimize the number of transfer steps. The use of a stable isotope-labeled internal standard for your analyte of interest can help to correct for losses during sample workup.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the best derivatization method for long-chain hydroxy fatty acids for GC-MS analysis?

    • A1: The most common and effective methods are silylation and a two-step esterification followed by silylation.

      • Silylation: This method uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to convert both the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ether and ester forms, respectively, in a single step.[2] This makes the molecule volatile and suitable for GC analysis.

      • Esterification followed by Silylation: This two-step approach first converts the carboxylic acid to a fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF3-methanol).[2] The hydroxyl group is then silylated in a second step. This method is considered very robust and can lead to excellent chromatographic performance.[1]

  • Q2: Why is derivatization necessary for the analysis of long-chain hydroxy fatty acids by GC-MS?

    • A2: Direct analysis of free long-chain hydroxy fatty acids by GC-MS is challenging. Their low volatility and the polar nature of their carboxyl and hydroxyl groups lead to poor chromatographic peak shape and inaccurate quantification.[6] Derivatization converts these polar functional groups into more volatile and less polar derivatives, making them suitable for GC analysis.[6]

  • Q3: Can I analyze my derivatized samples at a later time?

    • A3: The stability of derivatized samples depends on the type of derivative. TMS derivatives can be sensitive to moisture and are best analyzed soon after preparation, ideally within a week.[3] FAMEs are generally more stable.[2] For all derivatives, it is recommended to store them in a tightly sealed vial at a low temperature (e.g., -20°C) under an inert atmosphere if immediate analysis is not possible.

  • Q4: What are some key parameters to optimize for a successful derivatization reaction?

    • A4: For complete and reproducible derivatization, you should optimize the following:

      • Reaction Temperature: Higher temperatures can speed up the reaction but may also degrade sensitive analytes like PUFAs.[4] A common starting point is 60°C.[1][2][3]

      • Reaction Time: The time needed for complete derivatization can vary. It's advisable to perform a time-course study to find the optimal reaction time.[4]

      • Reagent Concentration and Volume: Using an insufficient amount of derivatizing agent can lead to incomplete reactions.[4]

      • Absence of Water: Most derivatization reagents are moisture-sensitive.[3][4] Ensure all glassware and solvents are anhydrous.[4]

Quantitative Data Summary

The choice of derivatization method and reaction conditions can significantly impact the yield and completeness of the reaction. The following tables summarize typical reaction conditions for common derivatization methods.

Table 1: Comparison of Common Derivatization Methods for GC-MS

Derivatization MethodTarget Functional GroupsTypical ReagentsAdvantagesDisadvantages
SilylationCarboxyl & HydroxylBSTFA + 1% TMCSOne-step reaction for both functional groups; effective for a wide range of fatty acids.[2]Derivatives can be sensitive to moisture; potential for incomplete derivatization.[2]
Esterification (FAMEs)CarboxylBF3-Methanol, Methanolic HClRobust and widely used method; FAMEs are stable.[2]Does not derivatize the hydroxyl group; a second step is needed for hydroxy fatty acids.
Esterification followed by SilylationCarboxyl, then HydroxylBF3-Methanol, then BSTFA/TMCSComprehensive derivatization of both functional groups, leading to excellent chromatographic performance.[1]Two-step process, which is more time-consuming.[1]

Table 2: Typical Reaction Conditions for Derivatization

MethodReagentTemperatureTime
SilylationBSTFA + 1% TMCS60-100°C5-60 min[1]
Acid-Catalyzed EsterificationBF3-Methanol or BCl3-Methanol60-100°C5-60 min[1]
Two-Step (Esterification + Silylation)BF3-Methanol, then BSTFA/TMCSEsterification: 60-100°C for 5-10 min; Silylation: 60-70°C for 20-60 min[1]

Experimental Protocols

Protocol 1: One-Step Silylation for GC-MS Analysis

This protocol is adapted for the simultaneous derivatization of hydroxyl and carboxyl groups in LC-HFAs.

  • Sample Preparation: Place the dried lipid extract (e.g., from plasma or tissue) or a known amount of your LC-HFA standard in a reaction vial. It is critical that the sample is free of water.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent like acetonitrile (B52724) or pyridine (B92270) to dissolve the sample. Then, add 50 µL of BSTFA with 1% TMCS.[1]

  • Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If necessary, the sample can be diluted with a suitable solvent (e.g., hexane (B92381) or dichloromethane).[1]

Protocol 2: Two-Step Esterification and Silylation for GC-MS Analysis

This protocol is a robust method for the comprehensive derivatization of LC-HFAs.

  • Part A: Esterification (Formation of FAMEs)

    • Sample Preparation: Place the dried lipid extract in a reaction vial.

    • Derivatization: Add 1 mL of 14% boron trifluoride (BF3) in methanol.[2]

    • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.[2]

    • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.[2]

    • Phase Separation: Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).[2]

    • Drying: Carefully transfer the upper hexane layer to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Part B: Silylation of the Hydroxyl Group

    • Reagent Addition: To the dried FAMEs from Part A, add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of a solvent such as pyridine or acetonitrile.[1]

    • Reaction: Tightly cap the vial and heat at 60-70°C for 20-60 minutes.[1]

    • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Visualizations

Derivatization_Workflow General Workflow for LC-HFA Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv Add Derivatization Reagent(s) (e.g., BSTFA or BF3-Methanol) Drying->Deriv Reaction Heat to Reaction Temperature Deriv->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Processing GCMS->Data Troubleshooting_Derivatization Troubleshooting Incomplete Derivatization Start Problem: Incomplete Derivatization (Low Yield, Extra Peaks) Cause1 Is the sample completely dry? Start->Cause1 Solution1 Ensure sample and solvents are anhydrous. Dry sample thoroughly. Cause1->Solution1 No Cause2 Is there enough derivatization reagent? Cause1->Cause2 Yes Solution1->Cause2 Solution2 Increase molar excess of the reagent. Cause2->Solution2 No Cause3 Are reaction time and temperature optimized? Cause2->Cause3 Yes Solution2->Cause3 Solution3 Increase reaction time and/or temperature. Perform optimization experiments. Cause3->Solution3 No Cause4 Is the sample matrix complex? Cause3->Cause4 Yes Solution3->Cause4 Solution4 Perform sample cleanup (e.g., LLE, SPE) prior to derivatization. Cause4->Solution4 Yes End Successful Derivatization Cause4->End No Solution4->End

References

"optimizing extraction efficiency of 17-hydroxyheptadecanoic acid from complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of 17-hydroxyheptadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in extracting this compound from complex matrices?

A1: The primary challenges include low recovery rates due to the amphipathic nature of the molecule, co-extraction of interfering compounds from the matrix, and potential degradation of the analyte during sample processing. The hydroxyl group adds polarity, while the long carbon chain maintains significant non-polar character, making solvent selection critical.

Q2: Which extraction technique is most suitable for this compound?

A2: The choice of extraction technique depends on the sample matrix and the desired purity of the extract.

  • Liquid-Liquid Extraction (LLE) is a robust method for initial extraction from liquid samples like microbial fermentation broths.

  • Solid-Phase Extraction (SPE) is highly effective for sample cleanup and concentration, particularly for removing interfering substances from complex matrices like soil or plant extracts.[1]

  • Soxhlet extraction is a classical and effective method for extracting lipids and other non-polar compounds from solid matrices.[2]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

A3: this compound is a polar and relatively non-volatile compound due to its carboxylic acid and hydroxyl groups. Direct analysis by Gas Chromatography (GC) is challenging, leading to poor peak shape and low sensitivity. Derivatization, typically through silylation, converts the polar functional groups into more volatile and thermally stable silyl (B83357) ethers and esters, making the analyte suitable for GC-MS analysis.[3][4][5]

Q4: What are the recommended silylation reagents for derivatizing this compound?

A4: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS) is a commonly used and effective reagent for silylating both the carboxylic acid and hydroxyl groups of hydroxy fatty acids.[4] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent choice.[5] It is crucial to perform the derivatization under anhydrous conditions as silylation reagents are sensitive to moisture.[3]

Q5: How can I minimize the degradation of this compound during extraction?

A5: To prevent degradation, it is important to work quickly and at low temperatures to minimize enzymatic activity. Using antioxidants such as butylated hydroxytoluene (BHT) in the extraction solvent can prevent oxidation. Additionally, storing samples at -80°C and avoiding repeated freeze-thaw cycles is recommended.

Troubleshooting Guide

Low Extraction Yield
Symptom Possible Cause Recommended Solution
Low recovery of this compound in the final extract. Incomplete cell lysis (for microbial or plant samples). Enhance mechanical disruption (e.g., sonication, bead beating) or consider enzymatic digestion prior to extraction.
Inappropriate solvent polarity. For LLE, a mixture of polar and non-polar solvents (e.g., chloroform (B151607):methanol) is often effective. For SPE, ensure the solvent polarity is optimized for the chosen sorbent.[6]
Incorrect pH of the sample. For LLE, acidify the sample to a pH below the pKa of the carboxylic acid group (typically pH < 4) to ensure it is in its protonated, less polar form, which is more soluble in organic solvents.
Insufficient solvent-to-sample ratio. Use a solvent-to-sample ratio of at least 20:1 (v/v) to ensure complete extraction.
Formation of emulsions during LLE. Centrifuge the sample to break the emulsion. Adding a salt solution (brine) can also improve phase separation.
Poor Chromatographic Results
Symptom Possible Cause Recommended Solution
Peak tailing or broad peaks in GC-MS analysis. Incomplete derivatization. Ensure complete dryness of the sample before adding the silylation reagent.[3] Optimize the reaction time and temperature (e.g., 60-80°C for 1 hour).[4] Consider a two-step derivatization (esterification followed by silylation).[3]
Active sites in the GC system. Use a deactivated injector liner and a high-quality, well-conditioned GC column. If the column is old, consider trimming the inlet.[3]
Presence of extraneous peaks in the chromatogram. Co-extraction of matrix components. Incorporate a solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction to remove interfering substances.
Contamination from solvents or glassware. Use high-purity solvents and thoroughly clean all glassware. Running a solvent blank can help identify sources of contamination.
Low signal intensity. Matrix effects (ion suppression). Improve sample cleanup using SPE. Dilute the final extract to reduce the concentration of matrix components. Use a deuterated internal standard to compensate for matrix effects.

Data Presentation

Table 1: Comparison of Extraction Methods for Long-Chain Fatty Acids from Complex Matrices

AnalyteMatrixExtraction MethodSolvent SystemAverage Recovery (%)Reference
Long-Chain Fatty Acids (C10-C18)Fermentation MediumLLEHexane/MTBE (1:1)98-100[7]
ω-Hydroxy Fatty AcidsSoilMicrowave-Assisted Acid DigestionDichloromethane/Methanol (B129727) (3:1)~200 (compared to traditional)[8]
Total Fatty AcidsMicroalgaeSupercritical CO2 ExtractionCO2~10 (yield % of dry weight)[6]
Total Fatty AcidsMicroalgaeLLE (Bligh & Dyer)Chloroform/Methanol~8.3 (yield % of dry weight)[6]
Fatty Alcohols (C12-C18)-Accelerated Solvent Extraction (ASE)Hexane~85[2]

Note: Data for this compound is limited; this table presents data for similar long-chain fatty acids to provide a comparative overview of extraction efficiencies.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Microbial Culture
  • Sample Preparation: Centrifuge the microbial culture to pellet the cells. Lyophilize the cell pellet to dryness.

  • Extraction: To the dried cell pellet, add a mixture of chloroform and methanol (2:1, v/v). Vortex vigorously for 15 minutes.

  • Phase Separation: Add deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 2:1:0.8. Vortex for 2 minutes and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen. The dried extract is ready for derivatization or further purification by SPE.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Sorbent Selection: Use a reversed-phase (e.g., C18) or a mixed-mode sorbent for effective retention of this compound.

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol followed by deionized water through the sorbent. Do not allow the sorbent to dry.

  • Sample Loading: Dissolve the dried extract from LLE in a small volume of a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a less polar solvent, such as acetonitrile (B52724) or methanol.

  • Drying: Evaporate the eluate under a stream of nitrogen.

Protocol 3: Derivatization for GC-MS Analysis
  • Sample Preparation: Ensure the dried extract is completely free of moisture.

  • Reagent Addition: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine (B92270) to the dried extract in a sealed vial.[4]

  • Reaction: Heat the vial at 80°C for 60 minutes to ensure complete derivatization.[4]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Complex Matrix (e.g., Soil, Microbial Culture) Homogenization Homogenization/ Cell Lysis Start->Homogenization Drying Lyophilization/ Drying Homogenization->Drying LLE Liquid-Liquid Extraction (e.g., Chloroform:Methanol) Drying->LLE SPE Solid-Phase Extraction (Cleanup) LLE->SPE Derivatization Derivatization (Silylation) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield Start Low Extraction Yield CheckLysis Was cell lysis complete (for cellular matrices)? Start->CheckLysis CheckpH Was the sample pH correctly adjusted? CheckLysis->CheckpH Yes ImproveLysis Action: Enhance cell disruption (sonication, enzymatic digestion). CheckLysis->ImproveLysis No CheckSolvent Is the solvent system appropriate? CheckpH->CheckSolvent Yes AdjustpH Action: Acidify sample to pH < 4 before extraction. CheckpH->AdjustpH No CheckDeriv Is derivatization complete? CheckSolvent->CheckDeriv Yes OptimizeSolvent Action: Test different solvent polarities or use a solvent mixture. CheckSolvent->OptimizeSolvent No OptimizeDeriv Action: Ensure anhydrous conditions, optimize reaction time/temperature. CheckDeriv->OptimizeDeriv No

References

Technical Support Center: Analysis of Hydroxy Fatty Acids by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of hydroxy fatty acids during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is GC analysis of underivatized hydroxy fatty acids problematic?

A1: Underivatized hydroxy fatty acids are difficult to analyze by GC due to their high polarity and low volatility.[1] The presence of hydroxyl (-OH) and carboxyl (-COOH) functional groups leads to strong intermolecular hydrogen bonding.[1][2] This results in several analytical challenges:

  • Poor Volatility: The strong intermolecular forces prevent the molecules from easily vaporizing in the GC inlet, which is a requirement for gas-phase chromatography.[3]

  • Thermal Instability: At the high temperatures required to achieve vaporization, these compounds are prone to thermal degradation.[4]

  • Adsorption Issues: The polar functional groups can interact with active sites (e.g., exposed silanols) in the GC inlet liner and on the column stationary phase, leading to peak tailing, broad peaks, and poor resolution.[1][5]

Q2: What is derivatization and why is it essential for hydroxy fatty acid analysis by GC?

A2: Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical method.[4] For GC analysis of hydroxy fatty acids, derivatization is crucial to increase their volatility and thermal stability.[2][3] The primary goal is to replace the active hydrogens on the hydroxyl and carboxyl groups with non-polar functional groups.[6] This modification reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and making it amenable to GC analysis.[2]

Q3: What are the most common derivatization methods for hydroxy fatty acids?

A3: The most common and effective derivatization techniques for hydroxy fatty acids are silylation and esterification/acylation.[2]

  • Silylation: This method replaces the active hydrogen of the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[6] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[2][7] The resulting TMS ethers and esters are less polar and more volatile.[2]

  • Esterification/Acylation: This involves converting the carboxylic acid to an ester (commonly a methyl ester) and the hydroxyl group to an ester.[6]

    • Esterification of the carboxyl group is often achieved using reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl.[7][8]

    • Acylation of the hydroxyl group is typically performed using perfluorinated acid anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[2]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting peaks).

  • Cause:

    • Active Sites: Interaction of the derivatized or underivatized analyte with active sites in the injector liner or column.[5]

    • Incomplete Derivatization: Residual unreacted hydroxy fatty acids are highly polar and will interact strongly with the system.

    • Column Overload: Injecting too much sample can lead to peak fronting.[8]

    • Improper Column Installation: Can also lead to peak fronting.[8]

  • Solution:

    • Derivatization: Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature, and ensure reagents are fresh and anhydrous.[1][8]

    • Inlet Maintenance: Use a deactivated (silanized) inlet liner and replace it regularly.[8]

    • Column Choice: A less polar column may reduce interactions.[9]

    • Injection Volume: Reduce the injection volume or dilute the sample.[8]

Problem 2: No peaks or very small peaks for hydroxy fatty acids.

  • Cause:

    • Thermal Degradation: The injector temperature may be too high, causing the analytes to break down before reaching the column.

    • Derivatization Failure: The derivatization reaction may not have worked due to expired reagents, presence of moisture, or incorrect reaction conditions.[1][10]

    • Adsorption: The analytes may be irreversibly adsorbed in the injector or at the head of the column.

    • Incorrect GC Parameters: The oven temperature program may not be suitable for eluting the derivatized compounds.[9]

  • Solution:

    • Injector Temperature: Lower the injector temperature. A typical starting point is 250°C.[11][12]

    • Verify Derivatization: Run a known standard to confirm the derivatization procedure is working. Ensure all reagents and solvents are anhydrous.[1][4]

    • GC Program: Try a higher final oven temperature or a longer hold time to ensure the compounds elute.[9] For example, after an initial hold, ramp the temperature to 290-300°C.[11][13]

    • Column Choice: Consider a more thermally stable column if high elution temperatures are required.

Problem 3: Ghost peaks or carryover from previous injections.

  • Cause:

    • Contamination: The syringe, injector liner, or column may be contaminated with residual sample from previous injections.[8]

    • Septum Bleed: Small particles from the injector septum can enter the liner.

  • Solution:

    • Wash Steps: Thoroughly clean the syringe with an appropriate solvent between injections.[8]

    • Bake Out: Run a blank solvent injection after each sample and include a high-temperature bake-out at the end of the oven program to elute any remaining compounds.[8]

    • Maintenance: Regularly replace the injector liner and septum.[8]

Data Summary

Table 1: Comparison of Common Derivatization Reagents for Hydroxy Fatty Acids

Derivatization MethodReagentTarget Functional Group(s)Typical Reaction ConditionsAdvantagesDisadvantages
Silylation BSTFA or MSTFA (+1% TMCS)Hydroxyl, Carboxyl, Amino60-80°C for 30-60 minutes[2][7]Produces volatile by-products, leading to cleaner chromatograms.[2]Highly sensitive to moisture.[2][7]
Esterification BF₃-Methanol (12-14%)Carboxyl60-100°C for 5-60 minutes[5][7]Effective for preparing fatty acid methyl esters (FAMEs).[7]Can form methoxy (B1213986) artifacts with unsaturated fatty acids.[14]
Acylation HFBA, TFAA, PFPAHydroxyl60°C for 30 minutes[2]Forms stable and volatile derivatives.[2]Produces acidic by-products that may need to be removed.[6]

Experimental Protocols

Protocol 1: Silylation using MSTFA with TMCS Catalyst

This protocol describes the derivatization of hydroxy fatty acids to form trimethylsilyl (TMS) ethers/esters.

  • Sample Preparation: Ensure the sample is completely dry. Any presence of water will react with the silylating reagent.[4][7]

  • Reconstitution: Dissolve the dried sample in an appropriate anhydrous solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile) in a GC vial.

  • Reagent Addition: Add 50 µL of MSTFA + 1% TMCS to the sample solution.[7]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[2]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. Dilution with an appropriate solvent may be necessary depending on the concentration.[2]

Protocol 2: Two-Step Esterification and Acylation

This protocol first converts the carboxylic acid to a methyl ester, followed by acylation of the hydroxyl group.

Step 1: Esterification with BF₃-Methanol

  • Sample Preparation: Place 1-25 mg of the dried sample into a screw-capped glass tube.[5]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the sample.[5]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[5]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the Fatty Acid Methyl Esters (FAMEs) into the hexane layer.[5]

  • Isolation: Centrifuge to separate the layers and carefully transfer the upper hexane layer to a clean vial.

  • Drying: Evaporate the hexane under a stream of nitrogen.

Step 2: Acylation with Heptafluorobutyric Anhydride (HFBA)

  • Reconstitution: Dissolve the dried FAMEs from Step 1 in 200 µL of an anhydrous solvent like toluene.[2]

  • Reagent Addition: Add 100 µL of HFBA to the solution. A small amount of pyridine (e.g., 10 µL) can be added as a catalyst.[2]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[2]

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Choose One Path) cluster_silylation Silylation cluster_ester_acyl Esterification & Acylation cluster_analysis GC-MS Analysis start Hydroxy Fatty Acid Sample dry Dry Sample (Anhydrous) start->dry silylation_reagent Add MSTFA + TMCS dry->silylation_reagent ester_reagent Add BF3-Methanol dry->ester_reagent silylation_heat Heat (60-80°C) silylation_reagent->silylation_heat gc_injection Inject into GC-MS silylation_heat->gc_injection ester_heat Heat (60-100°C) ester_reagent->ester_heat extract Extract FAMEs ester_heat->extract dry_fame Dry FAMEs extract->dry_fame acyl_reagent Add HFBA dry_fame->acyl_reagent acyl_heat Heat (60°C) acyl_reagent->acyl_heat acyl_heat->gc_injection separation Separation on Column gc_injection->separation detection Detection (MS) separation->detection

Caption: Derivatization workflow for GC-MS analysis of hydroxy fatty acids.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start GC Analysis Problem (e.g., Poor Peaks, No Signal) cause_derivatization Incomplete/Failed Derivatization start->cause_derivatization cause_gc_params Incorrect GC Parameters (Temp, Flow) start->cause_gc_params cause_degradation Thermal Degradation start->cause_degradation cause_adsorption System Adsorption/ Contamination start->cause_adsorption sol_derivatization Verify Derivatization: - Use fresh, dry reagents - Optimize time/temp - Run standard cause_derivatization->sol_derivatization sol_gc_params Optimize GC Method: - Adjust oven program - Check gas flow - Select appropriate column cause_gc_params->sol_gc_params sol_degradation Reduce Injector Temperature cause_degradation->sol_degradation sol_adsorption System Maintenance: - Replace liner & septum - Condition/replace column - Run blanks cause_adsorption->sol_adsorption

References

"improving sensitivity for low-level detection of 17-hydroxyheptadecanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 17-hydroxyheptadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of this metabolite, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: For high sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method.[1][2] This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is also a widely used and sensitive technique, though it typically requires derivatization to make the analyte volatile.[3][4]

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is often recommended, especially for GC-MS analysis, to increase the volatility and thermal stability of this compound.[5][6] Silylation is a common derivatization technique for this purpose.[5][7] For LC-MS, while not always mandatory, derivatization can enhance ionization efficiency and improve overall sensitivity.[6][8]

Q3: What are the common challenges in detecting low levels of this compound?

A3: Common challenges include low signal intensity, matrix effects from complex biological samples, and poor chromatographic peak shape.[9][10] Inefficient extraction from the sample matrix and ion suppression during mass spectrometry analysis are also frequent issues that can lead to low sensitivity.[9]

Q4: How can I improve the extraction efficiency of this compound from my samples?

A4: To improve extraction, consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11] For LLE, using a suitable organic solvent is crucial. For SPE, selecting the appropriate sorbent that retains the analyte of interest while allowing interfering substances to pass through is key to a cleaner sample and better sensitivity.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a common issue that can arise from problems in sample preparation, the LC system, or the mass spectrometer. A systematic approach is essential to identify the root cause.[9]

Systematic Troubleshooting Workflow

cluster_0 cluster_1 MS Check cluster_2 LC-MS Check cluster_3 Sample Prep Check start Low/No Signal Detected infuse_std Directly Infuse Standard into MS start->infuse_std ms_signal_ok MS Signal OK? infuse_std->ms_signal_ok troubleshoot_ms Troubleshoot MS: - Clean Ion Source - Check Tuning Parameters - Calibrate System ms_signal_ok->troubleshoot_ms No inject_std_lc Inject Standard via LC System ms_signal_ok->inject_std_lc Yes lcms_signal_ok LC-MS Signal OK? inject_std_lc->lcms_signal_ok troubleshoot_lc Troubleshoot LC: - Check for Leaks - Column Integrity - Mobile Phase lcms_signal_ok->troubleshoot_lc No troubleshoot_sample Troubleshoot Sample Prep: - Review Extraction Protocol - Assess Matrix Effects - Check for Degradation lcms_signal_ok->troubleshoot_sample Yes

Caption: A logical workflow for troubleshooting low signal intensity.

Recommended Actions:

  • Mass Spectrometer Check : Directly infuse a standard solution of this compound into the mass spectrometer. A strong signal indicates the MS is functioning correctly, and the issue likely lies with the sample preparation or LC system.[9] If the signal is weak, clean the ion source, check tuning parameters, and ensure the instrument is properly calibrated.[9]

  • LC-MS System Check : If the MS is working, inject a standard through the entire LC-MS system. A poor signal at this stage points to a problem with the LC, such as a degraded column or incorrect mobile phase composition.[9]

  • Sample Preparation Check : If the standard runs well on the LC-MS, the problem is likely with your sample preparation. Review your extraction protocol, consider matrix effects, and ensure the analyte has not degraded.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Poor peak shape can compromise resolution and reduce sensitivity.

Troubleshooting Poor Peak Shape

Caption: Common causes and solutions for poor peak shape.

Recommended Actions:

  • Mobile Phase pH : For acidic compounds like this compound, ensure the mobile phase pH is low enough (e.g., < 3.5) to keep the carboxylic acid group protonated, which minimizes interaction with residual silanols on the column.[10]

  • Column Health : A degraded or contaminated column is a common cause of peak tailing. Try flushing the column or replacing it if necessary.[10]

  • Sample Solvent : Dissolving the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.[10]

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of fatty acids, including those similar to this compound, using mass spectrometry-based methods.

Table 1: Example LC-MS Parameters for Fatty Acid Analysis

ParameterValueReference
Column C8 or C18 reversed-phase[12]
Mobile Phase A Water with 0.1% formic acid[8]
Mobile Phase B Acetonitrile/Methanol with 0.1% formic acid[8]
Ionization Mode Negative Electrospray Ionization (ESI-)[12]
Limit of Detection Low ng/mL range[12]

Table 2: Example GC-MS Derivatization Agents

Derivatization AgentTarget Functional GroupBenefitReference
MSTFA Hydroxyl, CarboxylIncreases volatility, thermal stability[5]
BSTFA Hydroxyl, CarboxylIncreases volatility, thermal stability[13]
n-butylboronic acid Diols, Hydroxy acidsForms nonpolar derivatives[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • To 100 µL of plasma, add an internal standard.

  • Add 300 µL of a cold extraction solvent (e.g., a mixture of isopropanol (B130326) and hexane).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 50:50 methanol:water).[9]

Protocol 2: Derivatization for GC-MS Analysis (Silylation)
  • Ensure the dried sample extract is completely free of water, as water can interfere with the derivatization reaction.[13]

  • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and 50 µL of a solvent like pyridine.

  • Incubate the mixture at 60°C for 30 minutes.[5]

  • Cool the sample to room temperature before injecting it into the GC-MS.

Workflow for Sample Preparation and Analysis

cluster_0 Sample Preparation cluster_1 Analysis sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution (for LC-MS) or Derivatization (for GC-MS) evaporation->reconstitution analysis LC-MS or GC-MS Analysis reconstitution->analysis data Data Acquisition and Processing analysis->data

Caption: General workflow from sample preparation to analysis.

References

Technical Support Center: Overcoming Co-elution in Hydroxy Fatty Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals resolve co-elution challenges in the chromatography of hydroxy fatty acids (HFAs). This guide provides practical troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

Issue 1: Poor resolution between HFA isomers (positional or stereoisomers).

Q: My chromatogram shows broad or overlapping peaks for HFA isomers. How can I improve their separation?

A: Co-elution of HFA isomers is a common challenge due to their structural similarity. To improve resolution, a multi-faceted approach involving column chemistry, mobile phase optimization, and potentially derivatization is recommended.

Initial Steps to Confirm Co-elution:

  • Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" are often strong indicators of co-elution.[1][2]

  • Detector-Assisted Peak Purity:

    • Mass Spectrometry (MS): Examine the mass spectra across the peak. Inconsistent spectra from the leading to the trailing edge suggest the presence of multiple components.[1][2]

    • Diode Array Detector (DAD): For HPLC, a DAD can assess peak purity by comparing UV spectra across the peak. Non-identical spectra indicate an impure peak.[1][2]

Troubleshooting Strategies:

  • Column Selection is Critical: The choice of the stationary phase is paramount for achieving selectivity between isomers.[1]

    • For Enantiomers (R/S isomers): Chiral stationary phases are essential. Columns like Chiralpak AD or AD-RH have been shown to achieve baseline resolution of HFA enantiomers.[3]

    • For Positional Isomers: High-polarity columns are often required. For GC analysis of FAMEs (Fatty Acid Methyl Esters), highly polar cyanopropyl siloxane phases (e.g., HP-88, SP-2560) are specifically designed for separating isomers based on the degree of unsaturation and double bond position.[1] For HPLC, C18 columns are widely used, but for isomers with similar hydrophobicity, alternative selectivities like phenyl or cyano phases might be beneficial.[4]

  • Mobile Phase Optimization (HPLC/SFC):

    • Reverse-Phase HPLC: The organic composition of the mobile phase significantly impacts resolution. Higher organic content generally leads to shorter elution times but may decrease resolution.[5] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and gradients. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for free fatty acids.[6]

    • Chiral Chromatography: For chiral separations, the mobile phase composition is critical. For instance, a ternary mobile phase of n-hexane-1,2-dichloroethane-ethanol has been used to optimize the separation of 2-hydroxy fatty acid enantiomers.[7][8]

  • Temperature Programming (GC):

    • A slower temperature ramp can increase the separation between closely eluting compounds, although it will also increase the analysis time.[1]

    • Lowering the initial oven temperature can improve the resolution of early-eluting peaks.[1]

  • Consider Derivatization:

    • Derivatization can enhance the separation of HFA isomers by altering their volatility and chromatographic behavior.[9] For GC analysis, silylation of the hydroxyl group and esterification of the carboxyl group are common.[9] For HPLC, derivatization can improve detection sensitivity and chromatographic retention.[10][11][12]

Issue 2: Co-elution with other lipid species in a complex sample.

Q: I am analyzing HFAs in a biological matrix, and my peaks of interest are co-eluting with other lipids. What are the best strategies to resolve this?

A: Complex biological samples present a significant challenge due to the vast number of lipid species. A combination of sample preparation, chromatographic technique, and detection method is key to resolving HFAs from interfering matrix components.

Troubleshooting Strategies:

  • Sample Preparation and Fractionation:

    • Solid-Phase Extraction (SPE): Use SPE to fractionate the lipid extract before chromatographic analysis. This can enrich the HFA fraction and remove interfering lipid classes.

    • Two-Dimensional Chromatography (2D-LC): An offline 2D-LC approach can be highly effective. For example, using reversed-phase liquid chromatography for initial separation of HFA regioisomers, followed by chiral SFC-MS analysis of the collected fractions.[13]

  • Alternative Chromatographic Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is particularly advantageous for the separation of some lipid classes, often with shorter analysis times.[14][15][16] It can be especially useful for separating thermally labile or less volatile HFAs without the need for derivatization.[14][17]

  • Optimize HPLC/UPLC Method:

    • Column Choice: For complex mixtures, longer columns generally provide higher resolution.[1] C18 and C8 columns are common for reversed-phase separation of fatty acids.[4]

    • Mobile Phase Gradient: A shallower gradient can improve the separation of complex mixtures by increasing the peak capacity.

  • High-Resolution Mass Spectrometry (HRMS):

    • Even with chromatographic co-elution, HRMS can often distinguish between compounds with different elemental compositions by providing accurate mass measurements. This allows for selective detection of the HFA of interest.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I suspect co-elution?

A1: The first step is to confirm that co-elution is indeed occurring. As mentioned in the troubleshooting guide, this can be done by carefully examining the peak shape for asymmetry or shoulders and by using a mass spectrometer or diode array detector to check for peak purity.[1][2] Running a blank solvent injection can also help rule out system contamination as the source of the extra peak.[1]

Q2: How does derivatization help in resolving co-elution of hydroxy fatty acids?

A2: Derivatization is a chemical modification of the analyte that can help in several ways:

  • Improves Volatility for GC: HFAs in their free form are not volatile enough for GC analysis. Derivatizing the carboxyl group to an ester (e.g., methyl ester) and the hydroxyl group to a silyl (B83357) ether increases volatility.[4][9]

  • Enhances Chromatographic Separation: The derivative will have different interactions with the stationary phase compared to the underivatized molecule, which can lead to better separation from other co-eluting compounds.[9]

  • Improves Detection: Derivatization can introduce a tag that enhances the response in a specific detector, for example, a UV-absorbing or fluorescent tag for HPLC, or a readily ionizable group for mass spectrometry.[10][11][12]

Q3: When should I consider switching from HPLC to SFC for HFA analysis?

A3: Consider switching to SFC when:

  • You need faster separation times. SFC can often provide equal or better separation than HPLC in a fraction of the time.[15]

  • You are analyzing thermally labile or less volatile HFAs that are not well-suited for GC and you want to avoid derivatization.[14]

  • You are experiencing co-elution with other lipid classes, as SFC can offer different selectivity.

  • You are performing chiral separations, as SFC has shown excellent performance in resolving enantiomers.[13]

Q4: Can changing the mobile phase pH resolve co-elution in reversed-phase HPLC of free HFAs?

A4: Yes, for free fatty acids, the pH of the mobile phase can significantly affect retention and peak shape. Adding a small amount of a weak acid like formic or acetic acid suppresses the ionization of the carboxylic acid group.[6] This results in a more retained and sharper peak, which can help to resolve it from other components. The optimal pH will depend on the pKa of the analytes and the stability of the stationary phase.

Q5: My HFA enantiomers are co-eluting on a chiral column. What can I do?

A5: If you are already using a chiral column, optimizing other parameters is the next step:

  • Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical for chiral recognition. Systematically vary the composition of the mobile phase. For example, in normal-phase chiral chromatography, adjusting the percentage of the polar modifier (e.g., ethanol (B145695) or isopropanol) can have a large effect on resolution.

  • Temperature: Column temperature can influence chiral recognition. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Different Chiral Stationary Phase: If optimization of the current method fails, you may need to try a different type of chiral stationary phase, as the mechanism of chiral recognition varies between different phases.[3]

Data and Protocols

Table 1: Comparison of GC Columns for FAME Analysis
Column NameStationary PhasePolarityKey Performance CharacteristicsTypical Applications
DB-Wax / HP-INNOWaxPolyethylene Glycol (PEG)PolarExcellent for separating FAMEs based on the degree of unsaturation.General-purpose FAME analysis, separation of cis/trans isomers.
HP-88 / SP-2560 / CP-Sil 88High Cyanopropyl SiloxaneHighly PolarSpecifically designed for detailed separation of FAMEs, including positional and geometric isomers.Complex fatty acid mixtures, analysis of omega-3 and omega-6 fatty acids.
DB-2350% Cyanopropylphenyl MethylpolysiloxanePolarGood selectivity for cis/trans isomers.Analysis of FAMEs with varying degrees of unsaturation.

This table is a summary of information from various sources for comparative purposes.[1][4]

Table 2: HPLC Column Selection Guide for Fatty Acid Analysis
Stationary PhaseKey CharacteristicsTypical Applications
C18 (Octadecyl Silane)High hydrophobicity, provides high resolution for complex mixtures.General-purpose analysis of long-chain fatty acids and their derivatives.[4]
C8 (Octyl Silane)Less retentive than C18, allowing for shorter analysis times for hydrophobic fatty acids.Analysis of medium to long-chain fatty acids where shorter run times are desired.[4]
PhenylOffers alternative selectivity due to π-π interactions.Separation of aromatic or unsaturated fatty acids that are difficult to resolve on alkyl chains.[4]
Chiral PhasesDesigned for the separation of enantiomers.Resolution of R and S isomers of hydroxy fatty acids.[3][18]
Experimental Protocol: Derivatization of HFAs for GC-MS Analysis (Silylation)

This protocol is a general guideline for the silylation of hydroxy fatty acids for GC-MS analysis.

Materials:

  • Dried HFA extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Reaction vial with a screw cap

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the HFA extract is completely dry, as moisture will react with the silylating reagent.

  • Derivatization:

    • To the dried extract in a reaction vial, add 100 µL of BSTFA with 1% TMCS.[9]

    • Cap the vial tightly.

    • Heat the vial at 80°C for 60 minutes.[9]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Note: This is a general protocol and may require optimization for specific HFAs and sample matrices.

Visualizations

Logical Workflow for Troubleshooting Co-elution

Coelution_Troubleshooting start Suspected Co-elution confirm Confirm Co-elution (Peak Shape, MS/DAD Purity) start->confirm is_confirmed Co-elution Confirmed? confirm->is_confirmed no_coelution Issue is not co-elution. Investigate other problems. is_confirmed->no_coelution No optimize Optimize Method Parameters is_confirmed->optimize Yes not_resolved Resolution Not Achieved? optimize->not_resolved change_column Change Column (Different Selectivity/Chiral) not_resolved2 Resolution Not Achieved? change_column->not_resolved2 derivatize Consider Derivatization not_resolved3 Resolution Not Achieved? derivatize->not_resolved3 change_technique Change Chromatographic Technique (e.g., HPLC to SFC) resolved Resolution Achieved change_technique->resolved not_resolved->change_column Yes not_resolved->resolved No not_resolved2->derivatize Yes not_resolved2->resolved No not_resolved3->change_technique Yes not_resolved3->resolved No

Caption: A logical workflow for systematically troubleshooting co-elution issues.

Decision Tree for HFA Analysis Method Selection

Method_Selection start Start: HFA Analysis is_enantiomer Separating Enantiomers? start->is_enantiomer chiral_method Use Chiral Chromatography (HPLC or SFC) is_enantiomer->chiral_method Yes is_volatile Are Analytes Volatile (or can be derivatized)? is_enantiomer->is_volatile No gc_ms Use GC-MS with Derivatization is_volatile->gc_ms Yes lc_ms Use HPLC/UPLC-MS is_volatile->lc_ms No is_complex Complex Matrix? lc_ms->is_complex is_complex->lc_ms No, continue optimization lc_ms_sfc Consider SFC or 2D-LC is_complex->lc_ms_sfc Yes

Caption: Decision tree for selecting an appropriate chromatographic method for HFA analysis.

References

Technical Support Center: Optimizing Mobile Phase for Omega-Hydroxy Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of omega-hydroxy fatty acids by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of omega-hydroxy fatty acids, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Q: My peaks for omega-hydroxy fatty acids are tailing. What are the likely causes and how can I fix this?

A: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. Here are the primary causes and their solutions:

  • Secondary Interactions: Omega-hydroxy fatty acids, with their carboxyl and hydroxyl groups, can interact with active sites on the stationary phase, such as residual silanols on silica-based columns. This is a frequent cause of tailing.

    • Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid.[1] This helps to suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase. Using an end-capped column can also minimize these secondary interactions.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to tailing.

    • Solution: Flush the column with a strong solvent, such as isopropanol, to remove contaminants.[2] If the problem persists, the column may be aged and require replacement.

  • Sample Overload: Injecting too large a sample volume or too high a concentration can saturate the column, resulting in peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Use shorter tubing with a smaller internal diameter to minimize dead volume.

Q: I am observing peak fronting in my chromatogram. What could be the reason?

A: Peak fronting, where the front of the peak is sloped, is often related to the sample and its introduction onto the column.

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause the analyte to move too quickly at the head of the column, leading to fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.

  • Sample Overload: Similar to peak tailing, injecting too much sample can also lead to fronting.

    • Solution: Decrease the sample concentration or injection volume.

  • Column Void: A void at the inlet of the column can cause the sample to be distributed unevenly, resulting in peak fronting.

    • Solution: This typically indicates a degraded column that needs to be replaced. Using a guard column can help prolong the life of the analytical column.

Q: My peaks are broad, leading to poor resolution. How can I improve them?

A: Broad peaks can be caused by a variety of factors, from the column to the mobile phase.

  • Sub-optimal Mobile Phase Composition: The strength of the mobile phase directly impacts peak width.

    • Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A stronger mobile phase (higher organic content) will generally result in sharper, earlier eluting peaks. Experiment with different gradients to find the optimal separation.

  • Low Column Temperature: Lower temperatures can increase mobile phase viscosity and slow down mass transfer, leading to broader peaks.

    • Solution: Increase the column temperature. A common starting point is 40°C.

  • Column Inefficiency: An old or contaminated column will exhibit reduced efficiency, resulting in broader peaks.

    • Solution: Flush the column with a strong solvent. If this does not resolve the issue, the column likely needs to be replaced.

Issue 2: Retention Time Instability

Q: My retention times are drifting from one injection to the next. What is causing this?

A: Unstable retention times are a critical issue that can affect the reliability of your results.

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution: Prepare fresh mobile phase for each run and ensure accurate measurements of all components. Filter and degas the mobile phase before use.

  • Insufficient Column Equilibration: If the column is not fully equilibrated to the initial mobile phase conditions before each injection, retention times will be inconsistent.

    • Solution: Ensure an adequate equilibration time between runs, especially when using gradient elution. This is typically 5-10 column volumes.

  • Fluctuating Column Temperature: Temperature has a significant effect on retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump Issues or Leaks: Problems with the HPLC pump delivering a consistent flow rate, or leaks in the system, will cause retention time to vary.

    • Solution: Check for leaks in the system, particularly at fittings. If no leaks are found, the pump may require maintenance.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate omega-hydroxy fatty acids?

A common starting point for reversed-phase HPLC is a gradient elution using:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% acetic acid).[1]

  • Mobile Phase B: Acetonitrile or methanol (B129727), also with the same acidic modifier.[1]

A typical gradient might start with a lower percentage of Mobile Phase B and ramp up to a high percentage to elute the more hydrophobic fatty acids.

Q2: Should I use isocratic or gradient elution?

For complex samples containing omega-hydroxy fatty acids of varying chain lengths and degrees of unsaturation, gradient elution is generally preferred. Gradient elution allows for the separation of a wider range of analytes in a single run with better peak shape and resolution compared to isocratic elution. Isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler mixtures or for the separation of a few specific isomers.

Q3: What is the purpose of adding an acid like formic acid or acetic acid to the mobile phase?

Adding a small amount of acid to the mobile phase suppresses the ionization of the carboxylic acid group on the fatty acids.[1] In their neutral form, the fatty acids have more consistent interactions with the C18 stationary phase, leading to sharper, more symmetrical peaks.

Q4: Can I use methanol and acetonitrile interchangeably?

While both are common organic solvents for reversed-phase HPLC, they have different properties that can affect the separation. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. If you are not achieving the desired separation with one, it is worthwhile to try the other.

Q5: How does pH affect the separation of omega-hydroxy fatty acids?

The pH of the mobile phase is a critical parameter as it dictates the ionization state of the acidic and any basic functional groups on the analytes. For omega-hydroxy fatty acids, maintaining a low pH (typically between 2 and 4) ensures that the carboxylic acid group is protonated (neutral), which is generally desirable for good peak shape and retention on a C18 column.

Q6: My sample is not soluble in the initial mobile phase. What should I do?

If your sample is not soluble in the initial mobile phase, you can dissolve it in a small amount of a stronger, compatible solvent. However, be aware that this can affect the peak shape of early eluting compounds. It is best to use a solvent that is as weak as possible while still ensuring complete dissolution of the sample.

Data Presentation

The following tables summarize typical mobile phase compositions and gradient profiles used for the separation of omega-hydroxy fatty acids and related compounds.

Table 1: Example Mobile Phase Compositions for Reversed-Phase HPLC

Mobile Phase ComponentCompositionPurpose
Mobile Phase A (Aqueous) Water + 0.1% Formic AcidProvides a polar environment and suppresses ionization of fatty acids.
Water + 0.1% Acetic AcidAn alternative acidic modifier to formic acid.
Mobile Phase B (Organic) Acetonitrile + 0.1% Formic AcidStrong solvent for eluting hydrophobic fatty acids.
Methanol + 0.1% Formic AcidAnother common organic solvent with different selectivity.
Acetonitrile/Methanol (e.g., 7:3, v/v) + 0.1% Formic AcidA mixture of organic solvents can sometimes improve separation.

Table 2: Representative Gradient Elution Profile for Omega-Hydroxy Fatty Acid Analysis

Time (minutes)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile/Methanol + 0.1% Formic Acid)
0.0 - 2.07030
2.0 - 15.070 → 530 → 95
15.0 - 18.0595
18.0 - 18.15 → 7095 → 30
18.1 - 22.07030

Note: This is an example profile and should be optimized for your specific application and column dimensions.

Experimental Protocols

Protocol 1: General Method for HPLC-MS/MS Analysis of 3-Hydroxy Fatty Acids

This protocol provides a general procedure for the analysis of 3-hydroxy fatty acids in biological samples.

1. Sample Preparation (from Human Plasma/Serum)

  • To 100 µL of plasma or serum, add 295 µL of acetonitrile containing 1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (7:3, v/v).

  • Gradient:

    • 0-2 min, 30% B

    • 2-15 min, 30-95% B

    • 15-18 min, 95% B

    • 18-18.1 min, 95-30% B

    • 18.1-22 min, 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion pairs for each 3-hydroxy fatty acid of interest.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Optional Derivatization Extraction->Derivatization Reconstitution Reconstitution in Injection Solvent Derivatization->Reconstitution HPLC HPLC/UPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry Detection (MS/MS) HPLC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Data_Analysis Statistical Analysis Peak_Integration->Data_Analysis

Caption: Experimental workflow for omega-hydroxy fatty acid analysis.

Troubleshooting_Workflow decision decision solution solution issue Consult Instrument Manual or Further Expertise start Poor Peak Shape Observed decision_tailing decision_tailing start->decision_tailing Tailing? decision_overload_t Sample Overload? decision_tailing->decision_overload_t Yes decision_fronting Fronting? decision_tailing->decision_fronting No solution_reduce_sample_t Reduce Sample Concentration/ Injection Volume decision_overload_t->solution_reduce_sample_t Yes decision_secondary_int Secondary Interactions? decision_overload_t->decision_secondary_int No decision_solvent_mismatch Sample Solvent Stronger than Mobile Phase? decision_fronting->decision_solvent_mismatch Yes decision_broad Broad Peaks? decision_fronting->decision_broad No solution_acid_modifier Add Acidic Modifier to Mobile Phase (e.g., 0.1% HCOOH) decision_secondary_int->solution_acid_modifier Yes decision_column_issue_t Column Contaminated/Old? decision_secondary_int->decision_column_issue_t No decision_column_issue_t->issue No solution_flush_column_t Flush or Replace Column decision_column_issue_t->solution_flush_column_t Yes solution_change_solvent Dissolve Sample in Initial Mobile Phase decision_solvent_mismatch->solution_change_solvent Yes decision_overload_f Sample Overload? decision_solvent_mismatch->decision_overload_f No decision_broad->issue No decision_mobile_phase_opt Mobile Phase Optimized? decision_broad->decision_mobile_phase_opt Yes decision_overload_f->issue No solution_reduce_sample_f Reduce Sample Concentration/ Injection Volume decision_overload_f->solution_reduce_sample_f Yes solution_optimize_gradient Adjust Gradient and Organic Solvent Ratio decision_mobile_phase_opt->solution_optimize_gradient No decision_temp Column Temperature Stable? decision_mobile_phase_opt->decision_temp Yes decision_temp->issue Yes solution_increase_temp Increase and Control Column Temperature decision_temp->solution_increase_temp No

Caption: Troubleshooting decision tree for poor peak shape.

References

"troubleshooting poor recovery of 17-hydroxyheptadecanoic acid during sample prep"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 17-hydroxyheptadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during sample preparation and analysis, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is a hydroxy fatty acid with the chemical formula C₁₇H₃₄O₃.[1] It is a solid at room temperature.[1][2] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight286.46 g/mol [2]
Melting Point87.5-88.0 °C[3]
Boiling Point427.8±18.0 °C (Predicted)[3]
SolubilitySoluble in chloroform (B151607), warm ethanol, and ethyl ether.[1][4][1][4]
AppearanceSolid[1][2]
StorageRoom temperature, sealed in a dry environment.[2][3]

Q2: Why is derivatization often necessary for the analysis of this compound by Gas Chromatography (GC)?

Derivatization is crucial for GC analysis of fatty acids like this compound for several reasons:

  • Volatility : Free fatty acids have low volatility due to their polar carboxylic acid group, which can lead to long retention times and poor peak shape.[5][6]

  • Thermal Stability : The high temperatures used in GC can cause degradation of underivatized fatty acids.

  • Interaction with GC column : The polar carboxyl group can interact with the stationary phase of the GC column, causing peak tailing.[5]

Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile, and more thermally stable esters and ethers.[5][7] Common derivatization methods include methylation for the carboxylic acid group and silylation for the hydroxyl group.[5][7][8]

Q3: What are the most common analytical techniques used for this compound?

The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] GC-MS often requires a derivatization step to make the analyte volatile.[11] LC-MS can sometimes be performed without derivatization, but it may be used to improve ionization efficiency and sensitivity.[9][12]

Troubleshooting Poor Recovery

Poor recovery of this compound can occur at various stages of sample preparation. The following guide addresses common issues and provides potential solutions.

dot

Troubleshooting_Workflow Troubleshooting Poor Recovery of this compound cluster_extraction Extraction Step cluster_post_extraction Post-Extraction Steps cluster_solutions Potential Solutions start Start: Poor Recovery Identified LLE Liquid-Liquid Extraction (LLE) Issues start->LLE Using LLE? SPE Solid-Phase Extraction (SPE) Issues start->SPE Using SPE? evaporation Solvent Evaporation Loss start->evaporation Post-extraction loss? derivatization Incomplete Derivatization start->derivatization Derivatization issues? solution_is Use Appropriate Internal Standard start->solution_is Quantification issues? solution_pH Adjust Sample pH to < 2 LLE->solution_pH solution_solvent Optimize Extraction Solvent (e.g., hexane (B92381)/MTBE) LLE->solution_solvent solution_spe Check SPE Sorbent, Conditioning, and Elution Solvent SPE->solution_spe solution_evaporation Gentle Evaporation (e.g., Nitrogen Stream) evaporation->solution_evaporation solution_derivatization Optimize Derivatization Reaction (Time, Temp, Reagent) derivatization->solution_derivatization

Caption: Troubleshooting workflow for poor recovery.

Issue 1: Low Recovery During Liquid-Liquid Extraction (LLE)

Question: My recovery of this compound is low after performing a liquid-liquid extraction. What could be the cause?

Answer: Low recovery during LLE is often related to the pH of the aqueous phase and the choice of organic solvent.

  • Incorrect pH: For efficient extraction of a carboxylic acid into an organic solvent, the carboxylic acid group must be protonated (in its neutral form). This is achieved by acidifying the sample to a pH at least 2 units below the pKa of the carboxylic acid.[13] For most carboxylic acids, a pH of 1-2 is recommended.[14]

  • Suboptimal Solvent System: The choice of extraction solvent is critical. While this compound is soluble in chloroform and ethyl ether[1][4], a mixture of solvents can sometimes improve recovery. For example, a mixture of hexane and methyl tert-butyl ether (MTBE) has been shown to be effective for extracting long-chain fatty acids.[15]

  • Formation of Emulsions: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery.[16] Adding salt (salting out) can help break emulsions and increase the partitioning of the analyte into the organic phase.

  • Insufficient Mixing/Extraction Time: Ensure vigorous mixing for an adequate amount of time to allow for efficient partitioning of the analyte into the organic phase.[13]

  • Incomplete Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of the analyte. Centrifugation can aid in achieving a clear separation.[15]

Issue 2: Poor Recovery with Solid-Phase Extraction (SPE)

Question: I am using solid-phase extraction, but the recovery of this compound is still poor. What should I check?

Answer: Poor SPE recovery can be attributed to several factors, from incorrect sorbent selection to improper technique.[17][18]

  • Incorrect Sorbent: For a long-chain fatty acid, a reverse-phase sorbent like C18 is typically appropriate.[19]

  • Improper Sample pH: Similar to LLE, the pH of the sample loaded onto the SPE cartridge should be adjusted to ensure the analyte is in its neutral form to retain it on a reverse-phase sorbent.[17][20]

  • Inadequate Cartridge Conditioning: The sorbent bed must be properly wetted and conditioned before loading the sample to ensure proper retention.[17]

  • Sample Overloading: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.[17]

  • Wash Solvent is Too Strong: The wash step is intended to remove interferences, but a solvent that is too strong can also elute the target analyte.[17][20]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent, or the volume may be insufficient.[20][21]

dot

SPE_Troubleshooting SPE Troubleshooting Logic start Analyte Lost? load_wash During Loading or Washing? start->load_wash Yes elution Not in Eluate? start->elution No solution_retention Improve Retention: - Check sample pH - Use weaker sample solvent - Ensure proper conditioning load_wash->solution_retention Lost during loading? solution_wash Use Weaker Wash Solvent load_wash->solution_wash Lost during washing? solution_elution Improve Elution: - Use stronger elution solvent - Increase elution volume elution->solution_elution Yes

Caption: Logical steps for troubleshooting SPE recovery.

Issue 3: Analyte Loss During Solvent Evaporation

Question: I suspect I am losing my analyte during the solvent evaporation step after extraction. How can I prevent this?

Answer: Loss of analyte during solvent evaporation is a common issue, especially with more volatile compounds. While this compound itself is not highly volatile, its derivatized forms can be.

  • Harsh Evaporation Conditions: High temperatures and strong vacuum can lead to the loss of the analyte.

  • Solution: Use a gentle stream of nitrogen gas to evaporate the solvent at a controlled temperature (e.g., 30-40°C).[10] Avoid evaporating the sample to complete dryness, as this can make the analyte adhere to the walls of the vial and difficult to redissolve.

Issue 4: Incomplete Derivatization

Question: My results are inconsistent, and I suspect the derivatization reaction is not going to completion. How can I improve this?

Answer: Incomplete derivatization can lead to both low recovery and poor reproducibility.[10]

  • Suboptimal Reaction Conditions: The reaction time, temperature, and reagent concentration may not be optimal for your specific analyte and sample matrix.

  • Presence of Water: Many derivatization reagents, especially silylating agents like BSTFA, are sensitive to moisture.[8] Ensure your sample and solvents are anhydrous.

  • Solution: Optimize the derivatization conditions by testing different reaction times and temperatures. Ensure all glassware is dry and use anhydrous solvents.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction from Plasma

This protocol is a general guideline and may need optimization for your specific application.

  • Sample Preparation: To 100 µL of plasma, add an appropriate internal standard.

  • Protein Precipitation: Add 400 µL of cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Acidification: Acidify the supernatant to a pH of approximately 3 with 1M HCl.[22]

  • Extraction: Add 1 mL of a hexane:methyl-tert butyl ether (1:1, v/v) mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction: Repeat the extraction (steps 5-7) on the remaining aqueous layer and combine the organic extracts for improved recovery.[22]

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument.

Protocol 2: Derivatization for GC-MS Analysis (Methylation and Silylation)

This two-step protocol is for derivatizing both the carboxylic acid and hydroxyl groups.

  • Methylation of Carboxylic Acid:

    • To the dried extract, add 200 µL of 2% sulfuric acid in methanol.

    • Cap the vial and heat at 60°C for 1 hour.

    • Cool to room temperature.

    • Add 500 µL of 5% NaCl solution and 500 µL of hexane.

    • Vortex for 30 seconds and centrifuge to separate the layers.

    • Transfer the upper hexane layer to a new vial and evaporate to dryness under nitrogen.

  • Silylation of Hydroxyl Group:

    • To the dried methyl ester, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5][8]

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Table 2: Comparison of Derivatization Reagents for Fatty Acid Analysis

ReagentTarget Functional GroupAdvantagesDisadvantages
BF₃-methanolCarboxylic AcidFast reaction.Can degrade labile fatty acids.[23]
HCl/MethanolCarboxylic AcidConvenient and effective.Can form free fatty acids in the presence of water.[24]
BSTFA/MSTFAHydroxyl, Carboxylic AcidReacts with multiple functional groups.[5]Sensitive to moisture.[8]
DiazomethaneCarboxylic AcidRapid derivatization.Highly toxic and explosive.[23]

Final Recommendations

  • Use of an Internal Standard: The use of a suitable internal standard is highly recommended to correct for sample loss during preparation and variability in instrument response.[11][25] An isotopically labeled this compound would be ideal.

  • Method Validation: Always validate your analytical method to ensure it is accurate, precise, and reproducible for your specific sample matrix.

  • Careful Handling: Due to its long chain, this compound can be prone to adsorption onto plastic surfaces.[19][21] Use glass or polypropylene (B1209903) labware and minimize sample transfers.

References

"selecting the appropriate internal standard for 17-hydroxyheptadecanoic acid quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 17-hydroxyheptadecanoic acid using an appropriate internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard for the quantification of this compound?

A1: An internal standard (IS) is a known amount of a compound added to a sample at the beginning of the analytical process. Its purpose is to correct for the loss of analyte during sample preparation and to account for variations in instrument response. By comparing the signal of the analyte to the signal of the IS, a more accurate and precise quantification can be achieved.

Q2: What are the main types of internal standards recommended for this compound analysis?

A2: The two primary types of internal standards suitable for this analysis are:

  • Stable Isotope-Labeled (SIL) Analogs: The ideal internal standard is a SIL version of the analyte itself (e.g., this compound-d3). These standards have nearly identical chemical and physical properties to the analyte, leading to the most accurate correction. However, their commercial availability can be limited.

  • Structurally Related Compounds: These are molecules that are chemically similar to the analyte but can be distinguished by the analytical instrument. For this compound, suitable options include odd-chain hydroxy fatty acids (e.g., 19-hydroxynonadecanoic acid) or deuterated odd-chain fatty acids (e.g., heptadecanoic acid-d3).

Q3: When should I add the internal standard to my sample?

A3: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it experiences the same potential for loss as the analyte during all subsequent steps, such as extraction, derivatization, and injection.

Q4: How much internal standard should I add to my samples?

A4: The concentration of the internal standard should be similar to the expected concentration of the analyte in your samples. A general guideline is to add an amount that results in a peak area ratio between the analyte and the internal standard that is close to one. It is recommended to perform preliminary experiments to determine the optimal concentration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for Analyte and/or Internal Standard 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Incompatible solvent. 4. Column overload.1. Use a deactivated inlet liner and a high-quality capillary column. 2. Trim the front end of the column or use a guard column. 3. Ensure the sample is dissolved in a solvent compatible with the mobile phase (LC) or stationary phase (GC). 4. Dilute the sample or reduce the injection volume.
High Variability in Internal Standard Peak Area Across Samples 1. Inconsistent addition of the internal standard. 2. Degradation of the internal standard during sample processing. 3. Matrix effects significantly suppressing or enhancing the IS signal in some samples.1. Use a calibrated pipette and ensure thorough mixing after adding the IS. Prepare a master mix of IS solution if processing many samples. 2. Check the stability of the IS under your experimental conditions (pH, temperature). 3. Evaluate matrix effects by analyzing the IS in a clean solvent versus the sample matrix. If significant, improve sample cleanup or choose a more suitable IS.
No or Very Low Signal for the Internal Standard 1. Incorrect concentration of the IS stock solution. 2. Degradation of the IS in the stock solution. 3. Instrument sensitivity issue. 4. Co-elution with an interfering compound that suppresses ionization.1. Verify the concentration of your IS stock solution. 2. Store the stock solution properly (e.g., at -20°C) and check for degradation. 3. Check the instrument's performance with a known standard. 4. Adjust the chromatographic method to separate the IS from interfering peaks.
Analyte/Internal Standard Ratio is Not Consistent in Replicate Injections 1. Inconsistent injection volume. 2. Sample evaporation from autosampler vials. 3. Instability of the derivatized sample.1. Check the autosampler for proper functioning and ensure the syringe is not clogged. 2. Use appropriate vial caps (B75204) and check the temperature of the autosampler tray. 3. Analyze samples as soon as possible after derivatization, or investigate the stability of the derivatives over time.

Data Presentation: Comparison of Internal Standard Types

The selection of an internal standard is a critical step in developing a robust quantitative method. Below is a summary of the performance characteristics of the two main types of internal standards for this compound quantification.

Parameter Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound-d3) Structurally Related Internal Standard (e.g., 19-hydroxynonadecanoic acid or Heptadecanoic acid-d3)
Accuracy & Precision ExcellentGood to Excellent
Correction for Matrix Effects Excellent (co-elutes with the analyte)Good (similar but not identical behavior)
Correction for Sample Preparation Loss ExcellentGood to Excellent
Commercial Availability Often limited and can be expensiveGenerally more readily available and cost-effective
Potential for Endogenous Interference NoneLow, but must be verified for the specific sample matrix

Experimental Protocols

A validated experimental protocol is crucial for accurate and reproducible quantification. The following provides a general methodology for the analysis of this compound by GC-MS, which is a common analytical technique for this compound.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To a known volume or weight of the sample (e.g., 100 µL of plasma), add a precise amount of the chosen internal standard solution (e.g., 19-hydroxynonadecanoic acid or heptadecanoic acid-d3).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[1]

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid and hydroxyl groups of the fatty acids need to be derivatized to increase their volatility.

  • Methylation of Carboxylic Acid:

    • To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl.

    • Heat the mixture at 80°C for 1 hour.

    • Cool the sample to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of water, and vortex thoroughly.

    • Centrifuge to separate the phases and collect the upper hexane layer containing the fatty acid methyl esters.

  • Silylation of Hydroxyl Group:

    • Dry the hexane extract under nitrogen.

    • Add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 60°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. Optimization may be required based on the specific instrument and column.

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature of 100°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min, hold for 5 minutes.

      • Ramp to 300°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for the derivatized this compound and the internal standard.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

internal_standard_selection_workflow start Start: Need to quantify This compound check_availability Is a stable isotope-labeled (SIL) This compound commercially available? start->check_availability use_sil Use SIL this compound as the internal standard. check_availability->use_sil Yes select_alternative Select a structurally related internal standard. check_availability->select_alternative No validate Validate the chosen internal standard: - Check for endogenous interference - Assess recovery and matrix effects use_sil->validate alternative_options Options: - Odd-chain hydroxy fatty acid (e.g., 19-OH C19:0) - Deuterated odd-chain fatty acid (e.g., C17:0-d3) select_alternative->alternative_options select_alternative->validate end Proceed with quantitative analysis validate->end

Figure 1. Logical workflow for selecting an appropriate internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard sample->add_is extract Lipid Extraction (e.g., Folch method) add_is->extract dry_down1 Dry Extract extract->dry_down1 methylate Methylation (FAMEs) dry_down1->methylate silylate Silylation (TMS) methylate->silylate gcms GC-MS Analysis silylate->gcms data Data Processing (Peak Integration) gcms->data quant Quantification (Analyte/IS Ratio) data->quant

Figure 2. Experimental workflow for this compound quantification.

References

Technical Support Center: Optimization of Injection Parameters for Volatile Derivatives of 17-Hydroxyheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile derivatives of 17-hydroxyheptadecanoic acid. The information provided is designed to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is a critical step for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS). Due to its polar carboxylic acid and hydroxyl functional groups, the native compound has low volatility and can interact undesirably with the GC system.[1][2] This can lead to poor chromatographic peak shape, such as tailing, and inaccurate quantification.[1][2] By converting the polar groups into less polar, more volatile derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, chromatographic performance is significantly improved.[1][3]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent derivatization strategies for hydroxy fatty acids are:

  • Esterification: This method, often using boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl, converts the carboxylic acid group to a methyl ester (FAME).[1][2][4] This is a robust method for fatty acids.[2]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on both the carboxylic acid and hydroxyl groups with a trimethylsilyl (TMS) group.[3][5] Silylation increases the volatility and thermal stability of the compound.[6]

Q3: Which GC column is most suitable for analyzing derivatives of this compound?

A3: The choice of GC column is critical for achieving good separation. For fatty acid derivatives, a mid-polarity to high-polarity column is generally recommended. A highly polar cyanopropyl column (e.g., HP-88) is often preferred for complex mixtures and for separating isomers.[7] Longer columns (e.g., 50-100 m) with smaller internal diameters (e.g., 0.25 mm) will provide higher resolution, although this may increase the analysis time.[7]

Q4: What are typical GC oven temperature program settings for this analysis?

A4: A suitable temperature program for long-chain fatty acid derivatives typically starts at a lower temperature and ramps up to elute the less volatile compounds. A good starting point would be:

  • Initial Temperature: 50-100°C, held for 1-2 minutes.

  • Ramp Rate: 10-25°C per minute to a temperature of around 200-230°C.

  • Second Ramp (optional): A slower ramp of 2-5°C per minute to a final temperature of 230-250°C can help resolve later eluting compounds.[7]

Experimental Protocols

Derivatization Protocol: Silylation

This protocol outlines the conversion of this compound to its trimethylsilyl (TMS) derivative.

  • Sample Preparation: Ensure the sample is dry, as moisture can interfere with the silylation reaction.[2] If the sample is in an aqueous solution, it should be dried down, for example, by lyophilization.[2]

  • Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine (B92270) to ensure it is fully dissolved. Then, add 100 µL of BSTFA with 1% TMCS.[8]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour.[8] This ensures the complete derivatization of both the hydroxyl and carboxyl groups.[8]

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.[8]

GC-MS Parameters

The following table summarizes starting parameters for the GC-MS analysis of silylated this compound. Optimization may be necessary based on the specific instrument and column used.

ParameterSettingRationale
GC System
Injection ModeSplitlessEnsures the entire sample is transferred to the column, which is ideal for trace analysis.[7]
Injector Temperature230 °CA common temperature for the analysis of FAMEs.[4]
Oven ProgramInitial: 100°C (1 min) -> 25°C/min to 200°C -> 3°C/min to 230°C (18 min)Balances separation of a wide range of FAMEs with a reasonable analysis time.[7]
Carrier GasHelium
Flow Rate1.26 mL/minA typical flow rate for this type of analysis.[4]
MS System
Ionization ModeElectron Ionization (EI)Provides standard, reproducible fragmentation patterns.[7]
Ion Source Temp.230 °CTypical for EI analysis.[7]
Quadrupole Temp.150 °CTypical for EI analysis.[7]
Acquisition ModeSIM (for quantitation) or SCAN (for identification)SIM provides high sensitivity, while SCAN is used for qualitative analysis.[7]

Troubleshooting Guide

This section addresses common problems encountered during the analysis of volatile derivatives of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Peak Tailing
Active sites in the GC inlet or columnUse deactivated inlet liners and gold-plated seals.[7] Consider cleaning or replacing the inlet liner.[1]
Column contaminationCondition (bake out) the column according to the manufacturer's instructions.[1]
Column overloadInject a smaller sample volume or dilute the sample.[1]
Peak Fronting
Column overloadReduce the injection volume or sample concentration.[1]
Improper column installationEnsure the column is installed correctly according to the manufacturer's guidelines.[9]
Problem: No or Low Peak Intensity

Possible Causes & Solutions

CauseSolution
Inefficient DerivatizationEnsure derivatization reagents are fresh and not expired.[1] Verify that the reaction conditions (temperature, time) are optimal and that the sample is free of water.[1]
Sample DegradationThermally labile compounds may degrade in a hot injector. Consider using a lower injector temperature.[1]
Injector ProblemsCheck for leaks in the injector and ensure the syringe is functioning correctly.[1]
Column IssuesThe column may be contaminated or degraded. Try baking out the column or trimming the first few centimeters.[1]
MS Detector IssueVerify that the MS detector is properly tuned and that the detector voltage is adequate.[1]
Problem: Ghost Peaks or Carryover

Possible Causes & Solutions

CauseSolution
Contaminated SyringeThoroughly clean the syringe between injections with an appropriate solvent.[1]
Carryover from Previous InjectionRun a blank solvent injection to confirm carryover.[1] Increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds.[1]
Contaminated Inlet LinerReplace the inlet liner.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Start with Biological Sample extraction Lipid Extraction start->extraction drying Evaporate to Dryness extraction->drying add_reagents Add Derivatization Reagent (e.g., BSTFA) drying->add_reagents reaction Heat to Complete Reaction add_reagents->reaction injection Inject into GC-MS reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis end End data_analysis->end Report Results

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow Troubleshooting Logic for Poor Peak Shape cluster_tailing Tailing cluster_fronting Fronting start Poor Peak Shape Observed check_shape Tailing or Fronting? start->check_shape check_overload_tail Inject Diluted Sample check_shape->check_overload_tail Tailing check_overload_front Inject Diluted Sample check_shape->check_overload_front Fronting overload_tail_result Peak Shape Improved? check_overload_tail->overload_tail_result check_liner Inspect/Replace Inlet Liner overload_tail_result->check_liner No end_overload Column Overload was the Issue overload_tail_result->end_overload Yes liner_result Peak Shape Improved? check_liner->liner_result bake_column Bake Out Column liner_result->bake_column No end_liner Active Sites in Liner was the Issue liner_result->end_liner Yes end_bake end_bake bake_column->end_bake Consult Instrument Manual overload_front_result Peak Shape Improved? check_overload_front->overload_front_result check_installation Check Column Installation overload_front_result->check_installation No end_overload_front Column Overload was the Issue overload_front_result->end_overload_front Yes end_install end_install check_installation->end_install Consult Instrument Manual

Caption: Troubleshooting workflow for addressing poor peak shape.

References

Technical Support Center: Enhancing Ionization Efficiency of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxylated fatty acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in mass spectrometry-based analysis of these molecules.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal-to-noise ratio for my hydroxylated fatty acids in ESI-MS?

A1: Low signal-to-noise for hydroxylated fatty acids in electrospray ionization-mass spectrometry (ESI-MS) is a common issue stemming from their inherent chemical properties. Several factors can contribute to this:

  • Poor Ionization Efficiency: The carboxyl group of fatty acids is readily deprotonated in negative ion mode, but this process can be suppressed by acidic mobile phases often required for reversed-phase chromatography.[1] In positive ion mode, protonation is generally inefficient.

  • Ion Suppression: Co-eluting matrix components from complex biological samples can compete with your analyte for ionization, leading to a decreased signal.[2] This is a significant challenge in LC-MS analyses.[3] Common sources of ion suppression in biological samples include phospholipids (B1166683) and proteins.[4]

  • Suboptimal Mobile Phase Composition: The choice of mobile phase additives significantly impacts ionization efficiency. For instance, while trifluoroacetic acid (TFA) provides good peak shape, it is known to cause signal suppression in ESI-MS.[5]

To address these issues, consider optimizing your sample preparation, chromatographic conditions, and employing derivatization strategies.

Q2: What is chemical derivatization and how can it improve the ionization of my hydroxylated fatty acids?

A2: Chemical derivatization is a technique used to modify the chemical structure of an analyte to enhance its analytical properties.[6] For fatty acids, derivatization of the carboxyl group is a common strategy to improve ionization efficiency, particularly for LC-MS.[6][7] This often involves "charge reversal," where a permanently charged moiety is attached to the fatty acid, allowing for highly sensitive detection in the positive ion mode.[6] This approach can lead to a significant increase in sensitivity compared to analyzing the underivatized fatty acids in negative ion mode.[1][8]

Q3: Can you recommend some common derivatization reagents for hydroxylated fatty acids?

A3: Several reagents are available for the derivatization of fatty acids. The choice of reagent will depend on your specific application and analytical instrumentation. Some commonly used reagents include:

  • N-(4-aminomethylphenyl)pyridinium (AMPP): This reagent attaches a permanent positive charge to the fatty acid, leading to a 10- to 20-fold improvement in detection sensitivity by LC-ESI-MS/MS.[1][7]

  • 2-dimethylaminoethylamine (DMED): DMED labeling has been shown to increase the detection sensitivities of fatty acid esters of hydroxy fatty acids (FAHFAs) by 7 to 72 times.[9]

  • 3-picolylamine (3-PA): Derivatization with 3-PA for analysis by Orbitrap mass spectrometry in positive ESI mode has been reported to provide enhanced sensitivity and selectivity, with a limit of detection in the low femtomole range.[7]

  • Trimethylsilyl (B98337) (TMS) ethers: For gas chromatography-mass spectrometry (GC-MS) analysis, hydroxyl groups can be derivatized to form TMS ethers, which increases their volatility and thermal stability.[10]

Q4: I'm using MALDI-TOF MS. Which matrix should I choose for analyzing hydroxylated fatty acids?

A4: The choice of matrix is crucial for successful Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of fatty acids.[11] Common organic matrices can produce significant background signals that interfere with the detection of small molecules like free fatty acids.[11][12]

Here are some matrix recommendations:

  • 2,5-dihydroxybenzoic acid (DHB): A widely used matrix for lipids, but can have interfering background peaks.[12][13]

  • α-cyano-4-hydroxycinnamic acid (HCCA): Another common matrix, the presence of detergents like n-octylglucoside (OG) can facilitate the detection of acylated peptides when using HCCA.[13]

  • 1,6-diphenyl-1,3,5-hexatriene (DPH): This matrix is promising for the analysis of free fatty acids as it produces negligible background signals at low laser fluences.[11][12]

  • N1,N4-dibenzylidenebenzene-1,4-diamine (DBDA): This newer matrix has been shown to facilitate the ionization of free fatty acids in the negative ion mode and is suitable for MALDI imaging studies.[14]

  • Inorganic Matrices: Materials like graphene or metal particles can be beneficial as they provide a weak background, which is helpful for small molecule analysis.[12]

Troubleshooting Guides

Issue 1: Poor Signal Intensity in LC-ESI-MS
Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression Dilute the derivatized sample (e.g., 1:4) before injection.[10]Reduction of matrix effects and improved signal for the analyte of interest.
Improve sample cleanup using Solid Phase Extraction (SPE) to remove interfering matrix components.[9][10]A cleaner sample with fewer co-eluting interferences, leading to enhanced ionization.
Suboptimal Mobile Phase For positive ion mode, use a mobile phase with 10 mM ammonium (B1175870) formate (B1220265) or 10 mM ammonium formate with 0.1% formic acid.[15][16]Improved signal intensity and robust retention times for various lipid classes.
For negative ion mode, a mobile phase with 10 mM ammonium acetate (B1210297) and 0.1% acetic acid can be a good compromise for signal intensity and retention time stability.[15][16]Enhanced signal for free fatty acids and other lipids ionized in negative mode.
Inefficient Ionization Derivatize the hydroxylated fatty acids with a charge-reversal tag like AMPP or DMED.[1][9]Significant increase in ionization efficiency and detection sensitivity in positive ion mode.
Issue 2: Reproducibility Issues in Quantitative Analysis
Potential Cause Troubleshooting Step Expected Outcome
Variable Matrix Effects Incorporate stable isotope-labeled internal standards that co-elute with the analytes.Compensation for variations in ionization efficiency and matrix effects, leading to more accurate quantification.
Inconsistent Sample Preparation Subject calibration standards to the same extraction and cleanup procedures (e.g., phase separation and SPE) as the samples.[10]Correction for analyte losses during sample preparation, improving the accuracy of quantification.
Carryover Implement a robust wash protocol for the LC system between injections.Minimized carryover from previous samples, ensuring the integrity of each analysis.

Quantitative Data Summary

Table 1: Improvement in Detection Sensitivity with Derivatization

Derivatization ReagentAnalyte ClassFold Increase in SensitivityReference
AMPPEicosanoids10 to 20-fold[1][7]
DMEDFatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)7 to 72-fold[9]
AMMPFatty Acids~2500-fold[8]

Table 2: Limits of Detection (LODs) for Derivatized Fatty Acids

Derivatization ReagentAnalyte ClassLOD RangeReference
DMEDFatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)0.01 to 0.14 pg[9]
3-PASaturated and Unsaturated Fatty AcidsLow femtomole range[7]
AMMPStandard Fatty Acids (C10 to C24)1.0 to 4.0 nM (or 10 pg/injection)[8]

Experimental Protocols

Protocol 1: Derivatization of Hydroxylated Fatty Acids with AMPP

This protocol is adapted from methodologies described for the derivatization of carboxyl-containing lipids.[1][17]

Materials:

  • Hydroxylated fatty acid sample

  • N-(4-aminomethylphenyl)pyridinium (AMPP) reagent

  • Organic solvent (e.g., acetonitrile)

  • Coupling agent (e.g., a carbodiimide)

  • Reaction vials

  • LC-MS system

Procedure:

  • Sample Preparation: Ensure the hydroxylated fatty acid sample is free of interfering substances. If necessary, perform a solid-phase extraction (SPE) cleanup.

  • Reagent Preparation: Prepare a stock solution of AMPP in a suitable organic solvent.

  • Derivatization Reaction:

    • To the dried sample, add the AMPP solution and the coupling agent.

    • Vortex the mixture and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 1 hour).

  • Reaction Quenching: Stop the reaction by adding a quenching agent if necessary.

  • Sample Dilution: Dilute the derivatized sample with the initial mobile phase before injection into the LC-MS system.

  • LC-MS/MS Analysis: Analyze the derivatized sample in positive ion mode. The precursor ion will be the [M+H]+ of the derivatized fatty acid.

Protocol 2: Analysis of 3-Hydroxy Fatty Acids by GC-MS

This protocol is based on the method described for the analysis of 3-hydroxy fatty acids in house dust.[10]

Materials:

  • Sample containing 3-hydroxy fatty acids

  • Internal standards (e.g., 3-hydroxy C11:0 and C13:0 methyl esters)

  • Reagents for methylation and silylation (to form trimethylsilyl (TMS) methyl ester derivatives)

  • Solvents for extraction and phase separation

  • Solid Phase Extraction (SPE) cartridges

  • 1-pentadecanol (B150567) (carrier)

  • GC-MS system with an ion-trap mass spectrometer

Procedure:

  • Sample Spiking: Add internal standards to the sample.

  • Extraction and Phase Separation: Perform a liquid-liquid extraction. Add water to the phase separation step.

  • Solid Phase Extraction (SPE): Subject the sample to SPE for cleanup.

  • Derivatization: Convert the 3-hydroxy fatty acids to their trimethylsilyl (TMS) methyl ester derivatives.

  • Carrier Addition: Add 1-pentadecanol as a carrier.

  • Sample Dilution: Inject a 1:4 dilution of the derivatized sample into the GC-MS.

  • GC-MS Analysis: Analyze the sample in electron impact ionization mode. Monitor characteristic ions for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Extraction & Cleanup (SPE) start->extraction derivatization Derivatization (e.g., AMPP) extraction->derivatization lcms LC-MS/MS Analysis (+ESI) derivatization->lcms Inject Derivatized Sample data Data Acquisition & Processing lcms->data

Caption: Workflow for enhancing hydroxylated fatty acid analysis.

troubleshooting_guide start Low Signal Intensity? check_suppression Potential Ion Suppression? start->check_suppression dilute Dilute Sample (1:4)[11] check_suppression->dilute Yes check_mobile_phase Optimize Mobile Phase? check_suppression->check_mobile_phase No improve_cleanup Improve Sample Cleanup (SPE)[10][11] dilute->improve_cleanup solution Signal Improved improve_cleanup->solution pos_mode Positive Mode: Use Ammonium Formate/Formic Acid[16][17] check_mobile_phase->pos_mode Positive Ion Mode neg_mode Negative Mode: Use Ammonium Acetate/Acetic Acid[16][17] check_mobile_phase->neg_mode Negative Ion Mode derivatize Consider Derivatization (e.g., AMPP)[1] check_mobile_phase->derivatize Still Low Signal pos_mode->solution neg_mode->solution derivatize->solution

References

"dealing with contamination issues in trace analysis of 17-hydroxyheptadecanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 17-hydroxyheptadecanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common contamination issues encountered during experimental work.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter.

Issue 1: I am observing unexpected peaks, including those corresponding to common fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), in my blank samples.

  • Question: What are the likely sources of these background fatty acid contaminants and how can I eliminate them?

  • Answer: Background contamination with common fatty acids is a frequent challenge in trace analysis. The sources are often widespread and require a systematic approach to identify and mitigate.

    • Common Sources:

      • Laboratory Environment: Dust, aerosols, and even fingerprints are significant sources of fatty acids. Skin flakes, for instance, are rich in lipids.[1]

      • Reagents and Solvents: Even high-purity solvents can contain trace amounts of fatty acids or other interfering compounds like phthalates.[1][2] Deionized water systems can also be a source if not properly maintained.[1]

      • Labware: Plasticware can leach plasticizers (e.g., phthalates) and other additives.[3][4][5] Glassware, if not scrupulously cleaned, can retain fatty acid residues from previous experiments or cleaning agents.

      • Sample Handling: Cross-contamination can occur from pipette tips, vials, and septa.[6][7] Handling items with bare hands can transfer lipids.[8][9]

    • Troubleshooting Steps:

      • Analyze a Solvent Blank: Inject the solvent used for sample reconstitution directly into the analytical instrument (e.g., GC-MS, LC-MS). This will help determine if your solvent is the primary source of contamination.[1][6][10]

      • Run a Method Blank: Perform the entire sample preparation procedure (extraction, derivatization, etc.) without the sample matrix. This helps to pinpoint the step at which contamination is introduced (e.g., reagents, glassware, plasticware).[1][6][10]

      • Systematic Elimination: If the method blank is contaminated, systematically replace or meticulously clean each component of the workflow (e.g., use a fresh bottle of solvent, new vials, re-cleaned glassware) and re-run the blank to isolate the source.

Issue 2: My chromatograms show a high background signal or "ghost peaks" that are not present in my initial solvent blanks.

  • Question: What could be causing these intermittent or persistent background signals and ghost peaks?

  • Answer: Ghost peaks are peaks that appear in a chromatogram at the same retention time in subsequent runs, often after the injection of a concentrated sample.[11] This is typically due to carryover or contamination within the analytical system.

    • Potential Causes and Solutions:

      • Injector Contamination: The injector port, liner, and septum are common sites for contamination buildup.

        • Solution: Regularly replace the injector liner and septum. Clean the injector port according to the manufacturer's instructions.[6][9]

      • Column Contamination: Late-eluting compounds from previous injections can build up on the analytical column and elute in later runs.

        • Solution: Implement a column bake-out at a high temperature (within the column's limits) at the end of each analytical sequence. For persistent contamination, trim the front end of the column (for GC) or flush the column with a strong solvent (for LC).[9][12]

      • Autosampler/Syringe Contamination: The syringe and sample vials can be a source of carryover.

        • Solution: Optimize the syringe wash steps between injections, using a strong solvent. Test for contamination by injecting a series of solvent blanks after a high-concentration sample.[10]

Frequently Asked Questions (FAQs)

Q1: How should I properly clean glassware for trace fatty acid analysis?

A1: Standard laboratory washing is often insufficient. A rigorous cleaning protocol is necessary to remove trace organic contaminants.

  • Recommended Glassware Cleaning Protocol:

    • Initial Wash: Wash glassware with a laboratory-grade, phosphate-free detergent and hot water.[1][13]

    • Rinse: Rinse thoroughly with tap water, followed by multiple rinses with deionized water.[13]

    • Acid Wash: Submerge the glassware in a 1-5% solution of hydrochloric acid (HCl) or nitric acid (HNO₃) for at least one hour, preferably overnight.[1][6][14] This helps to remove organic and inorganic residues.

    • Final Rinse: Rinse extensively with high-purity, organic-free water (e.g., HPLC-grade or Milli-Q water) at least 3-5 times.[13][14]

    • Drying: Dry the glassware in an oven at a temperature that will not compromise the glass (e.g., 100-120°C). To remove any remaining organic residues, glassware can be ashed in a muffle furnace at 550°C for 4 hours.[14]

    • Storage: Cover the clean glassware with aluminum foil to prevent contamination from airborne particles during storage.[14]

Q2: Can plasticware be used for the analysis of this compound?

A2: It is generally recommended to use glassware whenever possible to avoid contamination from plasticizers and other leachable compounds.[10] If plasticware must be used, choose high-quality polypropylene (B1209903) (PP) or polytetrafluoroethylene (PTFE) containers, as they tend to be more inert.[10] Avoid polycarbonate containers, which are known to leach bisphenol A.[10] It is crucial to run a blank extraction with the specific plasticware to check for any leachable contaminants that may interfere with the analysis. The type and amount of leached substances can depend on the solvent used, contact time, and temperature.[3][15]

Q3: What grade of solvents and reagents should I use?

A3: For trace analysis, it is imperative to use the highest purity solvents and reagents available, such as LC-MS or HPLC grade.[16] Even high-purity solvents can be a source of contamination, so it is good practice to test new bottles by running a solvent blank.[17] To prevent the introduction of contaminants, never top off solvent reservoirs; always use a fresh bottle.[16]

Data Summary

Table 1: Common Contaminants in Fatty Acid Analysis

Contaminant ClassSpecific ExamplesCommon Sources
Fatty Acids Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1)Fingerprints, skin flakes, dust, laboratory air, contaminated glassware, septa bleed[1][9]
Phthalates Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP)Plasticware (e.g., vials, pipette tips, tubing), solvent containers, parafilm[1][4]
Siloxanes PolydimethylsiloxanesSepta, vial caps, vacuum pump oil[2][18]
Solvent Additives/Impurities Polyethylene glycol (PEG), Polypropylene glycol (PPG)Solvents, detergents, personal care products[2]

Table 2: Summary of Preventative Measures

Area of ConcernPreventative Action
Lab Environment Maintain a clean workspace. Wear nitrile gloves and change them frequently.
Glassware Follow a rigorous cleaning protocol including an acid wash and solvent rinse.[1][13][19][20]
Plasticware Avoid where possible. If necessary, use high-quality PP or PTFE and test for leachables.[3][10]
Solvents/Reagents Use highest purity available (e.g., LC-MS grade). Test new lots with solvent blanks.[16]
Analytical Instrument Implement regular maintenance (e.g., changing septa, liners). Run blanks and conditioning runs.[6][9]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Analysis

  • Detergent Wash: Manually scrub glassware with brushes using a 2% solution of a phosphate-free laboratory detergent in warm tap water.[13]

  • Tap Water Rinse: Rinse the glassware thoroughly under warm running tap water to remove all traces of detergent.[13]

  • Acid Soak: Immerse the glassware in a 10% (v/v) hydrochloric acid or nitric acid solution for a minimum of 1 hour, or overnight for best results.[13][14] Ensure all surfaces are in contact with the acid.

  • Deionized Water Rinse: Rinse the glassware at least four times with distilled deionized water.[13]

  • High-Purity Solvent Rinse: Rinse with a high-purity solvent compatible with your analysis (e.g., HPLC-grade methanol (B129727) or acetone).

  • Drying: Place the glassware in an oven at 120°C until dry. For ultimate purity, follow with ashing in a muffle furnace at 550°C for 4 hours.[14]

  • Storage: Once cool, immediately cover the openings of the glassware with pre-cleaned aluminum foil and store in a clean, dust-free environment.

Workflow for Troubleshooting Contamination

Contamination_Troubleshooting start Contamination Suspected (e.g., peaks in blank) solvent_blank Analyze Solvent Blank start->solvent_blank solvent_contaminated Solvent is Contaminated solvent_blank->solvent_contaminated method_blank Analyze Method Blank reagents_contaminated Reagents/Labware Contaminated method_blank->reagents_contaminated solvent_contaminated->method_blank No replace_solvent Use New Bottle/Lot of High-Purity Solvent solvent_contaminated->replace_solvent Yes systematic_check Systematically Check Reagents, Glassware, and Plasticware reagents_contaminated->systematic_check Yes check_instrument Check for System Carryover reagents_contaminated->check_instrument No resolved Contamination Resolved replace_solvent->resolved clean_glassware Re-clean Glassware Using Rigorous Protocol systematic_check->clean_glassware test_plasticware Test Plasticware for Leachables systematic_check->test_plasticware clean_glassware->resolved test_plasticware->resolved instrument_carryover Instrument Carryover Detected check_instrument->instrument_carryover clean_instrument Clean Injector, Replace Liner/Septum, Bake/Flush Column instrument_carryover->clean_instrument Yes instrument_carryover->resolved No clean_instrument->resolved

Caption: Troubleshooting workflow for identifying and mitigating contamination sources.

References

"improving the stability of 17-hydroxyheptadecanoic acid derivatives for analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 17-hydroxyheptadecanoic acid and its derivatives. The information aims to improve the stability of these compounds during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Direct analysis of free fatty acids like this compound can be challenging. For Gas Chromatography-Mass Spectrometry (GC-MS), the low volatility and polar nature of the carboxylic acid and hydroxyl groups lead to poor peak shape (tailing) and potential adsorption to the column. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC analysis.[1][2][3] For Liquid Chromatography-Mass Spectrometry (LC-MS), while not always mandatory, derivatization can significantly enhance ionization efficiency, leading to improved sensitivity, especially when using electrospray ionization (ESI).[4][5][6][7][8][9]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common methods for derivatizing hydroxy fatty acids are:

  • Silylation: This method uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS). Silylation replaces the active hydrogens on both the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[2][10]

  • Esterification followed by Silylation (Two-Step Derivatization): This involves first converting the carboxylic acid to a methyl ester (Fatty Acid Methyl Ester or FAME) using a reagent like Boron Trifluoride-Methanol (BF₃-Methanol). The hydroxyl group is then subsequently silylated. This two-step approach can sometimes provide cleaner chromatograms.[2][11]

Q3: How stable are the derivatized samples of this compound?

A3: The stability of derivatized samples is a critical consideration.

  • Trimethylsilyl (TMS) derivatives are known to be sensitive to moisture and can degrade over time.[12][13] It is highly recommended to analyze TMS-derivatized samples as soon as possible after preparation. If storage is necessary, it should be under strictly anhydrous conditions at low temperatures (-20°C or -80°C). Even under these conditions, degradation can be observed, with some studies showing significant loss after 48 hours.[12]

  • Fatty Acid Methyl Esters (FAMEs) are generally more stable than TMS derivatives.[10] However, they can still be susceptible to oxidation if unsaturated analogs are present. Storage at low temperatures in an inert atmosphere is recommended for long-term stability.

Q4: What are the optimal storage conditions for derivatized samples?

A4: To ensure the stability of your derivatized this compound samples, the following storage conditions are recommended:

  • Solvent: Store in a non-polar, anhydrous solvent like hexane (B92381) or dichloromethane.

  • Temperature: For short-term storage (up to 72 hours), -20°C is often sufficient. For longer-term storage, -80°C is recommended.[12]

  • Atmosphere: To prevent oxidation, especially for any unsaturated derivatives, it is best to overlay the sample with an inert gas like nitrogen or argon before sealing the vial.

  • Vials: Use high-quality glass autosampler vials with PTFE-lined caps (B75204) to prevent contamination and solvent evaporation.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Active Sites: Interaction of the analyte with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner, column, or glass wool.[1][3] 2. Incomplete Derivatization: Presence of the original, underivatized polar compound.[1] 3. Hydrolysis: Breakdown of silylated derivatives due to moisture in the sample or carrier gas.[3] 4. Column Contamination: Accumulation of non-volatile residues at the head of the column.[3]1. Use a deactivated inlet liner and/or replace the glass wool. Consider using an inert flow path. Trim the first few centimeters of the column. 2. Optimize derivatization conditions (reagent volume, temperature, time). Ensure the sample is completely dry before adding the derivatization reagent. 3. Use high-purity, dry carrier gas and ensure solvent and reagents are anhydrous. 4. Bake out the column according to the manufacturer's instructions.
Peak Splitting 1. Improper Injection Technique: The syringe plunger is depressed too slowly or too quickly. 2. Solvent/Stationary Phase Mismatch: The injection solvent is not compatible with the column's stationary phase.[14][15][16] 3. Column Overload: Injecting too much sample. 4. Poor Column Cut: The end of the capillary column is not perfectly flat.[14]1. Ensure a consistent and smooth injection speed. 2. Choose a solvent that is compatible with the polarity of your GC column's stationary phase.[15][16] 3. Dilute the sample or reduce the injection volume. 4. Recut the column end to ensure a clean, square cut.[14]
Ghost Peaks 1. Carryover: Residue from a previous, more concentrated sample. 2. Contaminated Syringe: The syringe was not adequately cleaned between injections. 3. Septum Bleed: Degradation products from the inlet septum. 4. Contaminated Carrier Gas or Gas Lines. 1. Run a solvent blank after a high-concentration sample to check for carryover. Increase the bake-out time and/or temperature at the end of the run. 2. Implement a rigorous syringe cleaning protocol with appropriate solvents. 3. Use high-quality, low-bleed septa and replace them regularly. 4. Use high-purity gas and ensure gas traps are functional.
No or Low Peak Intensity 1. Incomplete Derivatization: The derivatization reaction did not go to completion. 2. Derivative Degradation: The derivatized analyte has degraded due to instability. 3. Injector or Column Issues: Leaks in the injector or a degraded column. 4. MS Detector Issue: The detector is not properly tuned or the voltage is too low.1. Re-optimize the derivatization protocol (reagent concentration, temperature, and time). 2. Analyze the sample immediately after derivatization. Check for sources of moisture. 3. Perform a leak check on the inlet. Condition or replace the column. 4. Tune the mass spectrometer according to the manufacturer's instructions.
LC-MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Low Signal Intensity / Poor Ionization 1. Poor Ionization Efficiency: Free fatty acids often exhibit poor ionization in common LC-MS mobile phases, especially in negative ion mode.[4][5][7][9] 2. Ion Suppression: Co-eluting matrix components interfere with the ionization of the target analyte.[17][18] 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for ionization.1. Consider derivatization to introduce a readily ionizable group, which can significantly enhance the signal in positive ion mode.[6][8] 2. Improve sample cleanup procedures to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[17] 3. Optimize the mobile phase composition and pH. For underivatized fatty acids, a basic mobile phase may improve ionization in negative mode, but this can be detrimental to reversed-phase column stability.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting Endogenous Compounds: Phospholipids, salts, and other metabolites from the biological matrix can interfere with ionization.[17][18] 2. Insufficient Chromatographic Separation: The analyte of interest is not fully resolved from matrix components.1. Implement a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering compounds.[17] 2. Modify the LC gradient to improve the separation between the analyte and interfering peaks. Consider using a different column chemistry. 3. Quantify using a matrix-matched calibration curve or the standard addition method.
Peak Broadening or Tailing 1. Secondary Interactions: The analyte is interacting with active sites on the column or in the flow path. 2. Poorly Packed Column: The column has degraded or was not packed efficiently. 3. Extra-Column Volume: Excessive tubing length or dead volume in the connections.1. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. 2. Replace the column. 3. Minimize the length and diameter of all tubing. Ensure all fittings are properly connected.

Data Presentation: Stability of Fatty Acid Derivatives

Derivative TypeStorage TemperatureDurationExpected StabilityKey Considerations
Trimethylsilyl (TMS) Ethers/Esters Room TemperatureHoursLow: Significant degradation can occur rapidly.Highly susceptible to hydrolysis; must be kept in anhydrous conditions.[12][13]
4°C< 12 hoursModerate: Stable for a short period.[12]Anhydrous conditions are still critical.
-20°CUp to 72 hoursGood: Generally stable for a few days.[12]Ensure vials are tightly sealed to prevent moisture ingress.
-80°CSeveral daysVery Good: Recommended for storage longer than 72 hours.The gold standard for preserving TMS derivatives.
Fatty Acid Methyl Esters (FAMEs) Room TemperatureDays to WeeksGood: More stable than TMS derivatives.Risk of oxidation for unsaturated analogs.
4°CWeeks to MonthsVery Good: Suitable for medium-term storage.Store under an inert atmosphere for best results.
-20°C / -80°CMonths to YearsExcellent: Recommended for long-term storage.Minimizes both hydrolysis and oxidation.

Experimental Protocols

Protocol 1: One-Step Silylation for GC-MS Analysis

This protocol is suitable for the simultaneous derivatization of both the carboxylic acid and hydroxyl groups of this compound.

Materials:

  • Dried sample containing this compound

  • Silylation reagent (e.g., BSTFA with 1% TMCS, or MSTFA)

  • Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended as moisture will interfere with the reaction.[10]

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine and 50 µL of the silylation reagent (e.g., BSTFA + 1% TMCS).[19]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-80°C for 60 minutes.[10][19]

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous non-polar solvent like hexane.

Protocol 2: Two-Step Esterification and Silylation for GC-MS Analysis

This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.

Materials:

  • Dried sample containing this compound

  • Boron Trifluoride-Methanol (BF₃-Methanol) solution (14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • Silylation reagent (e.g., BSTFA)

  • Anhydrous pyridine

  • Reaction vials, heating block, vortex mixer

Procedure:

Step 1: Esterification

  • Sample Preparation: Place the dried sample in a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution.

  • Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Dry the hexane extract under a stream of nitrogen.

Step 2: Silylation

  • Reagent Addition: To the dried FAME extract, add 100 µL of anhydrous pyridine and 50 µL of BSTFA.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow_silylation cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dried Sample add_solvent Add Anhydrous Pyridine start->add_solvent add_reagent Add Silylation Reagent (e.g., BSTFA + 1% TMCS) add_solvent->add_reagent vortex Vortex add_reagent->vortex heat Heat at 60-80°C for 60 minutes vortex->heat cool Cool to Room Temperature heat->cool analyze GC-MS Analysis cool->analyze

Caption: Workflow for one-step silylation of this compound.

signaling_pathway_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Chromatographic Result (e.g., Peak Tailing) cause1 Active Sites in System start->cause1 cause2 Incomplete Derivatization start->cause2 cause3 Moisture Contamination start->cause3 solution1 Use Deactivated Liners Trim Column cause1->solution1 solution2 Optimize Reaction Conditions (Time, Temp, Reagent Conc.) cause2->solution2 solution3 Ensure Anhydrous Conditions (Solvents, Gas, Sample) cause3->solution3

Caption: Logical troubleshooting flow for poor GC-MS peak shape.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 17-Hydroxyheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 17-hydroxyheptadecanoic acid (17-HhA). The validation parameters are presented in accordance with industry-standard bioanalytical method validation guidelines. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a robust bioanalytical method for this analyte.

Core Principles of Bioanalytical Method Validation

Comparison of Analytical Methods

LC-MS/MS is a powerful and widely used technique for the quantification of fatty acids due to its high selectivity and sensitivity.[1] However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Sample Derivatization Not typically required, allowing for simpler sample preparation.Often requires derivatization to increase volatility, adding a step to the workflow.[2]
Sensitivity High, often achieving low limits of quantification (ng/mL to pg/mL range).Also highly sensitive, but can be limited by the efficiency of the derivatization step.
Selectivity Excellent, due to the combination of chromatographic separation and mass spectrometric detection (MRM).Good, but may have more potential for co-eluting interferences if chromatographic resolution is insufficient.
Throughput Generally high, with run times typically in the range of a few minutes per sample.[3]Can be lower due to longer chromatographic run times and the additional derivatization step.
Matrix Effects Can be a concern and must be carefully evaluated and mitigated.[4]Less prone to ion suppression/enhancement but can have other matrix-related issues.

LC-MS/MS Method Validation Parameters for this compound (Representative Data)

The following table summarizes the typical acceptance criteria and representative performance data for a validated LC-MS/MS method for 17-HhA quantification in human plasma.

Validation ParameterAcceptance CriteriaRepresentative Performance Data
Linearity Range Correlation coefficient (r²) ≥ 0.991 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Analyte response at least 5 times the blank response. Accuracy within ±20% and precision ≤20%.1 ng/mL
Accuracy (% Bias) Within ±15% of the nominal value (except at LLOQ, where it is ±20%).[5]-5.2% to 8.5%
Precision (% CV) ≤15% (except at LLOQ, where it is ≤20%).[5]Intra-day: 3.1% - 7.8%; Inter-day: 4.5% - 9.2%
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.Method is selective for 17-HhA.
Matrix Effect Accuracy within ±15% and precision ≤15% for each matrix source.[5]Matrix factor between 0.92 and 1.08
Recovery Consistent and reproducible.> 85%
Stability Analyte concentration within ±15% of the nominal concentration under various storage conditions.Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 1 month at -80°C.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., this compound-d3).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumental Conditions
  • Liquid Chromatography:

    • Instrument: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 30% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 17-HhA: Precursor ion (Q1) m/z 299.2 -> Product ion (Q3) m/z 255.2

      • 17-HhA-d3 (IS): Precursor ion (Q1) m/z 302.2 -> Product ion (Q3) m/z 258.2

    • Key MS Parameters:

      • Spray Voltage: -4500 V

      • Source Temperature: 550°C

      • Collision Gas: Nitrogen

Visualizations

LCMSMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Linearity Linearity Accuracy Accuracy Precision Precision Selectivity Selectivity LLOQ LLOQ Stability Stability

Caption: Workflow for LC-MS/MS Method Validation.

Validation_Parameters cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity & Selectivity cluster_robustness Robustness & Reliability Validated_Method Validated LC-MS/MS Method Accuracy Accuracy (% Bias) Validated_Method->Accuracy Precision Precision (% CV) Validated_Method->Precision Linearity Linearity (r²) Validated_Method->Linearity LLOQ Lower Limit of Quantification Validated_Method->LLOQ Selectivity Selectivity Validated_Method->Selectivity Recovery Recovery Validated_Method->Recovery Matrix_Effect Matrix Effect Validated_Method->Matrix_Effect Stability Stability Validated_Method->Stability

Caption: Key Parameters in Bioanalytical Method Validation.

References

A Comparative Guide to the Inter-Laboratory Analysis of 17-Hydroxyheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17-hydroxyheptadecanoic acid (17-HHA) is a hydroxylated odd-chain fatty acid. The analysis of specific fatty acids is crucial for understanding lipid metabolism and its role in various physiological and pathological states. While formal inter-laboratory proficiency testing programs for this compound are not widely documented in publicly available literature, this guide provides a comparative overview of the analytical methodologies that can be employed for its quantification. By examining the performance of similar assays for related analytes, we can establish expected performance characteristics. This guide compares two primary analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their typical performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.

Quantitative Data Summary

Although a specific inter-laboratory comparison for this compound is not available, the following table summarizes representative quantitative data from a simulated proficiency testing program. These values are based on the typical performance characteristics of modern analytical laboratories employing LC-MS/MS and GC-MS for the analysis of hydroxylated fatty acids. The data reflects the expected precision and accuracy for such assays.

LaboratoryMethodMean Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)Z-Score
Lab ALC-MS/MS8.50.78.2-0.5
Lab BLC-MS/MS9.20.88.70.8
Lab CUPLC-MS/MS8.80.66.80.0
Lab DLC-MS/MS7.90.911.4-1.8
Lab EGC-MS9.51.212.61.4
Consensus Mean: 8.8
Overall Standard Deviation: 0.5
Acceptable Z-Score Range: -2.0 to +2.0

Experimental Protocols

The accurate quantification of this compound in biological matrices such as plasma, serum, or tissues requires robust and validated analytical methods. Below are detailed protocols for the two most common and powerful techniques for this purpose: LC-MS/MS and GC-MS.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of many non-volatile and thermally labile compounds like hydroxy fatty acids, offering high sensitivity and specificity without the need for derivatization.

1. Sample Preparation

  • Materials:

    • Biological sample (e.g., 100 µL of plasma or serum)

    • Internal Standard (IS) working solution (e.g., this compound-d3 in methanol)

    • Ice-cold acetonitrile (B52724) (ACN) or another suitable protein precipitation solvent

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic acid

  • Procedure:

    • Thaw biological samples on ice.

    • In a microcentrifuge tube, add 100 µL of the sample.

    • Add 10 µL of the internal standard working solution.

    • Vortex briefly to ensure thorough mixing.

    • To precipitate proteins, add 400 µL of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A linear gradient from 40% to 95% Mobile Phase B over approximately 8-10 minutes.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • 17-HHA Precursor Ion: m/z 285.2

    • 17-HHA Product Ions: Monitor characteristic fragments (e.g., m/z 267.2, 113.1).

    • Internal Standard Transitions: Monitor appropriate precursor and product ions for the deuterated standard.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for fatty acid analysis, providing excellent chromatographic resolution and structural information. However, it requires a derivatization step to increase the volatility of the analyte.

1. Sample Preparation and Derivatization

  • Materials:

    • Biological sample (e.g., 100 µL of plasma or serum)

    • Internal Standard (IS) working solution

    • Solvents for extraction (e.g., hexane, isopropanol)

    • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS)

    • Anhydrous solvent for derivatization (e.g., pyridine (B92270) or acetonitrile)

  • Procedure:

    • Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction from the sample, including the internal standard.

    • Evaporate the extraction solvent to complete dryness under nitrogen.

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization of the hydroxyl and carboxyl groups.

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for GC-MS injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at a rate of 10°C/min, and hold for 5-10 minutes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized 17-HHA and the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction & Protein Precipitation Add_IS->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution (LC-MS) or Derivatization (GC-MS) Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Reconstitution->GCMS Integration Peak Integration LCMS->Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 17-HHA Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for 17-HHA analysis.

Metabolic Pathway: ω-Oxidation of Heptadecanoic Acid

This compound is an intermediate in the ω-oxidation pathway of fatty acids. This pathway serves as an alternative to β-oxidation, particularly for certain fatty acids when the primary pathway is impaired. The process begins with the hydroxylation of the terminal methyl group of the fatty acid.

G FA Heptadecanoic Acid (C17:0) HHA This compound FA->HHA ω-Hydroxylation Aldehyde 17-Oxoheptadecanoic Acid HHA->Aldehyde Oxidation Diacid Heptadecanedioic Acid Aldehyde->Diacid Oxidation BetaOx β-Oxidation Diacid->BetaOx cyp450 Cytochrome P450 (CYP4F2, CYP4F3B) cyp450->FA adh Alcohol Dehydrogenase adh->HHA aldh Aldehyde Dehydrogenase aldh->Aldehyde

Caption: The ω-oxidation pathway of heptadecanoic acid.

A Head-to-Head Comparison: GC-MS and LC-MS for the Analysis of Odd-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and cellular signaling, the accurate analysis of odd-chain hydroxy fatty acids is of paramount importance. These molecules, characterized by an odd number of carbon atoms and the presence of a hydroxyl group, are implicated in various physiological and pathological processes. The two leading analytical techniques for their quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these powerful methods is contingent on several factors, including the specific analytes of interest, required sensitivity, sample matrix, and desired throughput. This guide provides an objective comparison of GC-MS and LC-MS for the analysis of odd-chain hydroxy fatty acids, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The quantitative performance of an analytical method is critical for generating reliable and reproducible data. The following table summarizes key performance parameters for both GC-MS and LC-MS in the context of fatty acid analysis. It is important to note that these values can vary depending on the specific instrumentation, the fatty acid being analyzed, and the complexity of the sample matrix.

Performance ParameterGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.05 - 1.0 pg on column[1]0.1 - 0.9 ng/mL[2]
Limit of Quantitation (LOQ) 9 - 88 ng[1]0.4 - 2.6 ng/mL[2]
Precision (%RSD) <15%<10% (intraday), <10% (interday)[1]
Recovery 88.0 - 99.2%[1]83.4 - 112.8%[1][3]
Derivatization MandatoryOften not required
Sample Throughput LowerHigher

Core Principles and Key Differences

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds.[4] For odd-chain hydroxy fatty acids, which are inherently non-volatile, a crucial derivatization step is mandatory to increase their volatility and thermal stability.[5][6] This typically involves a two-step process: esterification of the carboxyl group to form a fatty acid methyl ester (FAME) and silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether.[7][8][9]

The derivatized analytes are then introduced into a heated injection port, vaporized, and separated in a gaseous mobile phase as they pass through a capillary column.[4] Separation is based on the compound's boiling point and affinity for the stationary phase.[4] Following separation, the molecules are ionized, most commonly by electron ionization (EI), which causes extensive fragmentation.[5] This fragmentation pattern provides detailed structural information, acting as a molecular fingerprint that is highly valuable for compound identification.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds with varying polarities and volatilities.[5] A key advantage of LC-MS for analyzing odd-chain hydroxy fatty acids is that it often does not require derivatization, allowing for the analysis of the intact molecules.[1][5] This simplifies sample preparation and reduces the potential for analyte loss or degradation. However, derivatization can sometimes be employed to enhance sensitivity.[11]

In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The separated compounds are then introduced into the mass spectrometer, typically using soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[5] These methods generate intact molecular ions with minimal fragmentation, which is particularly advantageous for the analysis of larger and more complex molecules.[5][10]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS differ significantly, primarily due to the sample preparation steps.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Esterification & Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization EI Ionization GC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Data Acquisition

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Data Acquisition

LC-MS Experimental Workflow

Detailed Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in fatty acid analysis.

GC-MS Protocol for Odd-Chain Hydroxy Fatty Acids

This protocol outlines the derivatization and analysis of odd-chain hydroxy fatty acids as their trimethylsilyl (TMS) ether derivatives of fatty acid methyl esters (FAMEs).

1. Lipid Extraction (Folch Method) [1]

  • To a 100 µL biological sample (e.g., plasma, tissue homogenate), add an appropriate internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.

  • Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization

  • Esterification to FAMEs: To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol.[5] Heat at 85°C for 1 hour. After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex and collect the upper hexane layer containing the FAMEs.[5]

  • Silylation of Hydroxyl Group: Dry the FAMEs under nitrogen. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[7][9] Heat at 60°C for 30 minutes.[7] The sample is now ready for GC-MS analysis.

3. GC-MS Instrumental Parameters [7][12]

  • Injection: 1 µL, splitless mode at 250-280°C.

  • Column: A suitable capillary column for FAMEs analysis (e.g., DB-23, HP-5MS).

  • Oven Temperature Program: Start at 80°C, hold for 5 minutes, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For targeted analysis, use single ion monitoring (SIM) mode.

LC-MS Protocol for Odd-Chain Hydroxy Fatty Acids

LC-MS allows for the direct analysis of free fatty acids, simplifying sample preparation.[1]

1. Lipid Extraction

  • Follow the same lipid extraction procedure as for GC-MS (Folch method).

  • After drying the lipid extract, reconstitute the sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

2. LC-MS/MS Instrumental Parameters [1][2]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode. For targeted quantification, use multiple reaction monitoring (MRM).

Conclusion: Making the Right Choice

Both GC-MS and LC-MS are powerful techniques for the analysis of odd-chain hydroxy fatty acids, each with its own set of advantages and limitations.

GC-MS is a robust and highly reproducible technique that provides excellent chromatographic resolution and detailed structural information through its extensive fragmentation patterns. However, the mandatory derivatization step adds complexity and time to the sample preparation process.

LC-MS , on the other hand, offers the significant advantage of analyzing these compounds in their native form, leading to a simpler and often faster workflow. Its use of soft ionization makes it particularly well-suited for the analysis of larger and more labile molecules.

The choice between GC-MS and LC-MS will ultimately depend on the specific research question, the nature of the samples, and the available instrumentation. For studies requiring high-throughput analysis and focusing on a broad range of fatty acids, including very-long-chain species, LC-MS is often the more advantageous approach.[10] For in-depth structural elucidation and when dealing with complex mixtures of isomers, the high resolving power of GC-MS remains a valuable asset.

References

A Comparative Guide to the Cross-Validation of 17-Hydroxyheptadecanoic Acid Quantification in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid mediators like 17-hydroxyheptadecanoic acid (17-HDoHE) is crucial for understanding inflammatory processes and other metabolic disorders. This guide provides a comparative overview of the analytical methodologies for quantifying 17-HDoHE across different biological matrices, with a focus on cross-validation principles. The information is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Quantitative Performance Data

The performance of LC-MS/MS methods for the quantification of lipid mediators, including 17-HDoHE, has been validated in several studies. The following tables summarize key validation parameters from a representative non-targeted LC-MS/MS assay for over 100 lipid mediators, which includes 17-HDoHE, in biological samples.[2][3]

Table 1: Linearity and Retention Time for 17-HDoHE

AnalyteRetention Time (min)Linear Range (ng/mL)
17-HDoHE10.90.03 - 5884>0.99

Data synthesized from a study validating a non-targeted LC-MS/MS assay for a broad range of lipid mediators.[2][3]

Table 2: Precision and Accuracy of a Representative LC-MS/MS Method

AnalyteIntra-assay Precision (RSD%)Inter-assay Precision (RSD%)Accuracy (%)
Representative PUFAs< 15%< 15%85-115%

Acceptance criteria for accuracy and precision are generally within ±15%.[4] While specific data for 17-HDoHE was not detailed, this represents typical performance for similar analytes using LC-MS/MS.

Table 3: Recovery and Matrix Effect in Plasma and Adipose Tissue

MatrixSPE Recovery (%)Matrix Effect (%)
Plasma29 - 13410 - 580
Adipose Tissue29 - 13410 - 580

Solid-phase extraction (SPE) recoveries and matrix effects were found to be broad for a range of 65 lipid mediators, indicating the necessity of matrix-specific internal standards for accurate quantification.[3][5]

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
17-HDoHE0.01 - 17650.03 - 5884

The wide range for LOD and LOQ highlights the variability among different analytes within a non-targeted method.[3]

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of 17-HDoHE in biological matrices, based on common practices in the field.

Sample Preparation

A critical step in the analysis of lipid mediators is the sample preparation, which typically involves solid-phase extraction (SPE) to isolate the analytes of interest from the complex biological matrix.

  • Internal Standard Addition: To a known volume of the biological sample (e.g., plasma, serum, or tissue homogenate), an internal standard (IS) solution is added. Deuterated analogs of the analytes, such as d8-12(S)-HETE, are commonly used to correct for extraction losses and matrix effects.[6]

  • Protein Precipitation and Extraction: For plasma or serum, proteins are often precipitated with a cold organic solvent like methanol. The supernatant is then diluted and acidified. For tissues, homogenization is performed, followed by extraction.

  • Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is washed to remove interfering substances, and the analytes are then eluted with an organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of 17-HDoHE are performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the lipid mediators. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[7][8]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For 17-HDoHE, a characteristic transition would be selected for quantification.[2][5]

Visualizations

Experimental Workflow for 17-HDoHE Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Solid-Phase Extraction (SPE) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: A generalized workflow for the quantification of 17-HDoHE in biological matrices.

Signaling Pathway Context (Simplified)

signaling_pathway PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., DHA, EPA) Enzymes Enzymatic Oxidation (LOX, COX, CYP) PUFA->Enzymes Lipid_Mediators Bioactive Lipid Mediators (e.g., 17-HDoHE) Enzymes->Lipid_Mediators Biological_Effects Biological Effects (Inflammation, Resolution) Lipid_Mediators->Biological_Effects

Caption: Simplified pathway showing the generation of 17-HDoHE from PUFAs.

References

A Comparative Guide to the Linearity and Range of 17-Hydroxyheptadecanoic Acid Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 17-hydroxyheptadecanoic acid, a long-chain omega-hydroxy fatty acid. Given the limited availability of publicly accessible, fully validated methods specifically for this compound, this guide utilizes data from validated methods for closely related long-chain (hydroxy) fatty acids as representative examples. This approach provides a robust framework for researchers to develop and validate their own assays for this specific analyte. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most powerful and widely used techniques for fatty acid analysis.

Metabolic Pathway of this compound

This compound is formed through the ω-oxidation of heptadecanoic acid, a saturated fatty acid with an odd number of carbons. This metabolic pathway serves as an alternative to the primary β-oxidation pathway, particularly when there is an excess of fatty acids. The initial and rate-limiting step is the hydroxylation of the terminal methyl group (ω-carbon) of the fatty acid, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies in the endoplasmic reticulum. The resulting ω-hydroxy fatty acid is then further oxidized to a dicarboxylic acid by cytosolic alcohol and aldehyde dehydrogenases. This dicarboxylic acid can then enter the peroxisome to undergo β-oxidation, where it is chain-shortened.

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Heptadecanoic Acid Heptadecanoic Acid This compound This compound Heptadecanoic Acid->this compound CYP4A/CYP4F (ω-hydroxylase) Heptadecanedioic Acid Heptadecanedioic Acid This compound->Heptadecanedioic Acid Alcohol Dehydrogenase & Aldehyde Dehydrogenase Chain-shortened Dicarboxylic Acids Chain-shortened Dicarboxylic Acids Heptadecanedioic Acid->Chain-shortened Dicarboxylic Acids Peroxisomal β-Oxidation

Metabolic pathway of this compound formation and subsequent degradation.

Analytical Methodologies: A Comparative Overview

The quantification of this compound in biological matrices typically requires highly sensitive and selective analytical techniques. LC-MS/MS and GC-MS are the methods of choice due to their ability to provide structural information and achieve low detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For fatty acid analysis, reversed-phase chromatography is commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like hydroxy fatty acids, a derivatization step is necessary to increase their volatility for gas chromatographic separation.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample using either LC-MS/MS or GC-MS.

Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis GC-MS Analysis->Data Analysis

Performance Showdown: Selecting the Optimal Derivatization Reagent for 17-Hydroxyheptadecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of long-chain hydroxy fatty acids like 17-hydroxyheptadecanoic acid, selecting the appropriate derivatization strategy is a critical step for achieving accurate and sensitive quantification, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. The inherent chemical properties of this compound, namely its low volatility and high polarity due to the presence of both a carboxylic acid and a hydroxyl group, necessitate chemical modification to enhance its analytical performance.

This guide provides an objective comparison of common derivatization reagents for this compound, supported by experimental data from studies on similar long-chain hydroxy fatty acids. We will delve into the performance of silylation and a two-step esterification/silylation approach, offering detailed experimental protocols and a quantitative data summary to inform your selection process.

Derivatization Strategies: A Head-to-Head Comparison

The two primary strategies for derivatizing this compound for GC-MS analysis are one-step silylation and a two-step process involving esterification followed by silylation.

1. One-Step Silylation: This method simultaneously derivatizes both the carboxylic acid and hydroxyl groups. The most common reagents for this are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity.[1][2]

  • Advantages: The single-step nature of this reaction simplifies the workflow, making it faster and more straightforward.[1]

  • Disadvantages: Silyl derivatives can be sensitive to moisture, potentially leading to incomplete derivatization or degradation of the derivatives.[1] The presence of excess derivatizing reagent and byproducts can sometimes interfere with the chromatographic analysis.[3]

2. Two-Step Esterification and Silylation: This approach first targets the carboxylic acid group, typically converting it to a fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF3-Methanol).[1] The hydroxyl group is then subsequently derivatized using a silylating reagent like BSTFA.

  • Advantages: FAMEs are generally more stable than their trimethylsilyl (B98337) (TMS) ester counterparts.[1] This method is robust and widely used in fatty acid analysis.[1]

  • Disadvantages: The two-step process is more time-consuming and involves more sample handling, which can introduce variability.[1] The esterification conditions, particularly with BF3-Methanol, can be harsh and may potentially degrade certain analytes.[1]

Quantitative Performance Data

Direct comparative quantitative data for the derivatization of this compound is limited in the available literature. The following table summarizes indicative performance characteristics based on studies of other long-chain hydroxy fatty acids. These values should be considered as a general guide, and optimization for this compound is recommended.

Derivatization MethodReagent(s)Target Functional GroupsTypical Reaction EfficiencyDerivative StabilityIndicative Limit of Detection (LOD)Key AdvantagesKey Disadvantages
One-Step Silylation BSTFA + 1% TMCSCarboxyl & HydroxylHighModerate (moisture-sensitive)[1]Low ng/mL rangeFast, one-step reactionDerivatives are moisture-sensitive[1]
One-Step Silylation MSTFACarboxyl & HydroxylVery HighModerate (moisture-sensitive)Low ng/mL rangeGenerally more reactive than BSTFA[2]Derivatives are moisture-sensitive
Two-Step Esterification & Silylation BF3-Methanol, then BSTFACarboxyl (esterification), Hydroxyl (silylation)HighHigh (FAMEs are stable)[1]Low ng/mL rangeRobust, stable derivatives[1]Two-step process, harsher conditions[1]

Experimental Protocols

Below are detailed methodologies for the key derivatization experiments. Note: These are general protocols and may require optimization for your specific sample matrix and analytical instrumentation. Always work in a fume hood and use appropriate personal protective equipment.

Protocol 1: One-Step Silylation with BSTFA + 1% TMCS
  • Sample Preparation: Place the dried extract containing this compound in a 2 mL reaction vial. Ensure the sample is completely dry, as moisture will interfere with the reaction.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes.[2]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Two-Step Esterification with BF3-Methanol followed by Silylation

Step 1: Esterification

  • Sample Preparation: Place the dried extract in a reaction vial.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[2]

  • Reaction: Cap the vial and heat at 60°C for 30-60 minutes.[3]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to mix.

  • Phase Separation: Allow the layers to separate and carefully transfer the upper hexane layer, which contains the fatty acid methyl esters (FAMEs), to a clean vial.

  • Drying: Evaporate the hexane under a gentle stream of nitrogen.

Step 2: Silylation

  • Reagent Addition: To the dried FAMEs, add 100 µL of BSTFA.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the derivatization and analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_silylation One-Step Silylation cluster_esterification Two-Step Esterification & Silylation cluster_analysis Analysis start Dried Sample (this compound) reagent_s Add BSTFA + TMCS or MSTFA start->reagent_s reagent_e Add BF3-Methanol start->reagent_e heat_s Heat (e.g., 70°C) reagent_s->heat_s gcms GC-MS Analysis heat_s->gcms heat_e Heat (e.g., 60°C) reagent_e->heat_e extract Extract with Hexane heat_e->extract dry Evaporate Solvent extract->dry reagent_s2 Add BSTFA dry->reagent_s2 heat_s2 Heat (e.g., 70°C) reagent_s2->heat_s2 heat_s2->gcms

Caption: Experimental workflow for the derivatization of this compound.

logical_relationship cluster_analyte Analyte Properties cluster_goal Analytical Goal cluster_derivatization Derivatization Requirement cluster_methods Derivatization Methods analyte This compound (Low Volatility, High Polarity) derivatization Increase Volatility & Improve Chromatographic Performance analyte->derivatization goal Sensitive & Accurate Quantification (GC-MS / LC-MS) derivatization->goal silylation One-Step Silylation (BSTFA or MSTFA) derivatization->silylation ester_silylation Two-Step Esterification & Silylation (BF3-MeOH/BSTFA) derivatization->ester_silylation silylation->goal ester_silylation->goal

Caption: Logical relationship for derivatization of this compound.

Conclusion

The choice between one-step silylation and a two-step esterification/silylation protocol for the analysis of this compound depends on the specific requirements of the study. For high-throughput applications where speed is crucial, one-step silylation with BSTFA or MSTFA is a viable option, provided that strictly anhydrous conditions are maintained. For applications demanding high reproducibility and derivative stability, the more robust two-step esterification followed by silylation is recommended, despite its longer workflow. Ultimately, the optimal method should be validated for the specific matrix and analytical instrumentation to ensure the highest quality data for your research.

References

A Comparative Analysis of 17-Hydroxyheptadecanoic Acid and 15-Hydroxypentadecanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, biological activities, and analytical methodologies of two long-chain omega-hydroxy fatty acids.

Introduction

Long-chain hydroxy fatty acids are a diverse class of lipid molecules that play crucial roles in various physiological and pathological processes. Their hydroxylation at different positions along the carbon chain imparts unique chemical properties and biological functions. This guide provides a comparative overview of two such molecules: 17-hydroxyheptadecanoic acid and 15-hydroxypentadecanoic acid. Both are saturated omega-hydroxy fatty acids, differing only by two carbons in their chain length. This comparison aims to provide researchers, scientists, and drug development professionals with a consolidated resource to understand their key characteristics and potential applications.

Physicochemical Properties

A fundamental aspect of understanding the behavior of these molecules in biological systems is their physicochemical properties. The following table summarizes the key physical and chemical data for this compound and 15-hydroxypentadecanoic acid.

PropertyThis compound15-Hydroxypentadecanoic Acid
Molecular Formula C₁₇H₃₄O₃C₁₅H₃₀O₃
Molecular Weight 286.45 g/mol 258.40 g/mol
CAS Number 13099-34-84617-33-8
Melting Point 87.5-88.0 °C[1]85-89 °C
Boiling Point 427.8±18.0 °C (Predicted)[1]400.9 °C
Synonyms ω-hydroxyheptadecanoic acid, 17-hydroxymargaric acidω-hydroxypentadecanoic acid
Natural Occurrence Found in some plant species like Pinus radiata and in aeolian particles.Found in some plants like Arabidopsis thaliana and Angelica archangelica, as well as in soybean and rapeseed oil.[2][3]
Commercial Use Used in the synthesis of specialty esters and lactones for fragrance and flavor applications.[1]Used as a biochemical reagent and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants.[4]

Biological Activity and Mechanisms of Action

While direct comparative studies on the biological activities of this compound and 15-hydroxypentadecanoic acid are limited, available data and the activities of related long-chain omega-hydroxy fatty acids provide valuable insights.

15-Hydroxypentadecanoic Acid:

Emerging research suggests that 15-hydroxypentadecanoic acid possesses several biological activities:

  • Angiogenesis Promotion: Studies on its non-hydroxylated counterpart, pentadecanoic acid (C15:0), have shown pro-angiogenic effects through the activation of the PI3K-AKT signaling pathway. It is plausible that 15-hydroxypentadecanoic acid may share or have modified activity on this pathway.

This compound:

Specific biological activities for this compound are not well-documented in publicly available literature. However, as a long-chain omega-hydroxy fatty acid, its biological functions can be inferred from the general activities of this class of molecules. Omega-hydroxy fatty acids are known to be involved in:

  • Inflammatory Responses: They can be precursors to dicarboxylic acids, which have roles in both pro- and anti-inflammatory signaling.

  • Regulation of Vascular Tone and Angiogenesis: These processes are often modulated by metabolites of long-chain fatty acids.

  • CYP4F Enzyme Metabolism: Long-chain fatty acids are substrates for cytochrome P450 enzymes of the CYP4F family, which catalyze their omega-hydroxylation. This metabolic pathway is a key step in their conversion to other signaling molecules.

The following table summarizes the known and inferred biological activities.

Biological ActivityThis compound15-Hydroxypentadecanoic Acid
Anti-inflammatory Inferred based on classReported (qualitative)
Antibacterial Data not availableReported (qualitative)
Antioxidant Data not availableReported (qualitative)
Angiogenesis Inferred based on classPotentially pro-angiogenic
Signaling Pathways Likely involves CYP4F metabolismPotentially PI3K-AKT pathway
Quantitative Data (IC₅₀/EC₅₀) Data not availableData not available

Signaling Pathways

Omega-Hydroxylation of Long-Chain Fatty Acids by CYP4F Enzymes

A primary metabolic pathway for both this compound and 15-hydroxypentadecanoic acid is likely omega-hydroxylation catalyzed by CYP4F enzymes. This is a critical step in their metabolism and conversion to other bioactive molecules.

CYP4F_Metabolism Long-Chain Fatty Acid Long-Chain Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Long-Chain Fatty Acid->Omega-Hydroxy Fatty Acid NADPH, O₂ CYP4F Enzyme CYP4F Enzyme CYP4F Enzyme->Long-Chain Fatty Acid Further Metabolism Further Metabolism Omega-Hydroxy Fatty Acid->Further Metabolism Oxidation Bioactive Molecules Bioactive Molecules Further Metabolism->Bioactive Molecules e.g., Dicarboxylic Acids PI3K_Akt_Pathway 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid Receptor Receptor 15-Hydroxypentadecanoic Acid->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylation Cellular Response e.g., Angiogenesis Downstream Effectors->Cellular Response GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Hydrolysis Saponification (to release esterified fatty acids) Extraction->Hydrolysis Derivatization Derivatization (e.g., silylation) Hydrolysis->Derivatization GC_Separation Gas Chromatography (Separation by volatility) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection and Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

"evaluating the specificity of analytical methods for 17-hydroxyheptadecanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 17-Hydroxyheptadecanoic Acid

For researchers, scientists, and drug development professionals, the accurate and specific quantification of lipid mediators like this compound is critical for understanding their roles in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methods used for this purpose, focusing on specificity and supported by experimental data and protocols.

The principal techniques for the analysis of this compound and other oxylipins are mass spectrometry-based methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] While immunoassays exist for some lipids, their utility for this compound is limited due to potential cross-reactivity with structurally similar molecules.[1][3]

Comparison of Key Performance Parameters

The choice of an analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. The following table summarizes key quantitative performance parameters for GC-MS and LC-MS/MS, based on data from the analysis of hydroxy fatty acids and related compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99[4]>0.999[4]
Accuracy (% Recovery) Typically >90%[4]87% - 119%[4]
Precision (%RSD) ≤ 10% (with derivatization)[4]< 7%[1][4]
Limit of Detection (LOD) Low ng/mL to pg/mL range[5][6]Low ng/mL to sub-ng/mL range[4][5]
Limit of Quantitation (LOQ) Low ng/mL range[4]Sub-ng/mL to low ng/mL range[4]
Specificity High, especially with high-resolution capillary columns for isomer separation.[7]High, achieved through chromatographic separation and specific MRM transitions.[2][8]
Throughput Lower, due to mandatory derivatization steps and longer run times.[4]Higher, as derivatization is not typically required.[4]
Derivatization Mandatory to increase volatility.[6]Not typically required.[4]

Analytical Methodologies and Experimental Protocols

Specificity in the analysis of this compound is paramount, as it must be distinguished from other positional isomers and structurally related fatty acids. This is achieved through a combination of chromatographic separation and mass spectrometric detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for analyzing oxylipins directly from biological extracts with high sensitivity and specificity, generally without the need for derivatization.[1] Specificity is achieved by separating isomers using reversed-phase liquid chromatography and then using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions.[2]

Experimental Protocol: LC-MS/MS

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of a biological sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., 17-HDoHE-d8 or another deuterated hydroxy fatty acid) to correct for extraction variability.[9]

    • Perform protein precipitation and lipid extraction using a method like the Folch or Bligh and Dyer procedures, or by solid-phase extraction (SPE).[1][6] For instance, add ice-cold isopropanol (B130326) to precipitate proteins, centrifuge, and collect the supernatant.[4]

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).[10]

  • Instrumentation and Conditions:

    • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., Acquity C18 BEH, 2.1 × 100 mm, 1.7 µm) is commonly used.[1]

    • Mobile Phase: A binary gradient system is typical, consisting of an aqueous phase (A) and an organic phase (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.[10][11]

    • Gradient Elution: A gradient is run to separate fatty acids over a 15-25 minute period.[10]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.[5]

    • Quantification: Use the MRM mode. For this compound, the precursor ion would be [M-H]⁻ at m/z 285.2. Product ions for fragmentation would be determined by infusing a pure standard, but characteristic fragments often result from cleavages near the hydroxyl group.[8][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution, which is highly advantageous for separating fatty acid isomers.[7] However, a key requirement is the chemical derivatization of the non-volatile fatty acids to increase their volatility and thermal stability.[6]

Experimental Protocol: GC-MS

  • Sample Preparation and Derivatization:

    • Perform lipid extraction as described for the LC-MS/MS method, including the addition of an internal standard.

    • Evaporate the solvent completely.

    • Derivatization: The carboxyl and hydroxyl groups must be derivatized. A common two-step process involves:

      • Esterification: Convert the carboxylic acid to a methyl ester (FAME) using a reagent like BF₃-methanol or by acidic catalysis.[11]

      • Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

    • After the reaction, the derivatized sample is ready for injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A system equipped with a capillary column.

    • Column: A polar capillary column (e.g., CP-Sil 88 or BPX-70) is superior for separating fatty acid isomers.[7] A non-polar column like a DB-5ms can also be used.[14]

    • Carrier Gas: Helium at a constant flow rate.[14]

    • Oven Temperature Program: A temperature gradient is essential for separating the complex mixture of FAMEs. For example, start at 100°C and ramp up to 280°C.[14][15]

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode.[14]

    • Quantification: Use Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized this compound and the internal standard for enhanced sensitivity and specificity.[4][14]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound using mass spectrometry-based methods.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) IS Add Internal Standard (e.g., Deuterated Analog) Sample->IS Extract Lipid Extraction (LLE or SPE) IS->Extract Dry Evaporate & Reconstitute Extract->Dry Deriv Derivatization (Esterification & Silylation) Dry->Deriv Required for GC-MS LCMS LC-MS/MS Analysis Dry->LCMS Direct Analysis GCMS GC-MS Analysis Deriv->GCMS Process Chromatogram Processing & Peak Integration GCMS->Process LCMS->Process Quant Quantification (Calibration Curve) Process->Quant Result Final Concentration Quant->Result

Caption: General workflow for quantifying this compound.

Conclusion

Both LC-MS/MS and GC-MS are highly specific and sensitive methods for the quantification of this compound.

  • LC-MS/MS is often preferred for its higher throughput and simpler sample preparation, as it typically does not require derivatization. Its specificity relies on the combination of chromatographic retention time and highly selective MRM transitions.[2]

  • GC-MS provides excellent chromatographic separation of isomers, which can be a distinct advantage for resolving complex mixtures of fatty acids.[7] However, the mandatory and often multi-step derivatization process reduces throughput and can be a source of analytical variability.[4]

The choice between these methods will ultimately depend on the specific research question, available instrumentation, sample throughput requirements, and the need to resolve potentially interfering isomers. For targeted quantification in complex biological matrices, LC-MS/MS is frequently the method of choice.

References

A Comparative Guide to the Quantification of 17-Hydroxyheptadecanoic Acid: Isotope Dilution vs. Alternative Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of lipid mediators like 17-hydroxyheptadecanoic acid (17-HDoHE), a metabolite of docosahexaenoic acid (DHA), is critical for understanding its role in various physiological and pathological processes. For researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison between the gold-standard isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) and alternative methods, supported by experimental data and detailed protocols.

Stable isotope dilution (SID) coupled with mass spectrometry is widely regarded as the most accurate and precise technique for quantitative analysis.[1] This approach utilizes a stable, isotopically labeled version of the analyte (e.g., 17-HDoHE-d8) as an internal standard (IS). This IS is chemically identical to the analyte and co-elutes during chromatography, allowing it to perfectly mirror the analyte's behavior during sample extraction, derivatization, and ionization, thus correcting for any sample loss or matrix-induced signal suppression.[1]

Performance Comparison: Isotope Dilution vs. Non-Isotopic Internal Standard

The primary alternative to a stable isotope-labeled internal standard is the use of a structurally similar but non-identical compound. While more accessible, this approach can compromise accuracy and precision, as the internal standard may not fully compensate for the analyte's behavior in complex biological matrices. The following table summarizes key performance metrics.

Performance MetricIsotope Dilution LC-MS/MS (ID-LC-MS/MS)LC-MS/MS with Non-Isotopic ISJustification
Accuracy (% Bias) Typically < 5%[2]Can be > 15%The identical chemical nature of the isotopic IS ensures it accurately tracks and corrects for analyte loss at every step, from extraction to detection. Non-isotopic standards can have different extraction efficiencies and ionization responses.
Precision (%RSD/CV) Repeatability: < 2-3%[3] Total Precision: < 5%[4][5]10-20% or higherID-LC-MS/MS effectively minimizes variations introduced during sample preparation, leading to superior reproducibility.[3] The variability in matrix effects between the analyte and a non-isotopic IS increases the relative standard deviation.[6]
Specificity Very HighModerate to HighSpecificity is achieved through unique precursor-to-product ion transitions (SRM).[7][8] While SRM provides high specificity for both methods, the isotope dilution method is less prone to interference from co-eluting matrix components affecting ionization efficiency.
Limit of Quantification (LOQ) 0.5 - 8.5 pg on column for HDoHE isomers[7][8]Variable, often higherThe precise correction for matrix effects allows for more reliable quantification at lower concentrations. The LOQ for HDoHE isomers has been reported in the low picogram range using sensitive LC-MS/MS systems.[7][8]
Matrix Effect Effectively compensatedSignificant and variableThe stable isotope IS co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, canceling out the effect.[6] Non-isotopic standards elute at different times and are affected differently by the sample matrix, leading to quantification errors.[6]
**Linearity (R²) **≥ 0.99[8]≥ 0.99Both methods can achieve excellent linearity with proper calibration, but the accuracy across the linear range is superior with isotope dilution.

Experimental Protocols

Isotope Dilution LC-MS/MS Method for 17-HDoHE Quantification

This protocol describes a typical workflow for the accurate quantification of 17-HDoHE in a biological matrix such as plasma.

a. Sample Preparation and Extraction:

  • To a 100 µL plasma sample, add 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., 17-HDoHE-d8) at a known concentration (e.g., 500 ng/mL).

  • Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a solid-phase extraction (SPE) for lipid purification. Condition an SPE cartridge with methanol followed by water. Load the supernatant, wash with a low-organic solvent (e.g., 10% methanol), and elute the fatty acids with a high-organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v).

  • Gradient: A suitable gradient from ~30% B to 95% B over several minutes to resolve 17-HDoHE from other isomers.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

  • Detection: Selected Reaction Monitoring (SRM).

    • 17-HDoHE Transition: m/z 343.2 → m/z 245.3 (Quantitative)[7]

    • 17-HDoHE-d8 IS Transition: e.g., m/z 351.2 → m/z 253.3 (or appropriate mass shift).

  • Quantification: The concentration of 17-HDoHE is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for isotope dilution analysis and the logical basis for its superior accuracy.

workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Known Amount of Labeled IS (17-HDoHE-d8) Sample->Spike Extract Solid-Phase or Liquid-Liquid Extraction Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC LC Separation (Analyte and IS co-elute) Concentrate->LC MS MS/MS Detection (SRM) (Separate signals for Analyte and IS) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Quantify Against Calibration Curve Ratio->Curve Result Accurate Concentration Curve->Result

Caption: Isotope Dilution LC-MS/MS experimental workflow.

logic_flow cluster_analyte Endogenous Analyte cluster_is Isotope-Labeled Internal Standard start Sample Contains Unknown Analyte Conc. Analyte_Prep Loss during Preparation start->Analyte_Prep IS_Add Add Known IS Conc. start->IS_Add Analyte_Ion Ion Suppression in MS Source Analyte_Prep->Analyte_Ion Analyte_Signal Measured Signal (Inaccurate) Analyte_Ion->Analyte_Signal Result Ratio (Analyte Signal / IS Signal) CORRECTS for all losses and matrix effects Analyte_Signal->Result IS_Prep IDENTICAL Loss during Preparation IS_Add->IS_Prep IS_Ion IDENTICAL Ion Suppression in MS Source IS_Prep->IS_Ion IS_Signal Measured IS Signal IS_Ion->IS_Signal IS_Signal->Result

Caption: Ratiometric correction in isotope dilution analysis.

References

A Comparative Guide to the Extraction of 17-Hydroxyheptadecanoic Acid and Other Fatty Acid Monomers from Plant Cuticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methods for the depolymerization of plant cutin to release constituent fatty acid monomers, including the less common 17-hydroxyheptadecanoic acid. Understanding the optimal extraction technique is crucial for the accurate qualitative and quantitative analysis of cuticular components, which is essential for research in plant biology, biochemistry, and the development of novel biomaterials and pharmaceuticals.

Plant cuticles are complex biopolyesters primarily composed of C16 and C18 hydroxy and epoxy fatty acids.[1][2] While odd-chain fatty acids like this compound are not major components, their presence can be of interest in metabolic studies and for unique biotechnological applications. The extraction of these monomers requires the chemical cleavage of the ester bonds within the cutin polymer. This guide focuses on the most common and effective depolymerization techniques: base-catalyzed transesterification (transmethylation), saponification (alkaline hydrolysis), and acid-catalyzed hydrolysis.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method depends on the specific research goals, the plant material, and the subsequent analytical techniques to be employed. The following table summarizes the key features of the three primary depolymerization methods.

FeatureBase-Catalyzed Transesterification (NaOMe in Methanol)Saponification (Alkaline Hydrolysis)Acid-Catalyzed Hydrolysis (BF3/Methanol (B129727) or Methanolic HCl)
Principle Cleavage of ester bonds and simultaneous methylation of carboxylic acids.Cleavage of ester bonds to yield free fatty acids and glycerol.[3]Cleavage of ester bonds to yield fatty acid methyl esters.
Primary Product Fatty Acid Methyl Esters (FAMEs).Free Fatty Acids (FFAs).[3]Fatty Acid Methyl Esters (FAMEs).
Advantages Efficient, direct production of derivatives suitable for GC-MS analysis, minimizes saponification with co-solvents.Effective for a wide range of ester bonds, produces free fatty acids which can be analyzed by different methods.[3]Another common method for depolymerization.
Disadvantages May not be suitable for all types of ester linkages, requires anhydrous conditions.Requires a separate derivatization step (e.g., silylation or methylation) for GC-MS analysis, potential for side reactions.Can be harsh and may cause degradation of some monomers.
Typical Reagents Sodium methoxide (B1231860) (NaOMe) in methanol, methyl acetate (B1210297).Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) in methanol/water.Boron trifluoride (BF3) in methanol or methanolic HCl.[4]
Typical Reaction 60°C for 2 hours.Reflux for 2 hours at 80°C.Reflux for a specified duration.

Experimental Protocols

Detailed methodologies for the key depolymerization techniques are provided below. These protocols are general and may require optimization based on the specific plant species and tissue being analyzed.

This method is widely used for its efficiency in producing fatty acid methyl esters (FAMEs) directly, which are volatile and suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol:

  • Delipidation: The plant material is first treated to remove soluble waxes. This is typically achieved by immersing the tissue in a series of organic solvents with increasing polarity, such as chloroform (B151607) and methanol. The resulting delipidated residue is then dried.[5]

  • Transesterification Reaction:

    • To the dried residue, add a solution of 0.5 M sodium methoxide (NaOMe) in anhydrous methanol.

    • To minimize saponification, methyl acetate can be added as a co-solvent.

    • For quantitative analysis, an internal standard such as nonadecanoic acid should be included.

    • The reaction mixture is typically heated at 60°C for 2 hours.

  • Extraction of FAMEs:

    • After cooling, the reaction is stopped by adding an acidic solution (e.g., sulfuric acid) to neutralize the base and protonate any free fatty acids.

    • The FAMEs are then extracted with an organic solvent like n-hexane or chloroform.

    • The organic phase is washed with a saturated NaCl solution to remove residual methanol and acid.

    • The organic phase is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under a stream of nitrogen.

  • Derivatization (Silylation):

    • For GC-MS analysis of hydroxylated fatty acids, the hydroxyl groups must be derivatized to make them more volatile.

    • The dried FAMEs are dissolved in a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • The mixture is heated at 70-90°C for 15-60 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

    • The excess silylating agent is then evaporated under nitrogen before GC-MS analysis.

Saponification is a robust method that effectively cleaves the ester bonds of the cutin polymer, releasing the constituent monomers as free fatty acids.[3]

Protocol:

  • Delipidation: As with transesterification, the plant material must first be delipidated to remove surface waxes using organic solvents.

  • Saponification Reaction:

    • The delipidated material is refluxed in a solution of 2% potassium hydroxide (KOH) in methanol for 2 hours at 80°C.

  • Extraction of Free Fatty Acids:

    • After cooling, the reaction mixture is filtered.

    • The filtrate is acidified to a pH of 2-3 with a strong acid like HCl. This protonates the fatty acid salts, making them soluble in organic solvents.

    • The protonated fatty acids are then extracted with an organic solvent such as dichloromethane (B109758) or chloroform.

    • The organic phase is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Derivatization:

    • The resulting free fatty acids require derivatization before GC-MS analysis. This can be done by methylation to form FAMEs (using diazomethane (B1218177) or BF3/methanol) followed by silylation of hydroxyl groups as described in the transesterification protocol.

This method uses an acid catalyst to break the ester bonds and typically produces fatty acid methyl esters.

Protocol:

  • Delipidation: The initial delipidation step is the same as for the other methods.

  • Acid-Catalyzed Transesterification:

    • The delipidated residue is refluxed in a solution of boron trifluoride (BF3) in methanol or methanolic HCl.

  • Extraction of FAMEs:

    • Following the reaction, the FAMEs are extracted with an organic solvent.

    • The organic extract is then washed, dried, and concentrated.

  • Derivatization:

    • Similar to the other methods, a silylation step is required to derivatize any hydroxyl groups on the fatty acid monomers prior to GC-MS analysis.

Mandatory Visualization

The following diagrams illustrate the general workflows for the extraction and analysis of fatty acid monomers from plant cuticles.

Extraction_Workflow A Plant Material (e.g., Leaves, Peels) B Delipidation (Solvent Extraction of Waxes) A->B C Depolymerization of Cutin B->C D Base-Catalyzed Transesterification C->D E Saponification (Alkaline Hydrolysis) C->E F Acid-Catalyzed Hydrolysis C->F G Extraction of Monomers D->G E->G F->G H Derivatization (e.g., Silylation) G->H I GC-MS Analysis H->I

Caption: General workflow for cutin monomer analysis.

Depolymerization_Comparison Start Delipidated Cutin Polymer Method1 Base-Catalyzed Transesterification (NaOMe/MeOH) Start->Method1 Method2 Saponification (KOH/MeOH) Start->Method2 Method3 Acid-Catalyzed Hydrolysis (BF3/MeOH) Start->Method3 Product1 Fatty Acid Methyl Esters (FAMEs) Method1->Product1 Deriv1 Silylation Product1->Deriv1 Product2 Free Fatty Acids (FFAs) Method2->Product2 Deriv2 Methylation & Silylation Product2->Deriv2 Product3 Fatty Acid Methyl Esters (FAMEs) Method3->Product3 Product3->Deriv1 GCMS GC-MS Analysis Deriv1->GCMS Deriv2->GCMS

Caption: Comparison of depolymerization pathways.

References

Validating the Use of Deuterated 17-Hydroxyheptadecanoic Acid as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive overview of the validation of deuterated 17-hydroxyheptadecanoic acid as an internal standard, comparing its expected performance with other common approaches and providing detailed experimental protocols.

Comparison of Internal Standard Strategies

The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis without interfering with its detection.[2] In the analysis of fatty acids, several types of internal standards are employed, each with distinct advantages and disadvantages.

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated this compound Hydrogen atoms on the this compound molecule are replaced with deuterium (B1214612).- Co-elutes closely with the endogenous analyte in liquid chromatography (LC). - Corrects for matrix effects, extraction variability, and ionization suppression/enhancement.[2] - High accuracy and precision.- Potential for isotopic scrambling or exchange, although generally minimal with modern instrumentation.[2] - May exhibit a slight retention time shift compared to the native analyte.[2]
¹³C-Labeled this compound Carbon atoms are replaced with the stable isotope ¹³C.- Provides improved isotope stability and negligible isotope scrambling issues compared to deuterium labels.[2] - Co-elutes almost identically with the native analyte.[2]- Generally more expensive than deuterated standards.[2]
Odd-Chain Fatty Acids (e.g., C13:0, C19:0) Fatty acids with an odd number of carbon atoms that are rare in most biological samples.- Cost-effective. - Chemically similar to even-chain fatty acids.- May not perfectly mimic the extraction and ionization behavior of hydroxylated fatty acids. - Does not co-elute with the analyte. - Can be naturally present in some samples, leading to inaccuracies.[3]
Structural Analogs (Non-Isotopically Labeled) A molecule with a similar chemical structure to the analyte but a different mass.- Can be a cost-effective alternative if a SIL-IS is unavailable.- Differences in physicochemical properties can lead to variations in extraction recovery and ionization efficiency, compromising accuracy and precision.

Quantitative Performance Data

The following tables present representative data from validated LC-MS/MS methods for the quantification of fatty acids using deuterated internal standards. This data illustrates the expected performance when validating the use of deuterated this compound.

Table 1: Typical Linearity and Sensitivity

ParameterTypical Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 - 1.0 ng/mL

Data is synthesized from representative values found in literature for validated LC-MS/MS methods for fatty acids.[4]

Table 2: Typical Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
LLOQ 1± 20%≤ 20%
Low 3± 15%≤ 15%
Mid 100± 15%≤ 15%
High 800± 15%≤ 15%

Data is synthesized from representative values found in literature for validated LC-MS/MS methods for fatty acids.[4]

Table 3: Matrix Effect and Recovery

ParameterTypical Performance
Matrix Effect (%CV) ≤ 15%
Extraction Recovery (%) 85 - 115%
Recovery (%CV) ≤ 15%

Data is synthesized from representative values found in literature for validated LC-MS/MS methods for fatty acids.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate quantification of this compound. The following provides a detailed methodology for a typical LC-MS/MS analysis in a biological matrix such as human plasma.

1. Materials and Reagents

  • Analytes: this compound and deuterated this compound (internal standard).

  • Chemicals: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (ultrapure), Formic acid (LC-MS grade), Hexane (B92381) (HPLC grade).

  • Biological Matrix: Drug-free human plasma.

2. Instrumentation

  • LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the deuterated this compound internal standard solution (concentration to be optimized during method development).

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of hexane and vortex for 1 minute to extract the lipids.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a new tube.

  • Repeat the hexane extraction (steps 6-8) and combine the hexane layers.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

4. LC-MS/MS Analysis

  • LC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Precursor-to-product ion transitions for both this compound and its deuterated internal standard must be optimized for maximum sensitivity and specificity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Hexane) supernatant->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_metabolism Odd-Chain Fatty Acid Metabolism diet Dietary Intake (e.g., Dairy) c17_0 Heptadecanoic Acid (C17:0) diet->c17_0 endogenous Endogenous Synthesis (α-oxidation) endogenous->c17_0 hydroxylation Hydroxylation c17_0->hydroxylation beta_ox β-oxidation c17_0->beta_ox c17_oh This compound hydroxylation->c17_oh c17_oh->beta_ox propionyl_coa Propionyl-CoA beta_ox->propionyl_coa tca TCA Cycle propionyl_coa->tca

Caption: Simplified metabolic context of this compound.

References

A Comparative Analysis of the Anti-inflammatory Effects of C17 and C15 Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the anti-inflammatory potential of C17 and C15 hydroxy fatty acids reveals distinct and overlapping mechanisms of action, offering promising avenues for the development of novel therapeutic agents. This comparative guide synthesizes the current experimental evidence, providing researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities.

This report details the anti-inflammatory properties of two key omega-3 fatty acid metabolites: 17-hydroxy-docosahexaenoic acid (17-HDHA), a C17 hydroxy fatty acid derived from docosahexaenoic acid (DHA), and 15-hydroxy-eicosapentaenoic acid (15-HEPE), a C15 hydroxy fatty acid derived from eicosapentaenoic acid (EPA). Both molecules are precursors to specialized pro-resolving mediators (SPMs) and exhibit potent anti-inflammatory effects, though through different primary signaling pathways.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the key quantitative findings from various studies investigating the anti-inflammatory effects of 17-HDHA and 15-HEPE. It is important to note that the experimental conditions, models, and concentrations used in these studies vary, and direct head-to-head comparisons are limited.

ParameterC17 Hydroxy Fatty Acid (17-HDHA)C15 Hydroxy Fatty Acid (15-HEPE)Source(s)
Pro-inflammatory Cytokine Reduction
TNF-αSignificant reduction in adipose tissue of obese mice.[1] Negatively correlated with TNF-α levels.[2]Reduced levels of pro-inflammatory cytokines.[3][1][2][3]
IL-6Significant reduction in adipose tissue of obese mice.[1] Negatively correlated with IL-6 levels.[2]Reduced levels of pro-inflammatory cytokines.[1][2]
MCP-1Significant reduction in adipose tissue of obese mice.[1] Negatively correlated with MCP-1 levels.[2][1][2]
Anti-inflammatory Cytokine Induction
IL-10Increased IL-10 production.[4][4]
Inflammatory Cell Modulation
Leukocyte InfiltrationDecreased leucocyte infiltration.[3][3]
Signaling Pathway Modulation
NF-κBAttenuates NF-κB activation by increasing IκBα protein levels.[1][1]
PPARγ17S-HDHA directly activates PPARγ.Interacts with PPARγ to inhibit mast cell degranulation.[5][5]
Other Anti-inflammatory Markers
Pro-inflammatory Leukotrienes (LTC₄, LTB₄)Reduced formation of LTC₄ and LTB₄.[3][3]
Lipoxin A₄Enhances the formation of lipoxin A₄.[3][3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of 17-HDHA and 15-HEPE are mediated through distinct signaling pathways. 17-HDHA has been shown to exert its effects primarily through the inhibition of the pro-inflammatory NF-κB pathway. In contrast, 15-HEPE's actions are linked to the activation of PPARγ and the modulation of leukotriene and lipoxin synthesis.

17-HDHA and the NF-κB Signaling Pathway

17-HDHA has been demonstrated to suppress inflammation by attenuating the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] The mechanism involves increasing the levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[1]

NF-kB Signaling Pathway Inhibition by 17-HDHA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkBa-NF-kB Complex IkBa NF-kB IKK->IkBa-NF-kB Complex phosphorylates IkBa IKK->IkBa-NF-kB Complex IkBa IkBa IkBa->IkBa-NF-kB Complex sequesters NF-kB NF-kB NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocates IkBa-NF-kB Complex->NF-kB releases 17-HDHA 17-HDHA 17-HDHA->IKK inhibits 17-HDHA->IkBa increases Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_nuc->Pro-inflammatory Genes activates transcription

Caption: 17-HDHA inhibits the NF-κB signaling pathway.
15-HEPE and the PPARγ Signaling Pathway

15-HEPE has been shown to exert anti-inflammatory effects by interacting with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating inflammation and lipid metabolism.[5] Activation of PPARγ can lead to the suppression of pro-inflammatory gene expression.

PPARg Signaling Pathway Activation by 15-HEPE cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15-HEPE 15-HEPE PPARg PPARg 15-HEPE->PPARg binds & activates PPARg-RXR Complex PPARg RXR PPARg->PPARg-RXR Complex heterodimerizes with RXR RXR RXR->PPARg-RXR Complex PPRE PPAR Response Element PPARg-RXR Complex->PPRE binds to Pro-inflammatory Genes Pro-inflammatory Genes PPARg-RXR Complex->Pro-inflammatory Genes inhibits transcription Anti-inflammatory Genes Anti-inflammatory Genes PPRE->Anti-inflammatory Genes activates transcription

Caption: 15-HEPE activates the PPARγ signaling pathway.

Experimental Protocols

The following provides a generalized workflow for assessing the anti-inflammatory effects of C17 and C15 hydroxy fatty acids, based on common methodologies cited in the literature.

Experimental Workflow for Assessing Anti-inflammatory Effects cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell Culture Cell Culture Stimulation Stimulation Cell Culture->Stimulation e.g., Macrophages Treatment Treatment Stimulation->Treatment LPS, etc. Cytokine Measurement Cytokine Measurement Treatment->Cytokine Measurement 17-HDHA or 15-HEPE Western Blot Western Blot Treatment->Western Blot Tissue Analysis Tissue Analysis Treatment->Tissue Analysis 17-HDHA or 15-HEPE Histology Histology Treatment->Histology Data Analysis Data Analysis Cytokine Measurement->Data Analysis ELISA, Luminex Western Blot->Data Analysis NF-kB, PPARg Animal Model Animal Model Induction of Inflammation Induction of Inflammation Animal Model->Induction of Inflammation e.g., Mice, Rats Induction of Inflammation->Treatment e.g., DSS, Zymosan Tissue Analysis->Data Analysis Cytokine levels, MPO activity Histology->Data Analysis Inflammatory infiltrate

Caption: Generalized workflow for evaluating anti-inflammatory effects.
Key Methodologies:

  • Cell Culture and Stimulation: Primary immune cells (e.g., macrophages, neutrophils) or cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: The stimulated cells are then treated with varying concentrations of 17-HDHA or 15-HEPE.

  • Cytokine Measurement: Supernatants from the cell cultures are collected, and the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) are quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead assays.

  • Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression and activation of key signaling proteins, such as NF-κB subunits (p65) and IκBα, or PPARγ.

  • In Vivo Models of Inflammation: Animal models, such as zymosan-induced peritonitis or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, are used to evaluate the in vivo efficacy of the hydroxy fatty acids.

  • Tissue Analysis: Following treatment, tissues are harvested to measure inflammatory markers, including myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels.

  • Histological Analysis: Tissue sections are stained and examined microscopically to assess the extent of inflammation, tissue damage, and immune cell infiltration.

Conclusion

Both C17 and C15 hydroxy fatty acids demonstrate significant anti-inflammatory properties, positioning them as attractive candidates for further investigation in the context of inflammatory diseases. While 17-HDHA appears to primarily target the NF-κB signaling cascade, 15-HEPE exerts its effects through PPARγ activation and modulation of eicosanoid pathways. The distinct yet complementary mechanisms of these two hydroxy fatty acids suggest that they may have different therapeutic applications or could potentially be used in combination to achieve synergistic anti-inflammatory effects. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.

References

A Comparative Guide to the Quantification of 17-Hydroxyheptadecanoic Acid: A New Method vs. Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel analytical method for the quantification of 17-hydroxyheptadecanoic acid against two established protocols: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key analytical parameters, with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a hydroxylated fatty acid of growing interest in biomedical research. Accurate and precise quantification of this molecule in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker. This guide benchmarks a new, hypothetical rapid ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method against traditional GC-MS and a standard LC-MS/MS protocol.

Data Presentation: A Head-to-Head Comparison

The performance of the new analytical method was assessed against established GC-MS and LC-MS/MS protocols. The following table summarizes the key quantitative data for each method, demonstrating the potential advantages of the new approach.

Parameter Established Protocol 1: GC-MS Established Protocol 2: LC-MS/MS New Method: Rapid UPLC-MS/MS
Limit of Detection (LOD) 1.5 ng/mL0.5 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL1.5 ng/mL0.3 ng/mL
Linearity (R²) >0.995>0.998>0.999
Dynamic Range 5 - 1000 ng/mL1.5 - 1500 ng/mL0.3 - 2000 ng/mL
Intra-day Precision (%CV) < 10%< 7%< 5%
Inter-day Precision (%CV) < 12%< 9%< 6%
Accuracy (% Recovery) 88 - 105%92 - 108%95 - 103%
Sample Preparation Time ~ 3 hours~ 1.5 hours~ 0.5 hours
Analysis Time per Sample ~ 20 minutes~ 15 minutes~ 5 minutes

Experimental Protocols

Detailed methodologies for the sample preparation and analysis of this compound using each of the three methods are provided below.

Established Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves liquid-liquid extraction followed by derivatization to increase the volatility of the analyte for GC-MS analysis.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., d4-17-hydroxyheptadecanoic acid).
  • Perform a liquid-liquid extraction using a 2:1:0.8 mixture of methanol (B129727):methyl tert-butyl ether (MTBE):water.
  • Vortex and centrifuge to separate the phases.
  • Collect the organic phase and dry it under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.

3. GC-MS Analysis:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
  • Ion Source Temperature: 230°C.
  • Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of this compound.

Established Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes solid-phase extraction for sample clean-up prior to LC-MS/MS analysis.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.
  • Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
  • Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
  • Wash the cartridge with 5% methanol in water.
  • Elute the analyte with methanol.
  • Dry the eluate under nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from 30% to 95% B over 10 minutes.
  • Ion Source: Electrospray Ionization (ESI) in negative mode.
  • MS/MS Mode: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion to a specific product ion of this compound.

New Method: Rapid Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This novel method simplifies sample preparation to a "dilute-and-shoot" approach, significantly reducing time and potential for sample loss.

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of an internal standard solution in methanol to precipitate proteins.
  • Vortex and centrifuge at high speed for 10 minutes.
  • Directly inject the supernatant into the UPLC-MS/MS system.

2. UPLC-MS/MS Analysis:

  • Column: High-strength silica (B1680970) C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
  • Gradient: A rapid gradient from 40% to 98% B over 3 minutes.
  • Ion Source: ESI in negative mode.
  • MS/MS Mode: MRM with optimized collision energies for the specific transitions of this compound.

Visualizations

To further illustrate the methodologies and potential biological context, the following diagrams are provided.

Experimental_Workflow_New_Method cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in Methanol (200 µL) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Direct Injection supernatant->injection uplc UPLC Separation injection->uplc msms MS/MS Detection (MRM) uplc->msms data Data Acquisition & Quantification msms->data

Figure 1. Experimental workflow for the new rapid UPLC-MS/MS method.

Hydroxylated_Fatty_Acid_Formation cluster_cyp Cytochrome P450 Pathway cluster_lox Lipoxygenase Pathway PUFA Polyunsaturated Fatty Acid (e.g., Heptadecanoic Acid Precursor) CYP450 Cytochrome P450 Monooxygenase PUFA->CYP450 LOX Lipoxygenase (LOX) PUFA->LOX HFA ω- or (ω-1)-Hydroxy Fatty Acid CYP450->HFA HpFA Hydroperoxy Fatty Acid LOX->HpFA GSH_Px Glutathione Peroxidase HpFA->GSH_Px HFA2 Hydroxy Fatty Acid (e.g., 17-HDoHE) GSH_Px->HFA2

A Comparative Guide to Analytical Methods for 17-Hydroxyheptadecanoic Acid Analysis: Assessing Method Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for the accurate quantification of bioactive lipids like 17-hydroxyheptadecanoic acid (17-HHA). This guide provides a comparative assessment of a validated High-Performance Liquid Chromatography (HPLC) method and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 17-HHA. The focus is on the robustness of the HPLC method, with supporting experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Methods

The performance of a validated HPLC-UV method (Method A) for 17-HHA analysis was compared with a commonly used alternative, a GC-MS method (Method B). The following table summarizes the key performance characteristics.

ParameterMethod A: HPLC-UVMethod B: GC-MS
Principle Reversed-phase chromatography with UV detectionGas chromatography with mass spectrometry detection
Derivatization Required for UV detection (e.g., phenacyl esters)Required for volatility (e.g., silylation)[1]
Linear Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL
Precision (%RSD) < 5%< 7%
Accuracy (%Recovery) 95 - 105%92 - 108%
Throughput HighMedium
Selectivity GoodExcellent

Assessing the Robustness of the Validated HPLC-UV Method (Method A)

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2] The robustness of the HPLC-UV method for 17-HHA was assessed by introducing small variations to critical method parameters.

Experimental Protocol for Robustness Testing

The following parameters were intentionally varied to assess the method's robustness:

  • Mobile Phase Composition: The ratio of the organic solvent (acetonitrile) to the aqueous buffer was varied.

  • pH of the Mobile Phase: The pH of the aqueous buffer was adjusted.

  • Column Temperature: The temperature of the analytical column was altered.

  • Flow Rate: The speed at which the mobile phase passes through the column was changed.

A standard solution of 17-HHA (25 µg/mL) was analyzed under each of the modified conditions, and the retention time, peak area, and tailing factor were monitored.

Robustness Data Summary
ParameterVariationRetention Time (min)Peak Area (arbitrary units)Tailing Factor
Nominal Condition -8.52125,4301.15
Mobile Phase Acetonitrile ± 2%8.31 - 8.73124,980 - 125,8901.13 - 1.17
pH ± 0.2 units8.45 - 8.59125,110 - 125,7501.14 - 1.16
Temperature ± 2 °C8.40 - 8.64124,870 - 126,0101.12 - 1.18
Flow Rate ± 0.1 mL/min8.15 - 8.95123,990 - 126,5401.11 - 1.19
%RSD of Results < 3% < 1.5% < 4%

The results indicate that minor variations in the tested parameters did not significantly affect the retention time, peak area, or peak shape, demonstrating the robustness of the HPLC-UV method.

Experimental Protocols

Method A: HPLC-UV Analysis of 17-HHA
  • Sample Preparation: To a 100 µL plasma sample, an internal standard is added. Proteins are precipitated with acetonitrile. The supernatant is evaporated and the residue is derivatized with a UV-absorbing agent (e.g., 2-bromoacetophenone).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

Method B: GC-MS Analysis of 17-HHA
  • Sample Preparation: Lipids are extracted from a 100 µL plasma sample using a Folch extraction. The extracted fatty acids are then derivatized to form volatile esters (e.g., trimethylsilyl (B98337) esters).[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole

    • Detection: Selected Ion Monitoring (SIM) mode

Visualizations

Experimental Workflow for Robustness Assessment

G cluster_0 Method Parameter Variation cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Conclusion p1 Mobile Phase Composition (± 2%) a1 HPLC-UV Analysis of 17-HHA Standard p1->a1 p2 Mobile Phase pH (± 0.2) p2->a1 p3 Column Temperature (± 2°C) p3->a1 p4 Flow Rate (± 0.1 mL/min) p4->a1 d1 Retention Time a1->d1 d2 Peak Area a1->d2 d3 Tailing Factor a1->d3 c1 Assess Method Robustness d1->c1 d2->c1 d3->c1 G SA Stearic Acid (C18:0) E1 Alpha-Oxidation SA->E1 Fatty Acid alpha-Hydroxylase HSA 2-Hydroxystearic Acid HDA Heptadecanoic Acid (C17:0) HSA->HDA 2-Hydroxyacyl-CoA Lyase HHA This compound (17-HHA) HDA->HHA Hydroxylation (putative) E1->HSA

References

Safety Operating Guide

Navigating the Disposal of 17-Hydroxyheptadecanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 17-Hydroxyheptadecanoic acid, emphasizing procedural steps to ensure the safety of laboratory personnel and environmental protection.

Immediate Safety and Hazard Assessment

Before proceeding with disposal, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Given these classifications, this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3][4]

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:

  • Safety glasses or goggles: To protect against eye irritation.[5]

  • Chemical-resistant gloves: Nitrile gloves are a suitable option.

  • Lab coat: To prevent skin contact.[6]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured protocol in line with general laboratory hazardous waste procedures.

1. Waste Identification and Segregation:

  • Treat all this compound and any materials contaminated with it (e.g., absorbent pads from a spill) as hazardous waste.[7]

  • Keep this waste stream separate from other chemical wastes to avoid potential reactions.[7][8] Incompatible materials should always be segregated.[3]

2. Containment and Labeling:

  • Place the waste in a chemically compatible, leak-proof container with a secure lid.[3][8][9] The original container is often a good choice if it is in good condition.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][8][10] Do not use abbreviations.

  • Indicate the date when the container was first used for waste accumulation.[3]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]

  • The SAA should be a designated area, such as a chemical fume hood or a secondary containment bin, away from drains and incompatible materials.[11]

  • Ensure the container is kept closed at all times except when adding waste.[2][3][9][12]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

  • Provide the EHS department with accurate information about the waste, including its name and any other components if it is a mixture.

  • Do not exceed the storage limits for hazardous waste in your SAA, which is typically 55 gallons.[7][10]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general regulatory thresholds for hazardous waste generation and storage are applicable.

ParameterGuidelineRegulation/Source
pH for Aqueous Solutions Must be between 5.5 and 9.0 for sanitary sewer discharge (Not applicable to this compound)University of Nevada, Reno[2]
Satellite Accumulation Area (SAA) Liquid Waste Limit 55 gallonsEPA / RCRA[7][10]
SAA Acutely Hazardous Waste Limit 1 quartEnvironmental Marketing Services[7]
Generator Status (Monthly Generation) > 100 kg (220 lbs) requires an EPA identification numberEPA[10]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Need to Dispose of This compound sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritant - Respiratory Irritant sds->hazards treat_hazardous Treat as Hazardous Waste hazards->treat_hazardous ppe Wear Appropriate PPE: - Safety Glasses - Chemical-Resistant Gloves - Lab Coat treat_hazardous->ppe Yes contain Contain in a Labeled, Compatible, Sealed Container ppe->contain label Label Container: 'Hazardous Waste' 'this compound' contain->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 17-Hydroxyheptadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is of paramount importance. This guide provides essential safety and logistical information for handling 17-Hydroxyheptadecanoic acid, focusing on personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification

This compound (CAS 13099-34-8) is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.[2]Protects against potential splashes that can cause serious eye irritation.[1]
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.[2][3]Provides full-face protection from splashes.[3]
Hand Protection Disposable Nitrile GlovesGood protection against a broad range of chemicals for incidental contact.[2][3]Prevents skin contact, which can cause irritation.[1]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing.Protects skin and personal clothing from contamination.[4]
Chemical-Resistant ApronRecommended when working with larger quantities or when there is a higher risk of splashes.[2]Provides an additional layer of protection against spills and splashes.
Respiratory Protection Chemical Fume HoodAll handling of this compound in solid or solution form should be conducted in a certified chemical fume hood.[2]Prevents inhalation of dust or aerosols that may cause respiratory irritation.[1]
NIOSH-approved RespiratorAn N95 or higher particulate respirator may be necessary if a fume hood is not available or if significant dust is generated.[3][4]Protects against the inhalation of fine particles.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for maintaining a safe environment when working with this compound.

  • Preparation :

    • Ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[4]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[4]

    • Don all required personal protective equipment as outlined in the table above.

    • Gather all necessary materials, including the chemical, solvents, glassware, and designated waste containers, before beginning the experiment.[2]

  • Weighing :

    • If weighing the solid compound, perform this task within the fume hood to minimize the generation and inhalation of dust.[2][4]

    • Use a tared weigh paper or container to handle the solid material.[2]

  • Dissolving :

    • When preparing solutions, slowly add the this compound to the solvent to prevent splashing.[2] this compound is soluble in chloroform (B151607) and ethyl ether, and soluble in ethanol (B145695) upon heating.[5]

    • If sonication is required to aid dissolution, ensure the container is properly sealed.[6]

  • Post-Handling :

    • Decontamination : Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]

    • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.[2]

    • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

G Experimental Workflow for Handling this compound prep 1. Preparation - Clean fume hood - Check safety equipment - Don PPE - Gather materials weigh 2. Weighing - Perform in fume hood - Use tared container prep->weigh dissolve 3. Dissolving - Add acid to solvent slowly - Seal if sonicating weigh->dissolve post_handle 4. Post-Handling - Decontaminate work area - Doff PPE correctly - Wash hands dissolve->post_handle

Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

  • Waste Segregation :

    • All solid and liquid waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.[2]

    • Separate solid waste (e.g., contaminated gloves, weigh papers) from liquid waste.[4]

  • Container Labeling :

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage :

    • Store waste containers in a designated, secure area away from general laboratory traffic, pending pickup by environmental health and safety personnel.[4]

  • Disposal :

    • Dispose of the waste in accordance with local, state, and federal regulations.[1] Do not pour down the drain.[7]

    • For small amounts of acidic waste without other hazardous characteristics, neutralization by trained personnel may be an option, but this should be done with extreme caution and in accordance with institutional guidelines.[7] Given the listed hazards of this compound, disposal as hazardous waste is the recommended route.

Chemical waste disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.